Dimethyl sulfite
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPRNVPXOHWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060665 | |
| Record name | Dimethyl sulfite | |
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Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | Dimethyl sulfite | |
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CAS No. |
616-42-2 | |
| Record name | Dimethyl sulfite | |
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| Record name | Dimethyl sulfite | |
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| Record name | Dimethyl sulfite | |
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| Record name | Sulfurous acid, dimethyl ester | |
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| Record name | Dimethyl sulfite | |
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| Record name | Dimethyl sulphite | |
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| Record name | DIMETHYL SULFITE | |
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Foundational & Exploratory
Dimethyl Sulfite: A Technical Guide for Chemical Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Formula, Structure, Properties, Synthesis, and Applications of Dimethyl Sulfite
Abstract
This compound ((CH₃O)₂SO), a sulfite ester with the chemical formula C₂H₆O₃S, is a versatile compound with applications ranging from a polymer additive to a potential high-energy battery electrolyte solvent. This technical guide provides a comprehensive overview of this compound, including its chemical formula, structure, physical and chemical properties, detailed synthesis protocols, and spectroscopic data. Furthermore, this document explores its applications, particularly its emerging role as a methylating agent in organic synthesis, which is of significant interest to drug development professionals.
Chemical Formula and Structure
The chemical formula for this compound is (CH₃O)₂SO or C₂H₆O₃S. The molecule consists of a central sulfur atom double-bonded to one oxygen atom and single-bonded to two methoxy groups (-OCH₃).
The this compound molecule can exist in several conformations. Theoretical studies and matrix-isolation Fourier transform infrared (FTIR) spectroscopy have shown that the most stable conformer is the GG (gauche-gauche) conformer, where each C-O bond is gauche to the S=O bond.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆O₃S | |
| Molar Mass | 110.13 g/mol | |
| Appearance | Clear, colorless liquid | |
| Density | 1.294 g/mL at 25 °C | |
| Boiling Point | 126-127 °C | |
| Refractive Index | n20/D 1.410 | |
| Flash Point | 38 °C (100.4 °F) - closed cup | |
| CAS Number | 616-42-2 | |
| SMILES | COS(=O)OC | |
| InChI | 1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3 | |
| InChIKey | BDUPRNVPXOHWIL-UHFFFAOYSA-N |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the reaction of thionyl chloride (SOCl₂) with methanol (CH₃OH). The reaction is typically carried out in a 1:2 molar ratio of thionyl chloride to methanol and can be catalyzed by a tertiary amine base.
Reaction Mechanism
The reaction likely proceeds through a chlorosulfinate intermediate (MeOS(O)Cl), which is then attacked by a second molecule of methanol to yield this compound and hydrogen chloride. The tertiary amine base acts as a scavenger for the HCl produced.
Caption: Generalized reaction pathway for the synthesis of this compound.
Experimental Protocol (Generalized)
-
Materials: Thionyl chloride, anhydrous methanol, a tertiary amine (e.g., pyridine or triethylamine), and a dry, inert solvent (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), a solution of anhydrous methanol and the tertiary amine in the inert solvent is cooled in an ice bath.
-
Thionyl chloride is added dropwise from the dropping funnel to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.
-
The resulting mixture is then filtered to remove the tertiary amine hydrochloride salt.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
-
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows a single peak corresponding to the six equivalent protons of the two methyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Singlet | 6H | -OCH₃ |
Note: The exact chemical shift may vary slightly depending on the solvent used.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 110. Key fragmentation patterns include the loss of a methoxy group and other fragments.
| m/z | Relative Intensity | Assignment |
| 110 | 12.9% | [M]⁺ |
| 79 | 100.0% | [CH₃OSO]⁺ |
| 65 | 3.6% | [CHSO]⁺ |
| 45 | 8.9% | [CHO₂]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies include:
-
S=O stretching: Strong absorption band typically in the region of 1200-1250 cm⁻¹.
-
C-O stretching: Strong absorption bands in the region of 1000-1100 cm⁻¹.
-
C-H stretching: Absorption bands in the region of 2900-3000 cm⁻¹.
Applications in Research and Drug Development
While this compound has established uses as a polymer additive and a potential battery electrolyte, its utility in organic synthesis, particularly as a methylating agent, is gaining attention in the field of drug development.
Methylating Agent
This compound can serve as a methylating agent for various nucleophiles. Although less reactive than dimethyl sulfate, its use can offer advantages in certain synthetic contexts.
Caption: Generalized experimental workflow for a methylation reaction using this compound.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature implicating this compound in specific biological signaling pathways. Its metabolite, dimethyl sulfoxide (DMSO), is well-known for its biological effects and its use as a solvent in biological assays. Any biological effects observed when using this compound in a biological system should be carefully evaluated for the potential influence of its hydrolysis to methanol and sulfurous acid, or its metabolism.
Safety Information
This compound is a flammable liquid and vapor. It is also an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical compound with a well-defined structure and a range of useful properties. Its synthesis from readily available starting materials and its emerging applications in organic synthesis make it a compound of interest for researchers and professionals in drug development. This guide provides a foundational understanding of its chemistry and handling, which can aid in its safe and effective use in a laboratory setting.
A Comprehensive Technical Guide to the Physical Properties of Dimethyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfite ((CH₃O)₂SO), a sulfite ester, is a colorless liquid utilized as an additive in some polymers to prevent oxidation and is explored as a potentially useful high-energy battery electrolyte solvent.[1] Its distinct physical properties are crucial for its application in various chemical syntheses and industrial processes. This guide provides an in-depth overview of the core physical characteristics of this compound, detailed experimental protocols for their measurement, and visualizations of relevant chemical and experimental workflows.
Physical Properties of this compound
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical data sources.
| Property | Value |
| Molecular Formula | C₂H₆O₃S |
| Molecular Weight | 110.13 g/mol [1][2][3][4] |
| Appearance | Clear, colorless to light yellow liquid[1][2][3][5] |
| Density | 1.294 g/mL at 25 °C[6][7][8][9] |
| 1.290 g/mL[2][4] | |
| Boiling Point | 126-127 °C[2][6][7][8] |
| 126 °C[1][4][5] | |
| Melting Point | 0 °C[8] |
| Refractive Index (n₂₀/D) | 1.4085 to 1.4105[2][10] |
| 1.410[7][9] | |
| 1.409[4] | |
| Flash Point | 30 °C (closed cup)[2][11] |
| 38 °C (closed cup)[6][7] | |
| Vapor Pressure | 14.4 mmHg at 25 °C[8][12] |
| Solubility | Very soluble in water[2][5]. Soluble in DMF, slightly soluble in nonpolar solvents.[2] |
| Surface Tension | 34.23 dyn/cm[4] |
| Dipole Moment | 2.84 D[4] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of liquid this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.[13]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a heat source (Bunsen burner).
-
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the top of the side arm.
-
Place a small amount (approx. 0.5 mL) of this compound into the small test tube.
-
Insert the capillary tube, sealed end up, into the this compound sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Suspend the thermometer and sample assembly in the Thiele tube, ensuring the sample is immersed in the oil.[13]
-
Gently heat the side arm of the Thiele tube with a small flame. This design promotes convection, ensuring uniform heating of the oil bath.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[14]
-
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.[11][15]
-
Apparatus: Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube), analytical balance, and a constant temperature water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary. Ensure no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow it to reach thermal equilibrium.
-
Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound, and repeat steps 3-5 to obtain the weight of the pycnometer filled with the sample (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (at 25 °C) = (Mass of water) / (Density of water at 25 °C)
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (Mass of this compound) / (Volume of pycnometer)
-
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using an Abbe refractometer.[6][16]
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium lamp or white light with a compensator), and a dropper.
-
Procedure:
-
Ensure the refractometer prisms are clean and dry.
-
Calibrate the instrument using a standard sample with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[6]
-
Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C). Allow time for the prisms to equilibrate.
-
Using a clean dropper, place 2-3 drops of this compound onto the surface of the measuring prism.
-
Close the hinged prism assembly gently. The liquid will form a thin film between the two prisms.
-
Look through the eyepiece and adjust the light source and mirror for optimal illumination.
-
Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.
-
If color fringes are visible at the borderline, turn the compensator knob until the boundary becomes a sharp, achromatic line.
-
Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.
-
Read the refractive index value directly from the instrument's scale.
-
Determination of Viscosity (Ostwald Viscometer)
Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer, a type of capillary viscometer, is commonly used to measure the viscosity of liquids.[4][7]
-
Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, pipette, and a suction bulb.
-
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Mount the viscometer vertically in a constant temperature water bath.
-
Using a pipette, introduce a precise volume of a reference liquid (e.g., water) into the larger bulb of the viscometer.
-
Allow the viscometer to reach thermal equilibrium with the bath (at least 30 minutes).[7]
-
Using a suction bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark (E).
-
Release the suction and accurately measure the time (t₁) it takes for the meniscus to fall from the upper mark (E) to the lower mark (F).
-
Repeat the measurement several times to ensure consistency.
-
Clean and dry the viscometer, then repeat the entire procedure with this compound to obtain its flow time (t₂).
-
Calculation: The viscosity of the unknown liquid (η₂) can be calculated relative to the reference liquid (η₁) using the following formula, provided the densities (ρ₁ and ρ₂) are known:
-
η₂ / η₁ = (ρ₂ * t₂) / (ρ₁ * t₁)
-
-
Visualizations
The following diagrams illustrate key processes and relationships relevant to the study of this compound.
Caption: Synthesis pathway for this compound.
Caption: Workflow for physical property analysis.
Caption: Influence of intermolecular forces.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. quora.com [quora.com]
- 6. hinotek.com [hinotek.com]
- 7. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]
- 8. ised-isde.canada.ca [ised-isde.canada.ca]
- 9. scribd.com [scribd.com]
- 10. CN1339033A - Method of producing this compound - Google Patents [patents.google.com]
- 11. che.utah.edu [che.utah.edu]
- 12. Properties of Liquids [chemed.chem.purdue.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. wp.optics.arizona.edu [wp.optics.arizona.edu]
Synthesis of Dimethyl Sulfite: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis of dimethyl sulfite from thionyl chloride and methanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.
Introduction
This compound ((CH₃O)₂SO) is a sulfite ester that finds applications in various domains, including as an additive in polymers to prevent oxidation and as a potential high-energy battery electrolyte solvent.[1] The most common laboratory and industrial synthesis method involves the reaction of thionyl chloride (SOCl₂) with methanol (CH₃OH).[1] This reaction is favored for its straightforwardness and the availability of the starting materials. However, the reaction is exothermic and produces corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating careful handling and specific experimental setups.
This guide will cover the essential aspects of this synthesis, including the reaction mechanism, a detailed experimental procedure, purification techniques, and characterization of the final product.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from thionyl chloride and methanol proceeds through a two-step nucleophilic substitution reaction. Initially, one molecule of methanol reacts with thionyl chloride to form the intermediate methyl chlorosulfite (CH₃OS(O)Cl). This intermediate is then attacked by a second molecule of methanol to yield this compound and hydrogen chloride.
The overall balanced chemical equation is:
SOCl₂ + 2 CH₃OH → (CH₃O)₂SO + 2 HCl
The reaction is typically carried out using a 1:2 molar ratio of thionyl chloride to methanol to ensure the complete conversion of the thionyl chloride.[1] The presence of a tertiary amine base can be used to catalyze the reaction.[1]
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Thionyl Chloride | SOCl₂ | 118.97 | 74.6 | 1.638 |
| Methanol | CH₃OH | 32.04 | 64.7 | 0.792 |
Table 2: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₆O₃S | [1] |
| Molar Mass | 110.13 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Density | 1.29 g/cm³ | [1] |
| Boiling Point | 126 °C | [1] |
| Refractive Index (n20/D) | 1.410 | [2] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Shifts |
| FTIR (cm⁻¹) | The vibrational spectra of this compound have been studied in detail, with the GG conformer being the most stable.[3][4] |
| ¹H NMR | Spectra available. |
| ¹³C NMR | Spectra available. |
| GC-MS | The presence of this compound can be identified by its characteristic ion fragments. |
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of n-butyl sulfite and should be performed by personnel with appropriate training in experimental organic chemistry.[5] All operations should be conducted in a well-ventilated fume hood.
4.1. Materials and Equipment
-
Chemicals:
-
Thionyl chloride (redistilled, fraction boiling at 78-80°C)[5]
-
Dry methanol
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mercury-sealed stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Ice-water bath
-
Heating mantle or oil bath
-
Gas trap for absorbing hydrogen chloride
-
Modified Claisen flask with a fractionating side arm for distillation
-
Vacuum source
-
4.2. Procedure
-
Reaction Setup: In a three-necked flask fitted with a stirrer, thermometer, condenser, and dropping funnel, place 9.2 moles of dry methanol.[5] The condenser should be connected to a gas trap to absorb the evolved hydrogen chloride.
-
Addition of Thionyl Chloride: Over a period of two hours, add 4.2 moles of thionyl chloride dropwise with constant stirring.[5]
-
Temperature Control: During the initial addition of thionyl chloride, maintain the reaction temperature between 35-45°C by using an ice-water bath.[5] Significant heat is evolved at the beginning of the reaction.[5] Once the evolution of hydrogen chloride begins, the external cooling can be removed, and a small flame or heating mantle may be required to maintain the temperature in the same range as the reaction becomes endothermic.[5]
-
Reaction Completion: After the complete addition of thionyl chloride, gradually increase the temperature to the boiling point of the mixture over 30 minutes to drive the reaction to completion and remove the remaining dissolved hydrogen chloride.[5]
-
Work-up and Purification:
-
Transfer the reaction mixture to a modified Claisen flask equipped with a fractionating side arm.[5]
-
Perform fractional distillation under reduced pressure.[5]
-
A fore-run consisting mainly of unreacted methanol will be collected first.[5]
-
Collect the fraction boiling at the appropriate temperature for this compound under the applied vacuum. For n-butyl sulfite, the boiling point is 109–115°/15 mm.[5] The boiling point of this compound is 126°C at atmospheric pressure.[1]
-
4.3. Expected Yield
The reported yield for the synthesis of n-butyl sulfite using a similar procedure is between 77-84%.[5] A similar yield can be anticipated for this compound, though optimization of reaction conditions may be necessary.
Safety Precautions
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It is crucial to handle it with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Reaction with Water: Thionyl chloride reacts exothermically with water to produce sulfur dioxide and hydrochloric acid.[6] Ensure all glassware is dry before use.
-
Inhalation: Inhalation of thionyl chloride vapors can cause severe irritation to the respiratory tract.
-
Skin and Eye Contact: Contact with skin and eyes can cause severe burns. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Byproduct Handling: The reaction generates a significant amount of hydrogen chloride gas, which is corrosive and toxic. A gas trap containing a basic solution (e.g., sodium hydroxide) must be used to neutralize the evolved HCl.
Visualization of Processes
6.1. Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
6.2. Experimental Workflow
Caption: Workflow for this compound synthesis and purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 亜硫酸ジメチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Matrix isolation FTIR spectroscopic and theoretical study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Conformations and Stability of the Dimethyl Sulfite Molecule
Abstract
This compound ((CH₃O)₂SO) is a molecule of significant interest due to its applications as a polymer additive and a potential high-energy battery electrolyte solvent.[1] A thorough understanding of its conformational landscape and stability is crucial for elucidating its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the conformational isomers of this compound, their relative stabilities, and the energetic barriers to their interconversion. The information presented herein is a synthesis of findings from matrix-isolation Fourier transform infrared (FTIR) spectroscopy and advanced computational studies.[2][3]
Conformational Isomers of this compound
The this compound molecule exhibits rotational isomerism, resulting in several distinct conformations. Theoretical and experimental studies have identified three low-energy conformers that have significant populations in the gas phase at room temperature: GG, GT, and GG'.[2] The most stable of these is the GG conformer, where each C–O bond is gauche with respect to the S=O bond.[1]
The designations GG, GT, and GG' refer to the torsional (dihedral) angles around the S-O bonds. Specifically, they describe the relationship between the two C-O bonds relative to the S=O bond.
Relative Stability and Energetics
Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP level with an augmented correlation-consistent basis set (aug-cc-pVDZ), have been employed to determine the relative energies of these conformers.[2] The GG conformer is the global minimum on the potential energy surface.
Table 1: Relative Energies of this compound Conformers [2]
| Conformer | Relative Energy (kJ/mol) |
| GG | 0.00 (Most Stable) |
| GT | 0.83 |
| GG' | 1.18 |
The interconversion between these conformers involves surmounting specific energy barriers. These barriers have also been elucidated through theoretical calculations and are critical for understanding the conformational dynamics of the molecule.[2]
Table 2: Interconversion Energy Barriers for this compound Conformers [2]
| Isomerization Process | Energy Barrier (kJ/mol) |
| GG' → GT | 1.90 |
| GT → GG | 9.64 |
Structural Parameters
The geometry of each conformer is defined by its characteristic bond lengths, bond angles, and, most importantly, dihedral angles. The key dihedral angles that define the GG, GT, and GG' conformations are provided below.
Table 3: Defining Dihedral Angles for this compound Conformers [2]
| Conformer | O₄=S₁–O₂–C₅ (°) | O₄=S₁–O₃–C₉ (°) |
| GG | 73.2 | 70.8 |
| GT | 68.5 | -173.2 |
| GG' | 85.7 | -85.7 |
Atom numbering corresponds to the standard representation used in computational studies.
Conformational Interconversion Pathway
The relative energies of the conformers and the barriers between them define the potential energy surface for the internal rotation of the methoxy groups. The GG' conformer can readily convert to the more stable GT form due to a low energy barrier. The subsequent conversion from GT to the most stable GG conformer requires overcoming a significantly higher energy barrier.
Caption: Potential energy pathway for the interconversion of this compound conformers.
Experimental Protocols
Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy
A key experimental technique for studying the conformations of this compound is matrix isolation FTIR spectroscopy.[2][3] This method allows for the trapping and stabilization of different conformers at low temperatures, enabling their individual spectroscopic characterization.
Experimental Workflow:
-
Sample Preparation: Gaseous this compound (e.g., 99% purity from Aldrich) is mixed with a large excess of an inert matrix gas, such as argon, krypton, or xenon.[2]
-
Deposition: The gas mixture is deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures (typically around 10-30 K) by a closed-cycle helium refrigeration system.[2]
-
Spectroscopic Measurement: Infrared spectra of the isolated molecules within the solid matrix are recorded using an FTIR spectrometer (e.g., a Mattson Infinity 60AR Series) with a suitable detector (e.g., deuterated triglycine sulfate - DTGS).[2]
-
Conformational Cooling and Annealing: The relative populations of the trapped conformers can be influenced by the deposition temperature and by controlled heating of the matrix (annealing). Annealing experiments demonstrate the conversion of less stable conformers (like GG') to more stable ones (GT and subsequently GG), confirming the theoretically predicted energy landscape.[2] For instance, in argon and krypton matrices, increasing the temperature first promotes the GG' to GT isomerization, and at higher temperatures, the GT to GG conversion occurs.[2]
Caption: Generalized workflow for matrix isolation FTIR spectroscopy of this compound.
Computational Methods
Theoretical calculations are indispensable for interpreting experimental spectra and providing a detailed energetic and structural picture of the conformational landscape.
Computational Protocol:
-
Methodology: Calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional.[2]
-
Basis Set: A high-level basis set, such as the augmented correlation-consistent polarized valence basis set of quadruple-zeta quality (aug-cc-pQVZ), is used for accurate energy predictions.[2]
-
Calculations Performed:
-
Geometry Optimization: The molecular structure of each potential conformer is optimized to find its lowest energy geometry.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to aid in the assignment of experimental IR spectra.
-
Potential Energy Surface Scan: The potential energy is calculated as a function of the key dihedral angles to map the interconversion pathways and locate the transition states between conformers. This allows for the determination of the energy barriers.
-
Conclusion
The conformational behavior of this compound is characterized by the presence of three low-energy isomers: GG, GT, and GG'. The GG conformer is the most stable, and the energetic barriers to interconversion have been well-defined through a combination of matrix isolation FTIR spectroscopy and high-level computational studies.[2] This detailed understanding of the structure, stability, and dynamics of this compound is fundamental for predicting its behavior in various applications, from materials science to synthetic chemistry, and provides a solid foundation for further research in the field.
References
Spectroscopic Characterization of Dimethyl Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl sulfite, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid in the characterization of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Solvent | Spectrometer Frequency |
| 3.639 | Singlet | CDCl3 | 300 MHz |
Table 2: 13C NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Solvent |
| 53.5 | Not specified |
Infrared (IR) Spectroscopy
A detailed study of the matrix-isolation Fourier transform infrared (FTIR) spectroscopy of this compound has identified various vibrational modes. The most stable conformer is the GG conformer[3][4].
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Assignment |
| ~2950 | C-H stretch |
| ~1200 | S=O stretch |
| ~1000 | C-O stretch |
| ~750 | S-O stretch |
Note: The exact peak positions can vary depending on the experimental conditions (e.g., phase, solvent).
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound [5]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 110 | 100 | [M]+ (Molecular Ion) |
| 95 | ~50 | [M - CH3]+ |
| 79 | ~40 | [M - OCH3]+ |
| 64 | ~30 | [SO2]+ |
| 45 | ~80 | [CHO2]+ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 1H and 13C NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for data acquisition.
-
1H NMR Parameters:
-
Number of Scans: Typically 8-16 scans are sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used.
-
Pulse Width: A standard 90° pulse is applied.
-
Spectral Width: A spectral width of approximately 10-15 ppm is set.
-
-
13C NMR Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier Transform Infrared (FT-IR) Spectroscopy
2.2.1. Neat Liquid FT-IR
-
Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is first recorded.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Spectral Range: Typically scanned from 4000 to 400 cm-1.
-
Resolution: A resolution of 4 cm-1 is generally sufficient.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar or weakly polar column like DB-5ms) is used.
-
GC Parameters:
-
Injection Volume: 1 µL of the sample solution is injected.
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature ramp is used to separate the components of the sample. For a volatile compound like this compound, a starting temperature of around 50 °C held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 200-250 °C is a common starting point.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 35-200 is appropriate to detect the molecular ion and expected fragments.
-
Ion Source Temperature: Typically maintained around 230 °C.
-
Quadrupole Temperature: Typically maintained around 150 °C.
-
-
Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed for the molecular ion and fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to structure elucidation.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. This compound(616-42-2) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C2H6O3S | CID 69223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matrix isolation FTIR spectroscopic and theoretical study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound(616-42-2) MS [m.chemicalbook.com]
An In-depth Technical Guide on the Thermochemical Properties of Sulfurous Acid Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Dimethyl Sulfite
This compound is the dimethyl ester of sulfurous acid. It is a clear, colorless liquid with the following established properties:
| Property | Value |
| Molecular Formula | C₂H₆O₃S[1][2][3] |
| Molar Mass | 110.13 g·mol⁻¹[1][2][3] |
| Density | 1.294 g/mL at 25 °C[1][4] |
| Boiling Point | 126-127 °C[1][4] |
| Refractive Index | n20/D 1.410[1][4] |
| CAS Number | 616-42-2[1][4] |
Thermochemical Data Summary
A comprehensive search of scientific literature and chemical databases did not yield specific experimental values for the key thermochemical properties of this compound. The tables below are structured for the inclusion of such data once it is determined experimentally.
Table 1: Standard Enthalpy of Formation (ΔfH°) The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions.
| Phase | ΔfH° (kJ/mol) | Temperature (K) | Method |
| Liquid | Data not available | 298.15 | Combustion Calorimetry |
| Gas | Data not available | 298.15 | - |
Table 2: Standard Molar Entropy (S°) The standard molar entropy is the entropy content of one mole of a substance under standard state conditions.
| Phase | S° (J/mol·K) | Temperature (K) | Method |
| Liquid | Data not available | 298.15 | Adiabatic Calorimetry |
| Gas | Data not available | 298.15 | Adiabatic Calorimetry & Vaporization Data |
Table 3: Molar Heat Capacity (Cp) Molar heat capacity is the amount of heat energy required to raise the temperature of one mole of a substance by one degree Kelvin.
| Phase | Cp (J/mol·K) | Temperature (K) | Method |
| Liquid | Data not available | 298.15 | Adiabatic Calorimetry |
| Gas | Data not available | 298.15 | - |
Experimental Protocols for Thermochemical Characterization
The determination of the thermochemical properties of a compound like this compound requires precise calorimetric measurements. The following sections detail the standard experimental methodologies.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Workflow:
Caption: Workflow for determining enthalpy of formation using combustion calorimetry.
Detailed Methodology:
-
Sample Preparation: A high-purity sample of this compound is accurately weighed and sealed in a container of known mass and heat of combustion, such as a gelatin capsule or a thin-walled glass ampoule.
-
Calorimetry: The sealed sample is placed in a crucible inside a high-pressure vessel, the "bomb." The bomb is filled with high-pressure pure oxygen (typically ~30 atm) and submerged in a precisely known quantity of water in an insulated container (the calorimeter).
-
Combustion: The sample is ignited electrically. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is measured with high precision (e.g., using a platinum resistance thermometer).
-
Calculation: The heat of combustion is calculated from the temperature rise and the pre-determined heat capacity of the calorimeter system. Corrections are applied for the energy of ignition and the formation of side products like nitric and sulfuric acids.
-
Hess's Law: The standard enthalpy of formation of this compound is then calculated using Hess's Law from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂(g), H₂O(l), and SO₂(g)).
Determination of Entropy and Heat Capacity via Adiabatic Calorimetry
Adiabatic heat-capacity calorimetry is used to measure the heat capacity of a substance from near absolute zero up to room temperature. These data are then used to calculate the standard molar entropy.
Experimental Workflow:
References
The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and First Synthesis of Dimethyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical synthesis of dimethyl sulfite, a versatile sulfite ester with applications as a polymer additive and a potential high-energy battery electrolyte solvent. While the precise moment of its initial discovery remains historically ambiguous, the first well-documented synthesis, a landmark in organosulfur chemistry, is detailed herein. This document offers a comprehensive overview of the foundational preparative method, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₆O₃S | [1] |
| Molar Mass | 110.13 g·mol⁻¹ | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.29 g/cm³ (at 25 °C) | [1] |
| Boiling Point | 126 °C (259 °F; 399 K) | [1] |
| Refractive Index | n20/D 1.410 | N/A |
The First Documented Synthesis: Reaction of Thionyl Chloride and Methanol
The first well-documented synthesis of this compound was reported by W. Voss and E. Blanke in Justus Liebigs Annalen der Chemie in 1931.[1][2] This method, which remains a fundamental approach for the preparation of dialkyl sulfites, involves the reaction of thionyl chloride with methanol.[3][4] The overall balanced chemical equation for this reaction is:
SOCl₂ + 2 CH₃OH → (CH₃O)₂SO + 2 HCl
The reaction proceeds via the formation of a chlorosulfinate intermediate (MeOS(O)Cl), which then reacts with a second molecule of methanol to yield the final product.[1] The use of a tertiary amine base can catalyze the reaction.[1]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from analogous procedures for the preparation of alkyl sulfites from an alcohol and thionyl chloride.[5]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Mercury-sealed mechanical stirrer
-
Thermometer
-
Reflux condenser with a gas outlet connected to a trap for absorbing hydrogen chloride
-
Dropping funnel
-
Ice water bath
-
Heating mantle
-
Distillation apparatus (modified Claisen flask with a fractionating side arm)
-
Vacuum source
-
Dry methanol
-
Thionyl chloride (redistilled)
Procedure:
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser connected to an HCl trap, and a dropping funnel. The flask is charged with a 1:2 molar ratio of thionyl chloride to dry methanol. For example, 4.2 moles of thionyl chloride (500 g) and 9.2 moles of methanol (295 g).[5][6]
-
Addition of Thionyl Chloride: The thionyl chloride is added dropwise to the methanol with continuous stirring. The reaction is exothermic, and the temperature of the reaction mixture should be maintained between 35–45 °C. The flask should be cooled with an ice water bath, especially during the initial phase of the addition.[5]
-
Reaction Progression: Once the evolution of hydrogen chloride gas begins, the cooling bath can be removed. The temperature is maintained at 35–45 °C, using a small flame or heating mantle if necessary, for the remainder of the thionyl chloride addition, which should take approximately two hours.[5]
-
Completion of Reaction: After the complete addition of thionyl chloride, the reaction mixture is gradually heated to its boiling point over 30 minutes. This step ensures the reaction goes to completion and removes any remaining dissolved hydrogen chloride.[5]
-
Purification by Fractional Distillation: The crude reaction mixture is then transferred to a modified Claisen flask with a fractionating side arm for purification. The product is fractionated under reduced pressure. An initial fraction, primarily consisting of unreacted methanol, is collected first. The main fraction, which is pure this compound, is then collected.[5]
Synthesis Workflow
The logical relationship of the synthesis of this compound from thionyl chloride and methanol is depicted in the following diagram.
Caption: Logical workflow for the synthesis of this compound.
References
The Ocean's Breath: A Technical Guide to the Natural Occurrence and Environmental Fate of Dimethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfide (DMS), a volatile organosulfur compound with the chemical formula (CH₃)₂S, is the most abundant biological sulfur compound emitted into the atmosphere.[1] Primarily of marine origin, DMS plays a crucial role in the global sulfur cycle and is hypothesized to influence climate through the formation of cloud condensation nuclei.[2][3] This technical guide provides an in-depth overview of the natural occurrence of DMS, its biosynthetic pathways, and its complex environmental fate, including its degradation in both marine and atmospheric environments. The information is tailored for researchers, scientists, and drug development professionals who may encounter this molecule in the context of marine natural products, atmospheric chemistry, or climate science.
Natural Occurrence of Dimethyl Sulfide
The primary source of oceanic DMS is the enzymatic breakdown of its precursor, dimethylsulfoniopropionate (DMSP), a secondary metabolite produced by many marine phytoplankton.[1]
Biosynthesis of Dimethylsulfoniopropionate (DMSP) in Marine Algae
DMSP is synthesized by a diverse range of marine algae, with particularly high production rates observed in the classes Dinophyceae (dinoflagellates) and Prymnesiophyceae (which includes coccolithophores).[2][4] The biosynthesis of DMSP in algae originates from the amino acid methionine. The pathway involves a series of enzymatic steps, including transamination, reduction, and S-methylation, leading to the formation of the intermediate 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), which is then oxidatively decarboxylated to yield DMSP.[5]
Release of DMS from DMSP
DMSP is released from phytoplankton cells into the surrounding seawater through various processes, including cell senescence, viral lysis, and grazing by zooplankton.[6] Once in the dissolved phase, DMSP is available for microbial degradation. The primary mechanism for DMS production is the cleavage of DMSP by the enzyme DMSP lyase, which is found in both some phytoplankton species and various marine bacteria.[7][8] This cleavage reaction yields DMS and acrylate.
Several distinct DMSP lyases have been identified in marine bacteria, including DddP, DddQ, DddW, DddL, DddY, DddK, DddD, and DddX, highlighting the diverse microbial capabilities for DMS production.[9][10]
Alternatively, DMSP can be degraded through a demethylation/demethiolation pathway, which does not produce DMS but instead yields methanethiol (MeSH).[6] This pathway is a significant sink for DMSP, and the partitioning between the cleavage and demethylation pathways is a key factor controlling the amount of DMS released into the environment.
Environmental Fate of Dimethyl Sulfide
Once produced in the marine environment, DMS is subject to several transformation and removal processes, both in the water column and in the atmosphere.
Fate in the Marine Environment
A significant portion of the DMS produced in the surface ocean is degraded by marine microorganisms.[4] This microbial consumption can occur under both oxic and anoxic conditions, with DMS being transformed into compounds such as dimethyl sulfoxide (DMSO), methyl mercaptan, and formaldehyde.[7]
Photolysis, the breakdown of molecules by light, is another important removal pathway for DMS in the sunlit surface ocean.[11][12] This process is primarily driven by ultraviolet (UV) radiation and is influenced by the presence of photosensitizers and inorganic components of seawater, such as nitrate.[7][8]
Fate in the Atmosphere
A fraction of the DMS produced in the surface ocean evades degradation and is emitted into the atmosphere, a process known as sea-to-air flux.[13] In the atmosphere, DMS is rapidly oxidized by a variety of radicals, primarily the hydroxyl radical (OH) during the day and the nitrate radical (NO₃) at night.[1] Halogen radicals (e.g., BrO, Cl) also contribute to DMS oxidation.[9][13]
The atmospheric oxidation of DMS is a complex process involving multiple reaction pathways, including H-abstraction and OH-addition.[2][14] These reactions lead to the formation of a variety of sulfur-containing products, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), dimethyl sulfoxide (DMSO), and the recently discovered hydroperoxymethyl thioformate (HPMTF).[2][15][16] SO₂ and MSA are key precursors to the formation of sulfate aerosols, which can act as cloud condensation nuclei (CCN) and influence cloud properties and the Earth's radiation budget.[2][3]
Data Presentation: Quantitative Concentrations and Fluxes
The concentration of DMS in marine and atmospheric environments, as well as the flux between these two reservoirs, varies significantly in space and time. The following tables summarize representative quantitative data from the literature.
Table 1: Representative Concentrations of Dimethyl Sulfide in Seawater
| Oceanic Region | Concentration Range (nmol L⁻¹) | Mean Concentration (nmol L⁻¹) | Reference(s) |
| North Atlantic Ocean | 1.26 - 3.95 | - | [7] |
| Northwest Pacific Ocean | 0.63 - 2.28 | 1.08 ± 0.34 | [15] |
| Southern Ocean | Up to 27.9 | 6.2 ± 6.4 | [17] |
| Global Surface Seawater | - | ~2.26 (climatological) | [3] |
| Global Surface Seawater | - | ~1.71 (1998-2017 average) | [3] |
Table 2: Representative Concentrations of Dimethyl Sulfide in the Marine Atmosphere
| Region | Concentration Range | Mean Concentration | Reference(s) |
| Equatorial Pacific | 120 - 200 ng S m⁻³ | ~150 ng S m⁻³ | [9][16] |
| Northwest Pacific Ocean | 3 - 125 pptv | 46 ± 19 pptv | [15] |
| Southern Ocean | Up to 3.92 ppbv | 1.37 ± 0.56 ppbv | [17] |
| Various Marine Locations | 100 - 400 ng S m⁻³ | ~150 ng S m⁻³ | [9] |
Table 3: Representative Sea-to-Air Fluxes of Dimethyl Sulfide
| Oceanic Region | Flux Range (μmol m⁻² d⁻¹) | Mean Flux (μmol m⁻² d⁻¹) | Reference(s) |
| Northwest Pacific Ocean | 0.04 - 25.3 | 5.37 ± 3.86 | [15] |
| Global Ocean (Annual) | - | 17.2 Tg S yr⁻¹ (1998-2017) | [3] |
| Global Ocean (Annual) | - | 27.1 Tg S yr⁻¹ (climatological) | [3][15] |
Experimental Protocols
Accurate quantification of DMS and its precursor, DMSP, is essential for understanding their biogeochemical cycling. The following sections outline generalized methodologies for their analysis.
Determination of DMS in Seawater
A common method for the determination of DMS in seawater involves gas chromatography (GC) coupled with a sulfur-selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[2][7]
1. Sample Collection and Filtration: Seawater samples are collected, typically using Niskin bottles on a CTD rosette. Care must be taken to minimize agitation and exposure to air to prevent DMS loss. Samples are then gently filtered, often through glass fiber filters (e.g., Whatman GF/F), to remove phytoplankton and other particulate matter.[12]
2. Pre-concentration: Due to the low concentrations of DMS in seawater, a pre-concentration step is usually necessary.
- Purge-and-Trap: An inert gas (e.g., nitrogen or helium) is bubbled through the water sample, stripping the volatile DMS. The DMS is then trapped on a cryogenically cooled adsorbent material (e.g., Tenax-TA).[7][12]
- Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the headspace above the water sample, allowing DMS to adsorb onto the fiber.[2]
3. Gas Chromatographic Analysis: The trapped DMS is thermally desorbed and injected into a gas chromatograph. The GC column separates DMS from other volatile compounds. A typical column used is a DB-5 or similar non-polar column.
4. Detection and Quantification: The separated DMS is detected by a sulfur-selective detector. Quantification is achieved by comparing the peak area of the sample to that of a known standard. Isotope dilution methods using deuterated DMS (d6-DMS) as an internal standard can provide high precision and accuracy.[7]
Determination of DMSP in Seawater
DMSP is a non-volatile compound and is typically measured indirectly by converting it to DMS through alkaline hydrolysis.
1. Sample Preparation: Seawater samples are collected and filtered as for DMS analysis to separate the particulate DMSP (DMSPp, within cells) and dissolved DMSP (DMSPd, in the filtrate).
2. Alkaline Hydrolysis: A strong base, such as sodium hydroxide (NaOH), is added to the sample to raise the pH to >12. This quantitatively cleaves DMSP to DMS and acrylate.[6] The reaction is typically allowed to proceed for several hours to ensure complete conversion.
3. DMS Analysis: The resulting DMS is then measured using the same gas chromatographic methods described above. The concentration of DMSP is calculated from the measured DMS concentration based on a 1:1 stoichiometric conversion.
Measurement of Atmospheric DMS
Atmospheric DMS concentrations are also typically measured using gas chromatography.
1. Sample Collection: Whole air samples can be collected in electropolished stainless steel canisters.[10] Alternatively, DMS can be pre-concentrated by drawing a known volume of air through a trap containing an adsorbent material, such as gold wool or Tenax-TA, often at cryogenic temperatures.[11]
2. Analysis: The collected DMS is then thermally desorbed from the trap and analyzed by GC with a sulfur-selective detector, similar to the analysis of DMS in seawater.[11] Real-time measurements can also be achieved using techniques like atmospheric pressure chemical ionization mass spectrometry (APCIMS).
Conclusion
Dimethyl sulfide is a key molecule in the marine environment with far-reaching implications for the global sulfur cycle and climate. Its production is intricately linked to marine microbial food webs, and its ultimate fate is determined by a complex interplay of biological, chemical, and physical processes in both the ocean and the atmosphere. A thorough understanding of the natural occurrence and environmental fate of DMS is crucial for accurately modeling its role in the Earth system and for assessing the potential impacts of environmental change on its production and emission. The methodologies outlined in this guide provide a foundation for researchers to further investigate this fascinating and important compound.
References
- 1. Environmental VOSCs--formation and degradation of dimethyl sulfide, methanethiol and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP - Exploring dimethyl sulfide (DMS) oxidation and implications for global aerosol radiative forcing [acp.copernicus.org]
- 3. Climate Change Impacts on the Marine Cycling of Biogenic Sulfur: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Biological removal of dimethyl sulphide from sea water | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Processes That Contribute to Decreased Dimethyl Sulfide Production in Response to Ocean Acidification in Subtropical Waters [frontiersin.org]
- 7. Transformation and Degradation of Dimethyl Sulfide by Marine Microorganisms or by Their Products [jstage.jst.go.jp]
- 8. Photodegradation of dimethyl sulfide (DMS) in natural waters: laboratory assessment of the nitrate-photolysis-induced DMS oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of dimethylsulfide chemistry on air quality over the Northern Hemisphere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. ACP - Chamber studies of OHâ+âdimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism [acp.copernicus.org]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical isomers and their related compounds is paramount. This guide provides a detailed examination of the isomers of the molecular formula C2H6O3S, along with closely related compounds, focusing on their chemical properties, biological significance, and experimental protocols.
Isomers of C2H6O3S
The molecular formula C2H6O3S corresponds to several structural isomers, with the most prominent being Methyl methanesulfonate, Ethanesulfonic acid, and Dimethyl sulfite.[1]
Methyl Methanesulfonate (MMS)
Methyl methanesulfonate (MMS), also known as methyl mesylate, is a potent alkylating agent and a well-documented carcinogen.[2] It is primarily utilized as a research chemical to induce mutations in DNA for genetic studies and has been investigated as a potential cancer chemotherapeutic agent.[3][4]
Physical and Chemical Properties:
MMS is a colorless to pale yellow liquid at room temperature with a boiling point of 202-203 °C.[4][5] It is highly soluble in water, approximately 200 g/L at 20 °C, and also soluble in dimethyl formamide and propylene glycol.[4]
| Property | Value | Reference |
| Molecular Formula | C2H6O3S | [4][5][6] |
| Molecular Weight | 110.13 g/mol | [4][5][6] |
| Density | 1.3 g/mL at 25 °C | [2][4][5] |
| Boiling Point | 202-203 °C | [2][4][5] |
| Melting Point | 20 °C | [5] |
| Water Solubility | ~200 g/L at 20 °C | [4][5] |
| Refractive Index | 1.414 | [4][5] |
Biological Activity and Signaling Pathway:
The primary biological effect of MMS is its ability to methylate DNA. It introduces methyl groups to nucleobases, predominantly at the N7 position of guanine and the N3 position of adenine.[2] This alkylation can lead to base mispairing during DNA replication, resulting in mutations and genotoxic effects.[4] The cellular response to MMS-induced DNA damage involves complex DNA repair pathways.
Experimental Protocols:
In Vitro DNA Alkylation Assay:
-
Materials: Purified DNA (e.g., calf thymus DNA), Methyl Methanesulfonate (MMS), TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0), 3 M sodium acetate (pH 5.2), cold ethanol.
-
Procedure:
-
Dissolve purified DNA in TE buffer to a final concentration of 1 mg/mL.
-
Add MMS to the DNA solution to the desired final concentration (e.g., 10 mM).
-
Incubate the mixture at 37 °C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by precipitating the DNA with 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold ethanol.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.
-
Resuspend the alkylated DNA in TE buffer for downstream analysis (e.g., HPLC-MS/MS to quantify methylated bases).
-
In Vitro Cytotoxicity Assay:
-
Materials: Adherent peritoneal exudate cells (e.g., from chickens), RPMI 1640 growth media, Methyl Methanesulfonate (MMS), Ethanol (as a solvent for MMS), cell viability assay kit (e.g., MTT or Trypan Blue).
-
Procedure:
-
Harvest and culture adherent peritoneal exudate cells in appropriate culture plates.
-
Prepare various concentrations of MMS in RPMI 1640 media. A stock solution in ethanol may be used, with the final ethanol concentration kept low (e.g., 0.17%).[7]
-
Expose the cells to different doses of MMS (e.g., 2 x 10⁻⁴ M, 1 x 10⁻³ M, 5 x 10⁻³ M) for a fixed duration (e.g., 1 hour).[7]
-
Include solvent controls (media with ethanol) and sham controls (media only).[7]
-
After exposure, wash the cells and assess cell viability using a standard assay. For example, at a concentration of 2 x 10⁻⁴ M, MMS was found to have no significant cytotoxic effect on chicken macrophages.[7]
-
Ethanesulfonic Acid
Ethanesulfonic acid is an organosulfur compound that finds use in various industrial and chemical processes, including as a catalyst in organic synthesis and in the production of surfactants.[8]
Physical and Chemical Properties:
It is typically a white to off-white crystalline solid or a viscous liquid, depending on its purity and hydration state.[8] It is hygroscopic and soluble in water.[8]
| Property | Value | Reference |
| Molecular Formula | C2H6O3S | [8] |
| Molecular Weight | 110.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid or viscous liquid | [8] |
| Solubility | Soluble in water | [8] |
Experimental Protocols:
Synthesis of Ethanesulfonic Acid:
This compound
This compound is another isomer of C2H6O3S.[1] It is the dimethyl ester of sulfurous acid.
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C2H6O3S | [9] |
| Molecular Weight | 110.13 g/mol | [1] |
Further detailed physical and chemical data, as well as experimental protocols for this compound, were not available in the initial search results.
Related Compounds of C2H6O3S
Ethyl Sulfate
Ethyl sulfate (C2H6O4S), also known as ethyl hydrogen sulfate, is the monoethyl ester of sulfuric acid.[10] It is a key intermediate in the industrial production of ethanol from ethylene via the sulfuric acid hydration process.[10][11] In a biological context, it is a phase II metabolite of ethanol and serves as a biomarker for recent alcohol consumption.[10][12]
Physical and Chemical Properties:
Ethyl sulfate is a colorless, viscous, and corrosive oily liquid that is highly soluble in water.[10][13]
| Property | Value | Reference |
| Molecular Formula | C2H6O4S | [10][11] |
| Molecular Weight | 126.13 g/mol | [13] |
| Appearance | Colorless, viscous, oily liquid | [10] |
| Density | ~1.46 g/cm³ at 20°C | [10] |
| Water Solubility | Highly soluble | [10][13] |
Experimental Protocols:
Laboratory Synthesis of Ethyl Sulfate:
-
Materials: Ethanol, concentrated sulfuric acid.
-
Procedure:
-
React ethanol with sulfuric acid under gentle boiling. The temperature should be maintained below 140 °C to prevent the formation of diethyl ether as a byproduct.[11]
-
The sulfuric acid should be added dropwise, or the reaction mixture should be actively cooled due to the highly exothermic nature of the reaction.[11]
-
If the temperature exceeds 170 °C with an excess of sulfuric acid, ethyl sulfate will decompose into ethylene and sulfuric acid.[11]
-
Analytical Method for Ethyl Sulfate in Urine (LC-MS/MS):
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection of ethyl sulfate in biological matrices.
-
Sample Preparation: Urine samples can be analyzed by direct injection into the LC-MS/MS system after the addition of a deuterated internal standard (e.g., D5-EtS).[14]
-
Chromatography: Separation is achieved on a suitable HPLC column.
-
Mass Spectrometry: Detection is performed using electrospray ionization in negative ion mode (ESI-). The precursor ion for ethyl sulfate is m/z 125, with product ions at m/z 97 ([HSO4]⁻) and m/z 80 ([SO3]⁻).[14]
2-Hydroxyethanesulfonic Acid (Isethionic Acid)
Isethionic acid (C2H6O4S) is an organosulfur compound that is structurally a beta-hydroxy sulfonic acid.[15] It is a white, water-soluble solid used in the manufacture of certain surfactants and in the industrial production of taurine.[15] In biological systems, it can be synthesized from taurine and may have protective effects against type 2 diabetes.[16][17]
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C2H6O4S | [15][18] |
| Molecular Weight | 126.13 g/mol | [15][18] |
| Appearance | White, water-soluble solid | [15] |
| Density | 1.63 g/cm³ | [15] |
| pKa | 1.39 (predicted) | [15] |
Biological Significance and Signaling Pathways:
Isethionic acid is closely linked to the metabolism of taurine, an abundant amino acid with numerous physiological roles.[19][20] Taurine is known to modulate lipid metabolism through the activation of the SIRT1/AMPK/FOXO1 signaling pathway.[21] While the direct role of isethionic acid in this pathway is not fully elucidated, its endogenous synthesis from taurine suggests a potential involvement in similar metabolic regulatory networks.[16]
Experimental Protocols:
Synthesis of Sodium Isethionate (a salt of Isethionic Acid):
The most common industrial route involves the reaction of ethylene oxide with aqueous sodium bisulfite.[15]
-
Materials: Ethylene oxide, aqueous sodium bisulfite.
-
Procedure:
-
React ethylene oxide with an aqueous solution of sodium bisulfite.
-
This reaction directly yields sodium isethionate.
-
Separation of Isomers
The separation of isomers of C2H6O3S, which have identical molecular weights, requires advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice.
General Chromatographic Separation Workflow:
For closely related isomers, optimization of the stationary phase, mobile phase composition, and temperature is crucial to achieve baseline separation. For instance, in HPLC, using different column chemistries like phenyl or embedded polar group columns can alter selectivity for isomers.[22]
This technical guide provides a foundational understanding of the isomers of C2H6O3S and related compounds. The data and protocols presented herein are intended to support further research and development in the fields of chemistry, biology, and medicine.
References
- 1. C2H6O3S - Wikipedia [en.wikipedia.org]
- 2. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Methyl methanesulfonate | 66-27-3 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Toxic effects of methyl methanesulfonate (MMS) on activated macrophages from chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Sulfurous acid, dimethyl ester [webbook.nist.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 12. [PDF] Mass spectrometric identification of ethyl sulfate as an ethanol metabolite in humans. | Semantic Scholar [semanticscholar.org]
- 13. Ethyl Sulfate [drugfuture.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isethionic acid - Wikipedia [en.wikipedia.org]
- 16. ISETHIONIC ACID - Ataman Kimya [atamanchemicals.com]
- 17. Human Metabolome Database: Showing metabocard for 2-Hydroxyethanesulfonate (HMDB0003903) [hmdb.ca]
- 18. 2-Hydroxyethanesulphonic acid | 107-36-8 [chemicalbook.com]
- 19. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]
- 20. metabolon.com [metabolon.com]
- 21. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. separation of two isomers - Chromatography Forum [chromforum.org]
Quantum Chemical Calculations on Dimethyl Sulfite Conformers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational landscape of dimethyl sulfite ((CH₃O)₂SO) based on quantum chemical calculations. It summarizes key energetic and geometric data, outlines the computational methodologies employed in foundational studies, and presents visual representations of the conformational relationships and computational workflows.
Introduction to this compound Conformational Analysis
This compound is a sulfite ester that can adopt several conformations due to rotation around its C-O and S-O bonds.[1] Understanding the relative stabilities, geometries, and interconversion barriers of these conformers is crucial for predicting its chemical behavior, reactivity, and potential applications, such as an electrolyte solvent in high-energy batteries.[1] Quantum chemical calculations have proven to be an invaluable tool for elucidating the subtle energetic differences and structural properties of these conformers.
The Low-Energy Conformers of this compound
Computational studies have identified three primary low-energy conformers of this compound: GG, GT, and GG'.[2] The designations refer to the gauche (G) or trans (T) relationship of the methyl groups with respect to the S=O bond, defined by the C-O-S=O dihedral angles. The most stable conformer is the GG form.[1][2]
-
GG Conformer: Both methyl groups are in a gauche position relative to the sulfuryl group.
-
GT Conformer: One methyl group is in a gauche position, and the other is in a trans position.
-
GG' Conformer: Both methyl groups are in gauche positions, but with opposite torsions.
Quantitative Conformational Data
The following tables summarize the key quantitative data obtained from quantum chemical calculations, providing a basis for comparing the different conformers.
Table 1: Relative Energies and Population Distribution of this compound Conformers
| Conformer | Relative Energy (kJ mol⁻¹) | Relative Population at 298K (%) |
| GG | 0.00 | 48.8 |
| GT | 0.83[2] | 35.0[2] |
| GG' | 1.18[2] | 15.1[2] |
Data calculated at the DFT(B3LYP)/aug-cc-pVQZ level of theory.[2]
Table 2: Energy Barriers for Conformational Isomerization
| Isomerization Pathway | Energy Barrier (kJ mol⁻¹) |
| GG' → GT | 1.90[2] |
| GT → GG | 9.64[2] |
Data calculated at the DFT(B3LYP)/aug-cc-pVQZ level of theory.[2]
Table 3: Defining Dihedral Angles of this compound Conformers
| Conformer | O₄=S₁–O₂–C₅ (°) | O₄=S₁–O₃–C₉ (°) |
| GG | 73.2 | 70.8 |
| GT | 68.5 | -173.2 |
| GG' | 85.7 | -85.7 |
Geometries optimized at the DFT/aug-cc-pVDZ level.[2]
Computational Protocols
The data presented in this guide are derived from high-level quantum chemical calculations. The methodologies employed are critical for obtaining accurate and reliable results.
4.1 Ab Initio and Density Functional Theory (DFT) Methods
The conformational analysis of this compound has been successfully performed using both Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT).[3][4]
-
DFT: The B3LYP functional is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for this type of system.[2]
-
MP2: Second-order Møller-Plesset perturbation theory is an ab initio method that accounts for electron correlation and is also used for conformational energy calculations.[3]
4.2 Basis Sets
To ensure a proper description of the electronic structure, especially for a molecule containing sulfur and lone pairs, high-quality basis sets are required.
-
aug-cc-pVQZ (augmented correlation-consistent polarized valence quadruple-zeta): This is an extensive basis set that includes diffuse functions (aug-) to accurately model non-covalent interactions and lone pairs, and multiple polarization functions to describe the shape of electron orbitals. It is considered a high-level basis set for accurate energy calculations.[2][3]
-
aug-cc-pVDZ (augmented correlation-consistent polarized valence double-zeta): A smaller, less computationally expensive basis set that still provides a reasonable level of accuracy for geometry optimizations.[2]
4.3 Computational Workflow
The typical workflow for the conformational analysis of this compound involves the following steps:
-
Initial Structure Generation: Generation of various possible starting geometries for the conformers.
-
Geometry Optimization: Each structure is optimized to find the local minimum on the potential energy surface. This is often done with a less computationally demanding method, like DFT with a double-zeta basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more robust level of theory and a larger basis set (e.g., DFT or MP2 with an aug-cc-pVQZ basis set).[3]
-
Transition State Search: To determine the energy barriers between conformers, transition state search algorithms are employed to locate the saddle points on the potential energy surface connecting the minima.
Visualizations
Diagram 1: Conformational Isomers of this compound
References
Methodological & Application
Application Notes and Protocols: Dimethyl Sulfite as a High-Energy Battery Electrolyte Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfite (DMS), with the chemical formula (CH₃O)₂SO, is emerging as a solvent of interest for high-energy battery electrolytes. Its physicochemical properties suggest its potential utility in enhancing battery performance and stability. This document provides a summary of the available data on DMS-based electrolytes, detailed experimental protocols for their preparation and testing, and visualizations to illustrate key processes. While research into DMS as a primary solvent for high-energy lithium batteries is still developing, this guide consolidates current knowledge to support further investigation.
Data Presentation
Physicochemical Properties of this compound
The fundamental properties of this compound are crucial for its evaluation as a battery electrolyte solvent.
| Property | Value | Reference |
| Chemical Formula | C₂H₆O₃S | [1] |
| Molar Mass | 110.13 g·mol⁻¹ | [1] |
| Appearance | Clear liquid | [1] |
| Density | 1.29 g/cm³ | [1] |
| Boiling Point | 126 °C | [1] |
| Melting Point | -141 °C | [2] |
| Dielectric Constant | 22.5 (@ 25 °C) | [2] |
| Viscosity | 0.7715 cP (@ 30 °C) | [2] |
Electrochemical Performance of this compound-Based Electrolytes
The performance of DMS in battery systems has been evaluated in various contexts, including as a primary solvent, a co-solvent, and an additive.
Table 1: Performance in Na-ion Pouch Cells (DMS as single solvent with additives) [2]
| Additive (1 wt%) | Capacity Retention (after 900 cycles at 40°C) |
| Prop-1-ene-1,3-sultone (PES) | > 94% |
| Methylene methane disulfonate (MMDS) | > 91% |
Note: Despite the promising capacity retention with certain additives, the study concluded that DMS did not offer a significant performance or safety advantage over standard carbonate solvents in Na-ion cells.[2]
Table 2: Performance in Li-ion Half-Cells (DMS as a co-solvent with an ionic liquid) [3]
The following data pertains to a binary electrolyte of LiODFB–PYR₁₄TFSI/DMS (7:3, m/m).
| Cell Configuration | Metric | Value |
| Li/MCMB | Discharge Capacity (after 80 cycles) | 273.2 mAh g⁻¹ |
| Li/MCMB | Coulombic Efficiency (after 80 cycles) | 99% |
| Li/LiFePO₄ | Discharge Capacity (at 1 C) | 139 mAh g⁻¹ |
The study suggests that the combination of DMS and LiODFB contributes to the formation of a robust solid-electrolyte interphase (SEI) on the anode.[3]
Experimental Protocols
The following protocols are generalized procedures based on standard practices in battery research and should be adapted to specific experimental requirements.
Protocol 1: Preparation of this compound-Based Electrolyte
This protocol describes the preparation of a DMS-based electrolyte containing a lithium salt and an optional additive.
Materials:
-
This compound (DMS), battery grade (>99.5%)
-
Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI), battery grade
-
Additive (e.g., vinylene carbonate (VC), fluoroethylene carbonate (FEC)), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Environment Preparation: Conduct all steps inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Solvent Preparation: Use as-received battery-grade this compound. If necessary, purify further by distillation under reduced pressure.[4]
-
Salt Dissolution: a. Accurately weigh the desired amount of lithium salt to achieve the target concentration (e.g., 1.0 M). b. In a volumetric flask, add the weighed lithium salt. c. Add a portion of the this compound to the flask and begin stirring with a magnetic stir bar until the salt is fully dissolved. d. Add the remaining this compound to reach the final volume.
-
Additive Incorporation (Optional): a. If using an additive, calculate the required volume or weight percentage. b. Add the additive to the prepared electrolyte solution. c. Stir the final mixture for several hours to ensure homogeneity.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Assembly of a 2032-Type Coin Cell
This protocol outlines the assembly of a coin cell for electrochemical testing of the DMS-based electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Cathode (e.g., NCM811) and anode (e.g., lithium metal, graphite) discs of appropriate diameters
-
Separator (e.g., Celgard 2325)
-
Prepared DMS-based electrolyte
-
Crimping machine
-
Tweezers (non-metallic tips recommended)
-
Pipette
Procedure:
-
Component Preparation: Ensure all coin cell components, electrodes, and the separator are dry and transferred into the glovebox.
-
Assembly Steps (in glovebox): a. Place the negative cup of the coin cell on a clean surface. b. Place the anode (e.g., lithium disc) in the center of the negative cup. c. Place the separator on top of the anode. d. Dispense a few drops of the DMS-based electrolyte onto the separator, ensuring it is thoroughly wetted. e. Place the cathode on top of the wetted separator. f. Add one or two more drops of electrolyte to the cathode. g. Place a spacer on top of the cathode, followed by the spring. h. Place the positive cap over the assembly.
-
Crimping: a. Carefully transfer the assembled cell to the crimper. b. Crimp the cell with sufficient pressure to ensure a hermetic seal. c. Clean the exterior of the crimped cell.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes.
Protocol 3: Electrochemical Testing
This protocol provides a general procedure for evaluating the electrochemical performance of the assembled coin cells.
Equipment:
-
Battery cycler
-
Potentiostat with frequency response analysis capability (for EIS)
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles: a. Perform initial charging and discharging cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.6 V for high-voltage applications).[2] b. This step is crucial for the formation of a stable SEI layer.
-
Cyclic Voltammetry (CV): a. Use a potentiostat to perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox potentials of the electrode materials in the DMS-based electrolyte.
-
Galvanostatic Cycling: a. Cycle the cell at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability. b. Perform long-term cycling at a moderate C-rate (e.g., C/3) to assess capacity retention and Coulombic efficiency.[2]
-
Electrochemical Impedance Spectroscopy (EIS): a. Measure the impedance of the cell at different states of charge (SOC) and after a certain number of cycles to analyze changes in cell resistance, including SEI and charge transfer resistances.
Visualizations
Experimental Workflow for Battery Evaluation
The following diagram illustrates the general workflow from electrolyte preparation to the final analysis of battery performance.
Proposed Mechanism of Sulfur-Containing Electrolyte Components
While a detailed mechanism for DMS as a solvent is still under investigation, research on sulfur-containing additives like dimethyl sulfide (a related but different compound) suggests a role in stabilizing the cathode interface in high-voltage batteries. This proposed mechanism may offer insights into the potential function of DMS.
References
- 1. npl.co.uk [npl.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A facile approach of introducing DMS into LiODFB–PYR14TFSI electrolyte for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. CA2361404A1 - Preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Dimethyl Sulfite as a Polymer Antioxidant Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl sulfite as a secondary antioxidant additive in polymer formulations. The information is intended to guide researchers and professionals in the evaluation and implementation of this compound to enhance the thermal stability and longevity of polymeric materials.
Introduction
Polymer degradation is a significant concern in various industries, including pharmaceuticals and medical devices, where material integrity and stability are paramount. Oxidative degradation, initiated by heat, light, or residual catalysts, can lead to a loss of mechanical properties, discoloration, and overall failure of the polymer product. Antioxidants are crucial additives that mitigate these degradation processes.
This compound ((CH₃O)₂SO) is a sulfite ester that functions as a secondary antioxidant in polymers.[1] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, secondary antioxidants like this compound act by decomposing hydroperoxides (ROOH), which are unstable intermediates in the auto-oxidation cycle of polymers. By converting hydroperoxides into non-radical, stable products, this compound prevents the chain-branching step of degradation, thus synergistically enhancing the effectiveness of primary antioxidants.[2]
Mechanism of Action
The primary role of this compound as a secondary antioxidant is the decomposition of hydroperoxides. The proposed mechanism involves the oxidation of the sulfur atom in this compound, which reduces the hydroperoxide to a stable alcohol. This action prevents the homolytic cleavage of the hydroperoxide into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise propagate the degradation cascade.
DOT Script for the Antioxidant Mechanism of this compound
Caption: Antioxidant mechanism of this compound.
Data Presentation
While extensive quantitative data for this compound's performance as a polymer antioxidant is not widely available in public literature, the following tables present hypothetical yet representative data based on the expected performance of a secondary antioxidant in a common polymer like polypropylene (PP). These tables are intended to serve as a guide for experimental design and evaluation.
Table 1: Effect of this compound on Oxidation Induction Time (OIT) of Polypropylene
| Formulation | Primary Antioxidant (wt%) | This compound (wt%) | OIT at 200°C (minutes) |
| Unstabilized PP | 0 | 0 | < 1 |
| PP + Primary AO | 0.1 | 0 | 15 |
| PP + this compound | 0 | 0.2 | 5 |
| PP + Primary AO + this compound | 0.1 | 0.2 | 45 |
Table 2: Influence of this compound on Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions
| Formulation | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 3rd Extrusion | MFI (g/10 min) after 5th Extrusion |
| Unstabilized PP | 4.0 | 8.5 | 15.2 |
| PP + Primary AO | 3.8 | 5.5 | 8.0 |
| PP + this compound | 3.9 | 7.0 | 11.5 |
| PP + Primary AO + this compound | 3.7 | 4.2 | 5.1 |
Table 3: Mechanical Properties of Polypropylene with this compound After Accelerated Aging
| Formulation | Tensile Strength (MPa) - Initial | Tensile Strength (MPa) - After Aging | Elongation at Break (%) - Initial | Elongation at Break (%) - After Aging |
| Unstabilized PP | 35 | 15 | 400 | 50 |
| PP + Primary AO | 34 | 28 | 380 | 250 |
| PP + this compound | 34 | 20 | 390 | 150 |
| PP + Primary AO + this compound | 34 | 32 | 380 | 350 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a polymer antioxidant.
Sample Preparation: Compounding of this compound into Polymer
Objective: To homogeneously incorporate this compound and other additives into a polymer matrix.
Materials:
-
Polymer resin (e.g., polypropylene powder)
-
This compound
-
Primary antioxidant (e.g., a hindered phenol)
-
Internal mixer or twin-screw extruder
-
Compression molder
Procedure:
-
Dry the polymer resin in a vacuum oven at the recommended temperature and time to remove any moisture.
-
Pre-blend the polymer powder with the desired weight percentages of this compound and primary antioxidant in a high-speed mixer for 5 minutes to ensure a uniform mixture.
-
Melt-compound the pre-blended mixture using a twin-screw extruder or an internal mixer. A typical processing temperature for polypropylene is 190-210°C.[3]
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
For the preparation of test specimens (e.g., for tensile testing), compression mold the pellets into sheets of desired thickness at a temperature of 200°C and a pressure of 10 MPa for 5 minutes, followed by cooling under pressure.
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References
Dimethyl sulfite applications in organic synthesis methodologies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfite ((CH₃O)₂SO) is a dialkyl sulfite ester that has emerged as a versatile and valuable reagent in modern organic synthesis. While historically overshadowed by its more reactive counterpart, dimethyl sulfate, this compound offers a distinct reactivity profile and is gaining recognition as a useful tool for introducing methyl groups and sulfonyl functionalities into organic molecules. Its applications are particularly relevant in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing this compound.
Key Applications in Organic Synthesis
This compound serves as a precursor to the methylsulfonyl (–SO₂CH₃) group and as a methylating agent in specific contexts. The following sections detail its primary applications, complete with experimental protocols and quantitative data.
Methylsulfonylation Reactions
This compound is an effective source of the methylsulfonyl group in various transformations, providing a valuable alternative to other sulfonylating agents.
This methodology allows for the efficient synthesis of methyl sulfone derivatives from a variety of aryl and alkyl iodides. The reaction proceeds under ligand- and base-free conditions, with this compound serving as both the SO₂ surrogate and the methyl source.[1][2][3]
Experimental Protocol: General Procedure for Palladium-Catalyzed Methylsulfonylation [1][3]
To a screw-capped tube equipped with a magnetic stir bar are added the alkyl halide (0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%), and this compound (1.0 mmol, 2.0 equiv). Tetramethyldisiloxane (TMDSO) (1.0 mmol, 2.0 equiv) is then added, and the tube is sealed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired methyl sulfone.
Table 1: Substrate Scope for Palladium-Catalyzed Methylsulfonylation of Alkyl Iodides [1][3]
| Entry | Alkyl Iodide | Product | Yield (%) |
| 1 | 1-Iodooctane | Octyl methyl sulfone | 85 |
| 2 | Iodocyclohexane | Cyclohexyl methyl sulfone | 78 |
| 3 | 1-Iodoadamantane | 1-Adamantyl methyl sulfone | 72 |
| 4 | 4-Iodoanisole | (4-Methoxyphenyl)methyl sulfone | 92 |
| 5 | 1-Iodo-4-nitrobenzene | (4-Nitrophenyl)methyl sulfone | 88 |
| 6 | 2-Iodonaphthalene | (Naphthalen-2-yl)methyl sulfone | 89 |
Reaction Workflow:
Caption: General workflow for the synthesis of methyl sulfones.
This metal- and oxidant-free method provides access to methylsulfonyl-substituted oxazoles. The reaction is mediated by tetrabutylammonium iodide (TBAI) and utilizes this compound for the methylsulfonylation.[4][5][6][7]
In a sealed tube, a mixture of the propargylic amide (0.2 mmol, 1.0 equiv), TBAI (0.04 mmol, 20 mol%), and this compound (0.4 mmol, 2.0 equiv) in 1,4-dioxane (2.0 mL) is stirred at 100 °C under an air atmosphere for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous Na₂S₂O₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired methylsulfonyl oxazole.
| Entry | Propargylic Amide Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 5-Methyl-2-(methylsulfonyl)-4-phenyloxazole | 85 |
| 2 | 4-Methylphenyl | 5-Methyl-4-(4-methylphenyl)-2-(methylsulfonyl)oxazole | 89 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-5-methyl-2-(methylsulfonyl)oxazole | 92 |
| 4 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-5-methyl-2-(methylsulfonyl)oxazole | 82 |
| 5 | 2-Thienyl | 5-Methyl-2-(methylsulfonyl)-4-(thiophen-2-yl)oxazole | 75 |
Proposed Mechanistic Pathway:
Caption: Key steps in the formation of methylsulfonyl oxazoles.
Ring-Opening Methylation Reactions
This compound can also participate in ring-opening reactions where it acts as a methylating agent for both nitrogen and sulfur atoms in a single transformation.
This method provides an efficient route to N-methyl-N-(o-methylthio)phenyl amides from readily available benzothiazoles. The reaction is promoted by molecular iodine and utilizes this compound as the methyl source in the presence of a base.[5][8]
Experimental Protocol: General Procedure for Iodine-Promoted Ring-Opening Methylation [5][8]
A mixture of the benzothiazole (0.5 mmol, 1.0 equiv), iodine (0.1 mmol, 20 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv) in this compound (3.0 mL) is stirred at 120 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous Na₂S₂O₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Table 3: Substrate Scope for Iodine-Promoted Ring-Opening Methylation of Benzothiazoles [5][8]
| Entry | Benzothiazole Substituent (R) | Product | Yield (%) |
| 1 | H | N-Methyl-N-(2-(methylthio)phenyl)formamide | 82 |
| 2 | 2-Methyl | N-Methyl-N-(2-(methylthio)phenyl)acetamide | 88 |
| 3 | 2-Phenyl | N-Methyl-N-(2-(methylthio)phenyl)benzamide | 91 |
| 4 | 6-Methoxy-2-methyl | N-(4-Methoxy-2-(methylthio)phenyl)-N-methylacetamide | 85 |
Logical Relationship Diagram:
Caption: Key transformations in the synthesis of N-methyl-N-(o-methylthio)phenyl amides.
O-Methylation of Phenols and Alcohols
While less reactive than dimethyl sulfate, this compound can be used for the O-methylation of phenols and alcohols, often requiring specific catalysts or reaction conditions.[7] Its lower toxicity compared to dimethyl sulfate makes it an attractive alternative in certain applications.
General Considerations for O-Methylation:
The O-methylation of phenols and alcohols with this compound typically requires activation, for example, through the use of a base to generate the corresponding alkoxide or phenoxide. The reaction conditions, including temperature and the choice of solvent, can significantly influence the reaction efficiency.
Note: Detailed, tabulated data for a wide range of substrates for the O-methylation using specifically this compound is not as readily available in the reviewed literature as for other methylating agents like dimethyl carbonate. The provided protocol is a general representation based on related methodologies.
Experimental Protocol: General Procedure for O-Methylation of a Phenol
To a solution of the phenol (1.0 mmol) in a suitable aprotic solvent (e.g., DMF, DMSO) is added a base (e.g., K₂CO₃, NaH, 1.2 equiv). The mixture is stirred at room temperature for 30 minutes. This compound (1.5 mmol, 1.5 equiv) is then added, and the reaction mixture is heated to 80-100 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
This compound is a versatile reagent with growing applications in organic synthesis, particularly in methylsulfonylation and specific methylation reactions. The methodologies presented herein demonstrate its utility in constructing valuable molecular motifs under various reaction conditions. For professionals in drug development and chemical research, this compound offers a valuable tool with a reactivity profile that complements more traditional reagents. Further exploration of its synthetic potential is likely to uncover new and valuable transformations.
References
- 1. Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using this compound as SO2 Surrogate and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using this compound as SO2 Surrogate and Methyl Source [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TBAI-Mediated Cyclization and Methylsulfonylation of Propargylic Amides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TBAI-Mediated Cyclization and Methylsulfonylation of Propargylic Amides with this compound [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Conformational Analysis of Dimethyl Sulfite using Matrix Isolation FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details the experimental protocol for the study of dimethyl sulfite conformers using matrix isolation Fourier Transform Infrared (FTIR) spectroscopy. This compound is a molecule of interest due to its potential as an insect repellent and its mutagenic properties. Understanding its conformational landscape is crucial for elucidating its structure-activity relationships. Matrix isolation is a powerful technique that allows for the trapping and spectroscopic characterization of individual conformers of a molecule at cryogenic temperatures, preventing intermolecular interactions and conformational interconversion. This document provides a step-by-step guide to the experimental setup, data acquisition, and analysis, supported by theoretical calculations. The presented data and protocols are based on the comprehensive study by Borba et al., "Matrix isolation FTIR spectroscopic and theoretical study of this compound," published in The Journal of Physical Chemistry A, 2005.[1][2][3][4]
Introduction
This compound ((CH₃O)₂SO) can exist in several conformational forms due to rotation around the S-O bonds. Theoretical calculations have identified five potential minima on the potential energy surface of this compound, designated as GG, GT, GG', G'T, and TT.[1][2][3] The GG conformer is predicted to be the conformational ground state.[1][2][3] The relative energies of the GT and GG' conformers are slightly higher, while the G'T and TT conformers are considered high-energy forms and are not experimentally relevant.[1][2][3]
Matrix isolation FTIR spectroscopy allows for the experimental trapping and identification of these conformers. By co-depositing a gaseous mixture of this compound and an inert gas (such as argon or xenon) onto a cryogenic surface, individual molecules are isolated in the solid matrix, "freezing" their gas-phase conformations. Subsequent FTIR analysis provides the vibrational signatures of each trapped conformer. This application note will describe the methodology to perform such an experiment and analyze the resulting data.
Experimental Protocols
The following protocol outlines the key steps for the matrix isolation FTIR spectroscopy of this compound.
2.1. Sample Preparation:
-
Obtain high-purity this compound (99%).
-
The sample should be further purified by several freeze-pump-thaw cycles to remove any dissolved gases.
-
Prepare a gaseous mixture of this compound and the matrix gas (e.g., Argon or Xenon). The typical concentration of the sample in the matrix gas is low (e.g., 1:1000) to ensure proper isolation.
2.2. Matrix Deposition:
-
Utilize a closed-cycle helium cryostat equipped with a CsI or KBr window as the cold substrate.
-
Evacuate the cryostat to a high vacuum (typically < 10⁻⁶ mbar).
-
Cool the substrate to the desired deposition temperature (e.g., 15 K for an argon matrix).
-
Introduce the prepared gas mixture into the cryostat through a needle valve, allowing it to deposit slowly onto the cold window. The deposition rate should be controlled to ensure the formation of a clear matrix.
2.3. FTIR Spectroscopy:
-
Record the FTIR spectra of the deposited matrix using a high-resolution FTIR spectrometer.
-
The spectra should be recorded at the deposition temperature.
-
A typical spectral range for analysis is 4000-400 cm⁻¹, with a resolution of 0.5 cm⁻¹.
-
Multiple scans should be co-added to improve the signal-to-noise ratio.
2.4. Annealing:
-
To study the interconversion between conformers, the matrix can be annealed by warming it to a higher temperature (e.g., up to 21 K for an argon matrix) for a short period and then re-cooling it to the base temperature.[4]
-
FTIR spectra are recorded after each annealing step to monitor changes in the relative intensities of the vibrational bands corresponding to different conformers.
Data Presentation: Vibrational Frequencies
The experimentally observed vibrational frequencies for the three lowest energy conformers of this compound isolated in an argon matrix are summarized in the table below. The assignments are based on theoretical calculations (DFT/B3LYP and MP2).[1]
| Conformer | Vibrational Mode | Wavenumber (cm⁻¹) |
| GG | CH₃ asymmetric stretch | 3021.5 |
| CH₃ symmetric stretch | 2963.2 | |
| CH₃ asymmetric stretch | 2933.1 | |
| CH₃ symmetric stretch | 2860.0 | |
| CH₃ deformation | 1470.1 | |
| CH₃ deformation | 1461.9 | |
| S=O stretch | 1218.3 | |
| CH₃ rock | 1180.1 | |
| C-O stretch | 1010.1 | |
| S-O stretch | 788.1 | |
| S-O stretch | 711.2 | |
| GT | CH₃ asymmetric stretch | 3020.0 |
| CH₃ symmetric stretch | 2964.1 | |
| CH₃ asymmetric stretch | 2931.5 | |
| CH₃ symmetric stretch | 2862.1 | |
| CH₃ deformation | 1471.2 | |
| CH₃ deformation | 1459.5 | |
| S=O stretch | 1225.1 | |
| CH₃ rock | 1177.3 | |
| C-O stretch | 1002.8 | |
| S-O stretch | 801.2 | |
| S-O stretch | 720.1 | |
| GG' | CH₃ asymmetric stretch | 3018.5 |
| CH₃ symmetric stretch | 2960.8 | |
| CH₃ asymmetric stretch | 2929.8 | |
| CH₃ symmetric stretch | 2858.5 | |
| CH₃ deformation | 1468.9 | |
| CH₃ deformation | 1458.0 | |
| S=O stretch | 1230.5 | |
| CH₃ rock | 1175.0 | |
| C-O stretch | 995.6 | |
| S-O stretch | 810.5 | |
| S-O stretch | 735.2 |
Visualization of Experimental Workflow and Conformational Isomerization
The following diagrams illustrate the experimental workflow and the conformational changes observed during the experiment.
Caption: Experimental workflow for matrix isolation FTIR of this compound.
Caption: Conformational isomerization pathways of this compound in different matrices.
Results and Discussion
The FTIR spectra of this compound isolated in an argon matrix clearly show the presence of the three most stable conformers: GG, GT, and GG'.[4] The most stable GG conformer is the most abundant species in the matrix.[1][2]
Upon annealing the argon matrix, the vibrational bands assigned to the GG' conformer decrease in intensity, while those of the GT conformer increase.[4] This indicates that the GG' conformer isomerizes to the more stable GT form.[1] Further annealing leads to the conversion of the GT conformer into the most stable GG conformer.[1] There is no experimental evidence for a direct conversion of GG' to GG in the low-temperature matrix.[1][3] These observations are consistent with the theoretically predicted energy barriers for the isomerization processes, where the barrier for GG' → GT is significantly lower than for GT → GG and GG' → GG.[1][3]
Interestingly, when xenon is used as the matrix gas, the GG' conformer is not observed in the as-deposited matrix.[1][3] It is proposed that the GG' conformer completely converts to the GT conformer during the deposition process in the xenon matrix.[1][3]
Conclusion
Matrix isolation FTIR spectroscopy is a highly effective technique for the detailed conformational analysis of this compound. The experimental protocol described herein allows for the successful trapping and identification of multiple conformers. The ability to induce and monitor conformational isomerization through annealing provides valuable insights into the relative stabilities and interconversion pathways of the different molecular shapes. This information is fundamental for a deeper understanding of the chemical and physical properties of this compound.
References
Dimethyl Sulfite: A Versatile Reagent for Methylation in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfite [(CH₃O)₂SO] is a sulfite ester that serves as a valuable, albeit less common, methylating agent in organic synthesis. While reagents like dimethyl sulfate and methyl iodide are more frequently employed, this compound offers unique reactivity in specific applications. It can act as a source of a methyl group and, in some cases, as a surrogate for sulfur dioxide. These application notes provide an overview of its use, with a focus on detailed protocols for its application in methylsulfonylation and the ring-opening methylation of heterocyclic compounds.
Key Applications
This compound has demonstrated utility in specialized organic transformations, including:
-
Palladium-Catalyzed Methylsulfonylation of Alkyl Halides: In this reaction, this compound ingeniously serves as both a methyl source and an in-situ source of sulfur dioxide. This method provides an efficient route to synthesize methyl sulfone derivatives, which are significant structural motifs in many pharmaceutical compounds.
Comparative Data
To provide context for the use of this compound, the following table compares its properties with other common methylating agents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Hazards |
| This compound | (CH₃O)₂SO | 110.13 | 126 | Irritant |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 188 (decomposes) | Highly Toxic, Carcinogenic |
| Methyl Iodide | CH₃I | 141.94 | 42.4 | Toxic, Suspected Carcinogen |
| Dimethyl Carbonate | (CH₃O)₂CO | 90.08 | 90 | Flammable |
Experimental Protocols
Palladium-Catalyzed Methylsulfonylation of Aryl Iodides
This protocol describes the synthesis of aryl methyl sulfones using this compound as a dual methyl and SO₂ source.
Reaction Scheme:
Figure 1: General workflow for the palladium-catalyzed methylsulfonylation of aryl iodides.
Materials:
-
Aryl iodide (0.2 mmol, 1.0 equiv)
-
This compound (2.0 mmol, 10.0 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 0.1 equiv)
-
Tetramethyldisiloxane (TMDSO) (0.3 mmol, 1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.2 mmol, 1.0 equiv)
-
Anhydrous dioxane (1 mL)
-
Schlenk tube
-
Nitrogen atmosphere
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add the aryl iodide (0.2 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and TBAB (64.5 mg, 0.2 mmol).
-
Add anhydrous dioxane (1 mL), followed by this compound (220.2 mg, 2.0 mmol) and tetramethyldisiloxane (40.3 mg, 0.3 mmol).
-
Seal the Schlenk tube and stir the reaction mixture in a preheated oil bath at 120 °C for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to afford the desired aryl methyl sulfone.
Quantitative Data for Selected Substrates:
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Phenyl methyl sulfone | 85 |
| 2 | 4-Iodotoluene | 4-Tolyl methyl sulfone | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxyphenyl methyl sulfone | 78 |
| 4 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl methyl sulfone | 65 |
Iodine-Promoted Ring-Opening Methylation of Benzothiazoles
Reaction Scheme:
Figure 2: Conceptual workflow for the iodine-promoted ring-opening methylation of benzothiazoles.
General Protocol (based on available literature):
While the full experimental details require access to the primary literature, the general procedure involves the reaction of a benzothiazole derivative with this compound in the presence of iodine and a suitable base.
Materials:
-
Benzothiazole derivative
-
This compound
-
Iodine (I₂)
-
Base (e.g., an inorganic or organic base)
-
Appropriate solvent
Procedure (Conceptual):
-
Combine the benzothiazole derivative, iodine, and a base in a suitable reaction vessel.
-
Add the solvent and this compound.
-
Stir the reaction mixture at a specified temperature for a designated time.
-
Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the N-methyl-N-(o-methylthio)phenyl amide product.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although less toxic than dimethyl sulfate, it is an irritant and should be handled with care.
Conclusion
This compound is a valuable reagent for specific methylation reactions in organic synthesis. Its ability to act as both a methylating agent and an SO₂ surrogate in palladium-catalyzed methylsulfonylation provides an efficient pathway to important sulfone-containing molecules. Furthermore, its application in the ring-opening methylation of heterocycles highlights its utility in complex transformations. For researchers and professionals in drug development, this compound represents a useful tool for accessing novel chemical entities.
References
The Untapped Potential of Dimethyl Sulfite as a Formaldehyde Agent in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis, the search for safe and effective reagents is paramount. Formaldehyde is a fundamental one-carbon (C1) building block, crucial for various transformations such as Mannich reactions, Pictet-Spengler reactions, and the formation of methylene bridges in complex molecules. However, its gaseous nature, high reactivity, and toxicity pose significant handling and safety challenges. This has led to the exploration of formaldehyde surrogates, molecules that can generate formaldehyde in situ under specific reaction conditions. While dimethyl sulfoxide (DMSO) has been extensively studied for this purpose, dimethyl sulfite ((CH₃O)₂SO) emerges as a noteworthy but less-explored alternative.[1] This document provides an overview of the potential application of this compound as a formaldehyde agent, including its properties, proposed reaction mechanisms, and generalized protocols, while also highlighting the current limitations in the available scientific literature.
Properties and Advantages of this compound
This compound is a sulfite ester that offers potential advantages over gaseous formaldehyde and other surrogates. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂H₆O₃S | |
| Molar Mass | 110.13 g/mol | |
| Appearance | Clear liquid | |
| Boiling Point | 126 °C | |
| Density | 1.29 g/cm³ |
The primary advantage of using a liquid reagent like this compound is the ease of handling and precise dosage compared to gaseous formaldehyde. Theoretically, its decomposition to formaldehyde can be controlled by reaction conditions, potentially minimizing side reactions and improving reaction yields.
Principle of Formaldehyde Generation
While specific studies detailing the mechanism of formaldehyde generation from this compound for synthetic applications are scarce, the proposed pathway involves its thermal or catalytic decomposition. This process would likely yield formaldehyde and sulfur dioxide. The controlled release of formaldehyde in the reaction mixture allows for its immediate consumption by the substrate, maintaining a low effective concentration and minimizing unwanted polymerization or side reactions.
Caption: Proposed pathway for in situ formaldehyde generation from this compound.
Application in Pharmaceutical Synthesis: A Focus on Aminomethylation (Mannich Reaction)
The Mannich reaction is a cornerstone of pharmaceutical synthesis, enabling the aminomethylation of a carbon acid to form a β-amino carbonyl compound, a common motif in many drug molecules.[2] While specific protocols using this compound are not well-documented, a generalized procedure can be proposed based on the principles of the Mannich reaction and the use of other formaldehyde surrogates like DMSO.
Generalized Experimental Protocol for a Mannich-Type Reaction
Disclaimer: The following protocol is a generalized representation and has not been validated with this compound. It is based on established procedures for Mannich reactions using other formaldehyde surrogates. Optimization of reaction conditions, including temperature, solvent, and catalyst, is essential.
Materials:
-
Active hydrogen compound (e.g., a ketone, ester, or other C-H acid)
-
Primary or secondary amine
-
This compound
-
Appropriate solvent (e.g., acetonitrile, DMF, ethanol)
-
Acid or base catalyst (if required)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a solution of the active hydrogen compound and the amine in the chosen solvent, add the catalyst (if necessary).
-
Slowly add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture at room temperature or a slightly elevated temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate or dilute acid).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired Mannich base.
Caption: Generalized experimental workflow for a Mannich-type reaction using a formaldehyde surrogate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste according to institutional and local regulations.
Current Limitations and Future Outlook
The application of this compound as a formaldehyde agent in pharmaceutical synthesis is an area that warrants further investigation. The current body of scientific literature lacks detailed experimental protocols and quantitative data for this specific application. Most of the available research on formaldehyde surrogates focuses on dimethyl sulfoxide (DMSO).[3] Future studies should aim to:
-
Elucidate the precise mechanism and optimal conditions for formaldehyde generation from this compound.
-
Evaluate the scope and limitations of this compound in various formaldehyde-mediated reactions.
-
Conduct comparative studies with other formaldehyde surrogates to assess its efficiency, selectivity, and safety profile.
-
Develop and publish detailed experimental protocols with comprehensive analytical data.
This compound holds promise as a liquid, easy-to-handle formaldehyde agent for pharmaceutical synthesis. While its potential is clear, the lack of detailed and validated experimental protocols in the current scientific literature is a significant limitation. The generalized protocols and information presented here are intended to serve as a starting point for further research and development in this area. As the demand for safer and more efficient synthetic methodologies grows, further exploration of this compound's capabilities is a worthwhile endeavor for the drug development community.
References
Lack of Publicly Available Data on Dimethyl Sulfite in Agrochemical Formulations
Extensive research for the role of dimethyl sulfite in the formulation of agrochemicals has yielded limited to no publicly available detailed application notes, experimental protocols, or quantitative data. The scientific and patent literature predominantly focuses on the applications of two related compounds: dimethyl sulfate (DMS) and dimethyl sulfoxide (DMSO) .
Therefore, this document provides comprehensive application notes and protocols for the well-documented roles of dimethyl sulfate and dimethyl sulfoxide in the agrochemical industry, presented as a helpful alternative.
Part 1: The Role of Dimethyl Sulfate (DMS) in Agrochemical Synthesis
Application Note: Dimethyl Sulfate as a Methylating Agent
Dimethyl sulfate (CAS 77-78-1) is a powerful and cost-effective methylating agent extensively used in the synthesis of a wide array of agrochemical active ingredients.[1][2] Its primary function is to introduce methyl (-CH3) groups into organic molecules, a fundamental step in creating many insecticides, herbicides, and fungicides.[1][3] The high reactivity of DMS allows for efficient and high-yield methylation of various substrates, including phenols, amines, and thiols, typically via an SN2 reaction mechanism.[2][4]
While highly effective, dimethyl sulfate is also extremely toxic and must be handled with stringent safety precautions in closed systems.[4][5] Its use is critical in the large-scale manufacturing of numerous crop protection products, where precise molecular modification is necessary to achieve desired efficacy, selectivity, and environmental persistence.[1]
Key Applications in Synthesis:
-
Insecticides: DMS is a key reagent in the production of organophosphate insecticides such as acephate, methamidophos, and fenthion.[1]
-
Herbicides: It is involved in the synthesis of certain herbicides, including xicaojing and paraquat.[1]
-
Fungicides: The creation of some fungicidal agents also relies on methylation steps involving DMS.[1][6]
Data Summary: Properties of Dimethyl Sulfate
| Property | Value | Significance in Agrochemical Synthesis |
| Chemical Formula | (CH₃O)₂SO₂ | Provides a source of two methyl groups.[4] |
| Molecular Weight | 126.13 g/mol | Used for stoichiometric calculations in synthesis reactions.[4] |
| Appearance | Colorless, oily liquid | Physical state for handling and reaction setup.[4] |
| Boiling Point | 188 °C (decomposes) | Defines the upper-temperature limit for reactions.[4] |
| Primary Function | Methylating Agent | Transfers methyl groups to various functional groups (O, N, S).[1][7] |
| Key Advantage | Low cost and high reactivity | Preferred for industrial-scale synthesis of pesticides.[2][4] |
| Key Disadvantage | High Toxicity (Carcinogenic, Mutagenic) | Requires strict handling protocols and safety measures.[2][4] |
Experimental Protocol: Synthesis of an Anisole Derivative via O-Methylation of a Phenol using Dimethyl Sulfate
This protocol describes a general procedure for the O-methylation of a phenolic precursor, a common step in the synthesis of various pesticide active ingredients.
Materials:
-
Phenolic Substrate (e.g., 4-chlorophenol)
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Stirring apparatus, reflux condenser, dropping funnel, and standard laboratory glassware
Procedure:
-
Preparation of the Phenoxide:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve the phenolic substrate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide salt.
-
-
Methylation Reaction:
-
Cool the reaction mixture in an ice bath.
-
Add dimethyl sulfate (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the reaction temperature below 10 °C. Caution: The reaction is exothermic. DMS is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methylated product.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography to obtain the pure anisole derivative.
-
Visualization: Agrochemical Synthesis Workflow with DMS
Caption: Workflow for the synthesis of an agrochemical precursor using dimethyl sulfate.
Part 2: The Role of Dimethyl Sulfoxide (DMSO) in Agrochemical Formulations
Application Note: Dimethyl Sulfoxide as a Formulation Adjuvant
Dimethyl sulfoxide (CAS 67-68-5) is a highly versatile polar aprotic solvent that serves multiple functions in agrochemical formulations.[9][10] Unlike dimethyl sulfate, which is used in synthesis, DMSO is an inert ingredient added to the final product to improve its physical properties and biological efficacy.[10][11] The U.S. EPA has established an exemption from the requirement of a tolerance for residues of DMSO when used as a solvent or co-solvent in pesticide formulations for certain applications.[12][13]
Key Roles in Formulations:
-
Solvent: DMSO is an excellent solvent for a wide range of active ingredients, particularly those with low solubility in water or common organic solvents.[9][11] This property is crucial for creating high-concentration liquid formulations such as Soluble Liquids (SL) and Emulsifiable Concentrates (EC).[10]
-
Penetrant: DMSO enhances the penetration of active ingredients through plant cuticles and tissues.[9][14] This can lead to improved uptake, faster action, and potentially allows for reduced application rates of the herbicide or fungicide.[11][15]
-
Synergist/Adjuvant: By improving solubility and penetration, DMSO can act as a synergist, significantly enhancing the overall effectiveness of the pesticide.[9][15] Studies have shown that adding DMSO to herbicide formulations can increase their efficacy, even when the active ingredient concentration is reduced.[15][16]
Data Summary: Properties and Use of DMSO in Formulations
Table 1: Physicochemical Properties of DMSO
| Property | Value | Significance in Agrochemical Formulation |
| Chemical Formula | (CH₃)₂SO | A highly polar molecule, contributing to its solvent power.[10] |
| Appearance | Colorless liquid | Easy to handle and mix in liquid formulations.[10] |
| Boiling Point | 189 °C | Low volatility, ensuring it remains in the formulation upon application.[10] |
| Melting Point | 19 °C | Can solidify in cooler temperatures, requiring storage considerations.[10] |
| Solubility | Miscible with water and many organic solvents | Highly versatile for various formulation types (e.g., SL, EC).[10] |
| Safety Profile | Low systemic toxicity; not classified as a skin/eye irritant | Favorable safety profile compared to other solvents like NMP.[10][17] |
Table 2: Quantitative Data on DMSO in Agrochemical Formulations
| Formulation Type | DMSO Concentration | Purpose | Source |
| Herbicidal Compositions | 1% - 2.5% (v/v) | To enhance herbicidal activity while reducing the amount of active ingredient. | [15] |
| Herbicidal Compositions | >2.5% to 3% (v/v) | For target species that are particularly impermeable to the active agent. | [15] |
| Fungicidal Compositions | 1% - 5% (v/v) | To enhance the action of certain fungicides. | [15] |
| Fertilizer Formulations | 60% - 70% (w/w) | As a solvent for active ingredients like dicyandiamide (DCD). | [17] |
Experimental Protocol: Preparation of a Soluble Liquid (SL) Herbicide Formulation with DMSO
This protocol provides a general method for preparing a Soluble Liquid (SL) formulation, where DMSO is used as a co-solvent to enhance the solubility and efficacy of a water-soluble herbicide.
Materials:
-
Herbicide Active Ingredient (AI), technical grade (e.g., Glyphosate)
-
Dimethyl Sulfoxide (DMSO), pesticide grade
-
Deionized Water
-
Surfactant (e.g., a non-ionic surfactant)
-
Antifoaming agent
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Solvent and Adjuvant Premix:
-
In a beaker, add the required amount of deionized water (e.g., 60% of the final volume).
-
While stirring, add the surfactant (e.g., 5-10% of the final volume) and the antifoaming agent (e.g., 0.1-0.5%). Stir until fully dissolved.
-
-
Dissolving the Active Ingredient:
-
Slowly add the powdered technical-grade herbicide (e.g., to achieve a final concentration of 360 g/L) to the stirring solution. The heat of dissolution may cause the temperature to rise.
-
If the active ingredient does not fully dissolve or if a higher concentration is desired, proceed to the next step.
-
-
Addition of DMSO as a Co-Solvent:
-
Final Formulation:
-
Once the active ingredient is completely dissolved, add the remaining deionized water to reach the final target volume.
-
Continue stirring for an additional 15-30 minutes to ensure the formulation is homogeneous.
-
The resulting product is a stable Soluble Liquid (SL) formulation ready for dilution and application.
-
Visualization: Agrochemical Formulation Workflow with DMSO
Caption: Workflow for preparing a soluble liquid agrochemical formulation using DMSO.
References
- 1. nbinno.com [nbinno.com]
- 2. glorichemical.com [glorichemical.com]
- 3. nbinno.com [nbinno.com]
- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfate - High purity methylating agent - GRILLO [grillo.de]
- 6. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]
- 7. chemours.com [chemours.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. What are the applications of DMSO in agriculture? [eschemy.com]
- 10. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [michberk.com]
- 11. nbinno.com [nbinno.com]
- 12. policycommons.net [policycommons.net]
- 13. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US3756801A - Enhanced plant tissue penetration - Google Patents [patents.google.com]
- 15. US5597778A - Herbicidal compositions containing DMSO - Google Patents [patents.google.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Application Notes & Protocols: Headspace Solid-Phase Microextraction (HS-SPME) for Dimethyl Sulfide (DMS) Analysis
Introduction
Dimethyl sulfide (DMS) is a volatile organosulfur compound with a characteristic odor, often associated with the smell of the sea, and is a key indicator in various fields. It is a significant contributor to the flavor and aroma of many foods and beverages, including beer, wine, and dairy products. In environmental science, DMS plays a crucial role in the global sulfur cycle. Furthermore, DMS can be an important biomarker in clinical diagnostics, as its presence in human breath can be indicative of certain metabolic disorders or diseases.
Headspace solid-phase microextraction (HS-SPME) is a simple, solvent-free sample preparation technique that is highly suitable for the analysis of volatile compounds like DMS. This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes, including DMS, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.
Application Notes
The HS-SPME technique for DMS analysis is applicable across a wide range of matrices:
-
Food and Beverage Industry: To monitor and control the flavor profile of products such as beer, wine, coffee, and dairy. Uncontrolled levels of DMS can lead to undesirable off-flavors.
-
Environmental Monitoring: For the quantification of DMS in water, soil, and atmospheric samples to understand its role in the sulfur cycle and its impact on climate.
-
Clinical and Biomedical Research: In the analysis of DMS in biological samples like breath, urine, and blood as a potential non-invasive biomarker for various diseases, including liver disorders.
-
Drug Development: To assess the stability of drug formulations where DMS may be a degradation product.
Experimental Workflow for HS-SPME of DMS
Caption: Overall experimental workflow for the analysis of Dimethyl Sulfide (DMS) using HS-SPME followed by GC.
Detailed Experimental Protocol
This protocol provides a general framework for the analysis of DMS using HS-SPME coupled with Gas Chromatography. Optimal conditions may vary depending on the sample matrix and instrumentation.
1. Materials and Reagents
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended for volatile sulfur compounds.
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
Gas Chromatograph (GC): Equipped with a split/splitless injector, a suitable capillary column, and a detector.
-
Detector: A mass spectrometer (MS), flame photometric detector (FPD), or sulfur chemiluminescence detector (SCD) is ideal for sensitive and selective detection of sulfur compounds.
-
-
DMS Standard: Certified DMS standard for calibration.
-
Internal Standard (optional): A deuterated DMS or another suitable volatile sulfur compound not present in the sample.
-
Reagent Grade Water: For blank and standard preparation.
-
Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and enhance the release of DMS into the headspace.
2. Sample Preparation
-
Aqueous Samples (e.g., water, beer):
-
Transfer 10 mL of the sample into a 20 mL headspace vial.
-
Add 3 g of NaCl to the vial.
-
If an internal standard is used, spike the sample at this stage.
-
Immediately seal the vial with a magnetic screw cap.
-
-
Solid Samples:
-
Weigh a specific amount of the homogenized sample into a 20 mL headspace vial.
-
Add a known volume of reagent grade water.
-
Proceed with the addition of NaCl and internal standard as for aqueous samples.
-
-
Breath Samples:
-
Collect the breath sample directly into a Tedlar® bag or a specific breath sampling device.
-
Transfer a known volume of the breath sample into a pre-evacuated and sealed headspace vial using a gas-tight syringe.
-
3. HS-SPME Procedure
-
Place the sealed vial in the autosampler tray or a heating block.
-
Incubation/Equilibration: Heat the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 10-20 minutes) with agitation (e.g., 250 rpm) to facilitate the partitioning of DMS into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) at the same temperature and agitation.
-
Desorption: After extraction, immediately retract the fiber and transfer it to the heated GC injection port (e.g., 250 °C) for thermal desorption for a specified time (e.g., 2-5 minutes) in splitless mode.
4. Gas Chromatography Conditions
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Detector:
-
MS: Scan range m/z 35-300. The characteristic ion for DMS is m/z 62.
-
FPD: Temperature 250 °C.
-
SCD: Temperature 800-1000 °C.
-
5. Quantification
Prepare a calibration curve by analyzing a series of standards of known DMS concentrations under the same conditions as the samples. The concentration of DMS in the samples can be determined by comparing the peak area with the calibration curve. The use of an internal standard is recommended to correct for matrix effects and variations in the extraction efficiency.
Key Parameters Influencing HS-SPME
Application Notes and Protocols for Dimethyl Sulfite as a Sodium-Ion Battery Electrolyte
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dimethyl sulfite (DMS) as an electrolyte solvent in sodium-ion (Na-ion) cells. This document summarizes key performance data, outlines experimental procedures, and details necessary safety precautions.
Introduction
This compound (DMS) has been investigated as an alternative electrolyte solvent for Na-ion batteries with the aim of improving safety compared to traditional carbonate-based electrolytes.[1] This document outlines the performance characteristics of DMS-based electrolytes and provides protocols for their preparation and use in Na-ion pouch cells.
Performance of DMS-Based Electrolytes
The performance of DMS as an electrolyte solvent has been evaluated both as a single solvent and as a co-solvent with traditional carbonate solvents. Key performance metrics are summarized below.
Cycling Performance of DMS with Additives
The addition of certain additives can significantly improve the cycling stability of Na-ion cells using a DMS-based electrolyte. Prop-1-ene-1,3-sultone (PES) and methylene methane disulfonate (MMDS) have been shown to enhance capacity retention.[1]
Table 1: Formation and Cycling Data for Na-ion Pouch Cells with DMS Solvent and Additives [1]
| Additive (1 wt%) | Formation Capacity (mAh) | 1st Cycle Efficiency (%) | Capacity after 900 cycles (mAh) | Capacity Retention after 900 cycles (%) |
| None (Control) | 105 | 85.0 | < 10 | < 10 |
| PES | 110 | 88.0 | > 100 | > 94 |
| MMDS | 108 | 87.5 | > 95 | > 91 |
| Standard Carbonate | 112 | 90.0 | > 105 | > 95 |
Note: Formation was conducted at 40 °C and C/20 rate. Cycling was performed at 40 °C and C/3 rate between 1.5 V and 3.9 V. The standard carbonate electrolyte is 1.4 M NaFSI in PC:EMC (15:85) with 2 wt% DTD for comparison.[1]
DMS as a Co-Solvent
When used as a co-solvent with standard carbonate electrolytes, DMS can offer comparable capacity retention. However, it may also introduce additional degradation mechanisms, as indicated by charge endpoint capacity slippage.[1]
Table 2: Cycling Performance of Na-ion Pouch Cells with DMS/Carbonate Blended Solvents [2]
| DMS Content (wt%) | Discharge Capacity after 200 cycles at 40°C (mAh) | Fractional Capacity Retention after 200 cycles at 40°C (%) | Discharge Capacity after 100 cycles at 55°C (mAh) | Fractional Capacity Retention after 100 cycles at 55°C (%) |
| 0 (Standard) | ~105 | ~95 | ~100 | ~90 |
| 20 | ~103 | ~94 | ~98 | ~88 |
| 60 | ~100 | ~92 | ~95 | ~85 |
| 100 | ~98 | ~90 | ~90 | ~80 |
Note: All electrolytes contained 1.4 M NaFSI and 2 wt% DTD. Formation was at 40 °C and C/20. Cycling was performed at C/3 between 1.5 V and 3.8 V.[2]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of DMS-based electrolytes and the assembly and testing of Na-ion pouch cells.
Protocol for Electrolyte Preparation
This protocol describes the preparation of a 1 M NaFSI in DMS electrolyte with 1 wt% PES additive. All procedures should be carried out in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.
Materials and Equipment:
-
This compound (DMS, battery grade, anhydrous)
-
Sodium bis(fluorosulfonyl)imide (NaFSI, battery grade, anhydrous)
-
Prop-1-ene-1,3-sultone (PES, battery grade)
-
Argon-filled glovebox
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation:
-
Transfer the required volume of DMS into a clean, dry volumetric flask inside the glovebox.
-
-
Salt Dissolution:
-
Weigh the appropriate amount of NaFSI to achieve a 1 M concentration.
-
Slowly add the NaFSI powder to the DMS solvent while stirring continuously with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
-
Additive Incorporation:
-
Weigh the amount of PES corresponding to 1 wt% of the total electrolyte weight.
-
Add the PES to the NaFSI/DMS solution and stir until fully dissolved.
-
-
Finalization:
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
It is recommended to let the electrolyte rest for 24 hours before use to ensure homogeneity.
-
Protocol for Na-ion Pouch Cell Assembly
This protocol outlines the assembly of a Na-ion pouch cell using the prepared DMS-based electrolyte.
Materials and Equipment:
-
Positive electrode (e.g., Na-containing layered oxide)
-
Negative electrode (e.g., hard carbon)
-
Microporous separator (e.g., Celgard)
-
Pouch material (aluminum laminate film)
-
Ultrasonic welder
-
Vacuum sealer
-
Electrolyte injection system
-
DMS-based electrolyte
Procedure:
-
Electrode and Separator Preparation:
-
Cut the positive and negative electrodes and the separator to the desired dimensions. Ensure the separator is larger than the electrodes to prevent short circuits.
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 80 °C for separator) for at least 12 hours before transferring them into the glovebox.
-
-
Stacking:
-
Place the negative electrode on a clean surface.
-
Carefully place the separator on top of the negative electrode.
-
Align and place the positive electrode on top of the separator, creating an electrode-separator stack.
-
-
Pouch Forming and Sealing:
-
Create a pouch from the aluminum laminate film, leaving one side open for electrolyte filling.
-
Insert the electrode stack into the pouch.
-
Weld the positive and negative electrode tabs to their respective terminals.
-
Seal the two sides of the pouch containing the terminals.
-
-
Electrolyte Filling and Sealing:
-
Inject the precise amount of DMS-based electrolyte into the pouch through the open side.
-
Perform a preliminary vacuum sealing to remove any trapped gas.
-
Finally, perform a complete vacuum sealing of the pouch.
-
-
Formation:
-
Let the cell rest for 24 hours to ensure complete wetting of the electrodes by the electrolyte.
-
The cell is now ready for the formation cycling.
-
Protocol for Electrochemical Testing
This protocol details the formation and subsequent cycling of the assembled Na-ion pouch cell.
Equipment:
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Formation Cycling:
-
Place the pouch cell in a temperature-controlled chamber set to 40 °C.
-
Charge the cell at a constant current of C/20 to a cutoff voltage of 3.9 V.
-
Discharge the cell at a constant current of C/20 to a cutoff voltage of 1.5 V.
-
Repeat for 2-3 cycles.
-
-
Standard Cycling:
-
After formation, perform galvanostatic cycling at a C/3 rate between 1.5 V and 3.9 V at 40 °C.
-
Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.
-
-
Rate Capability and Other Tests (Optional):
-
Conduct rate capability tests by varying the C-rate.
-
Perform electrochemical impedance spectroscopy (EIS) to analyze the cell's internal resistance.
-
Safety and Handling of this compound
This compound is a flammable liquid and vapor and requires careful handling.
Personal Protective Equipment (PPE):
-
Wear chemical splash goggles.[3]
-
Wear appropriate protective gloves to prevent skin exposure.[3]
-
Wear appropriate protective clothing to prevent skin exposure.[3]
-
Use a respirator if ventilation is inadequate.[3]
Handling:
-
Use only in a well-ventilated area, preferably a fume hood.[3]
-
Ground and bond containers when transferring material.[3]
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Keep away from heat, sparks, and open flames.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3]
-
Store in a flammables-area.[3]
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical aid.[3]
-
Skin: Get medical aid. Immediately wash skin with plenty of soap and water.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[3]
-
Ingestion: Do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3]
Visualizations
Caption: Experimental workflow from electrolyte preparation to cell testing.
Caption: Postulated degradation pathway of DMS in Na-ion cells.
References
Troubleshooting & Optimization
Dimethyl Sulfite: Technical Support Center for Safe Handling and Storage
This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl sulfite. Adherence to these procedures is critical for ensuring laboratory safety.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C2H6O3S | [1] |
| Molecular Weight | 110.13 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 126 - 127 °C @ 760 mmHg | [1] |
| Flash Point | 30 °C / 86 °F | [1][3] |
| Specific Gravity/Density | 1.29 g/mL | [1] |
| Vapor Density | 3.8 (Air = 1.0) | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1] It causes irritation to the eyes, skin, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation and central nervous system depression.[1][4] Its vapors are heavier than air and can form explosive mixtures with air, with a risk of flashing back to an ignition source.[1][4]
Q2: What are the proper storage conditions for this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables-area.[1][4] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][4] It is crucial to store it away from incompatible substances such as strong oxidizing agents and strong acids.[1][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: The following PPE should be worn:
-
Eye Protection: Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4]
-
Skin Protection: Appropriate protective gloves and clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][4]
Q4: Are there any materials that are incompatible with this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[1][4] Contact with these substances should be avoided.
Experimental Procedures
Q5: What precautions should I take when transferring this compound?
A5: When transferring this compound, it is essential to use it only in a well-ventilated area.[1][4] Use spark-proof tools and explosion-proof equipment.[1][4] Containers should be grounded and bonded during transfer to prevent static discharge.[1][4]
Q6: What should I do with empty this compound containers?
A6: Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[1][4] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1][4] Keep them tightly closed.[1][4]
Emergency Procedures & Troubleshooting
Q7: What is the correct procedure for cleaning up a small this compound spill?
A7: For a small spill, first remove all sources of ignition.[1][4] Use a spark-proof tool for cleanup.[1][4] Provide ventilation.[1][4] Cover the spill with sand, dry lime, or soda ash and place it in a closed container for disposal.[1][4] A vapor-suppressing foam may be used to reduce vapors.[1][4]
Q8: What should I do in case of accidental skin or eye contact?
A8:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical aid.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Get medical aid immediately.[1]
Q9: What are the first aid measures for inhalation or ingestion?
A9:
-
Inhalation: Remove the individual from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Get medical aid immediately.[1]
Q10: How should I respond to a fire involving this compound?
A10: this compound is highly flammable.[4] In case of a fire, use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish.[1][4] Do NOT use straight streams of water.[1][4] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] Containers may explode in the heat of a fire; use a water spray to keep them cool.[1][4]
Visualized Workflows and Protocols
Safe Handling Workflow
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: General workflow for safe handling of this compound.
Emergency Spill Response Protocol
This decision tree provides a logical flow for responding to a this compound spill.
Caption: Decision tree for this compound spill response.
References
Technical Support Center: Thermal Decomposition of Dimethyl Sulfite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of dimethyl sulfite.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the thermal decomposition of this compound?
A1: The main products observed during the thermal decomposition of this compound at approximately 550°C are dimethyl disulfide, dimethyl sulfone, and sulfur dioxide. Gaseous products also include carbon monoxide, hydrogen, and methane.[1]
Q2: What is the expected odor during the experiment?
A2: this compound itself has an odor similar to acetone.[1] During decomposition, the formation of dimethyl disulfide will produce a disagreeable odor.
Q3: At what temperature does this compound decompose?
A3: Significant thermal decomposition of this compound in the vapor phase is reported to occur at temperatures around 550°C.[1] However, the decomposition temperature can be influenced by factors such as pressure and the presence of catalysts.
Q4: What are the main safety concerns when working with this compound and its thermal decomposition?
A4: this compound is a flammable liquid and vapor.[2] Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Using spark-proof tools and explosion-proof equipment.[2]
-
Keeping the compound away from heat, sparks, and open flames.[2]
-
Wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.
-
Ensuring that eyewash stations and safety showers are readily accessible.[2]
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The decomposition process can release irritating gases and vapors.
Q5: How can I analyze the products of the decomposition?
A5: A combination of techniques is recommended for product analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for separating and identifying volatile organic compounds like dimethyl disulfide.[3][4] Fourier Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups of the decomposition products, both in the gas and condensed phases.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of this compound | 1. Temperature too low: The decomposition may not be efficient at lower temperatures. 2. Short residence time: The time the this compound vapor spends in the heated zone may be insufficient. | 1. Increase pyrolysis temperature: Gradually increase the furnace temperature, monitoring the product formation. 2. Adjust flow rate: If using a flow reactor, decrease the flow rate of the carrier gas to increase the residence time of the reactant in the heated zone. |
| Inconsistent or irreproducible results | 1. Fluctuations in temperature or flow rate: Unstable experimental conditions will lead to variable results. 2. Sample inhomogeneity: If analyzing a liquid sample with solid impurities, the sample may not be uniform. 3. System leaks: Leaks in the experimental setup can introduce atmospheric gases and affect product distribution. | 1. Calibrate and stabilize equipment: Ensure the furnace temperature controller and mass flow controllers are calibrated and stable. 2. Ensure sample purity: Use purified this compound for consistent results. 3. Perform a leak check: Before starting the experiment, ensure all connections in your pyrolysis system are sealed and leak-proof. |
| Unexpected peaks in the chromatogram/spectrum | 1. Contamination: Impurities in the starting material, carrier gas, or from the reactor itself. 2. Side reactions: At high temperatures, secondary reactions of the primary products can occur. 3. Air leak: The presence of oxygen can lead to oxidation products. | 1. Verify purity: Check the purity of your this compound and carrier gas. Clean the pyrolysis reactor thoroughly before use. 2. Optimize conditions: Vary the temperature and residence time to minimize side reactions. 3. Check for leaks: Ensure the system is airtight to prevent oxidation. |
| Clogging in the transfer lines or cold trap | 1. Condensation of less volatile products: Products like dimethyl sulfone may solidify in cooler parts of the system. | 1. Heat transfer lines: Use heating tape to maintain the temperature of transfer lines above the condensation point of the less volatile products. 2. Optimize cold trap temperature: Use a cold trap temperature that is low enough to trap volatile products but not so low that it causes carrier gas condensation or blockages. |
Experimental Protocols
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound
This protocol outlines a general procedure for the analysis of this compound thermal decomposition products using a pyrolysis-GC-MS system.
1. Instrumentation and Materials:
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Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
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High-purity helium carrier gas.
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This compound (99% or higher purity).
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Microsyringe for liquid sample injection.
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Sample cups for the pyrolyzer.
2. Experimental Procedure:
-
System Preparation:
-
Set the pyrolyzer interface and GC inlet temperatures. A typical starting point is 250-300°C.
-
Set the GC oven temperature program. An example program could be: hold at 40°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
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Ensure the MS is tuned and calibrated according to the manufacturer's instructions.
-
-
Sample Preparation:
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Place a small, accurately measured amount of this compound (e.g., 1-2 µL) into a pyrolysis sample cup.
-
-
Pyrolysis and Analysis:
-
Place the sample cup into the pyrolyzer autosampler.
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Set the pyrolysis temperature. Based on literature, 550°C is a suitable temperature to study decomposition.[1]
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Initiate the pyrolysis and GC-MS analysis sequence. The pyrolyzer will rapidly heat the sample, and the volatile decomposition products will be swept into the GC column by the carrier gas.
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The separated compounds will then be detected and identified by the mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library (e.g., NIST).
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Quantify the relative abundance of the products by integrating the peak areas.
-
Quantitative Data
The following table summarizes the composition of the gaseous products from the thermal decomposition of this compound at 550°C, as reported by Wood and Taylor (1937).
| Gas Component | Sample 1 (%) | Sample 2 (%) | Sample 3 (%) | Sample 4 (%) |
| SO₂ | 24.2 | 26.8 | 27.4 | 32.8 |
| CO | 22.4 | 22.0 | 21.4 | 29.2 |
| H₂ | 13.6 | 17.0 | 16.6 | - |
| CH₄ | 35.0 | 27.2 | 27.8 | - |
Data adapted from The Thermal Decomposition of this compound, J. Phys. Chem. 1937, 41, 9, 1143-1150.[1]
Visualizations
Proposed Thermal Decomposition Pathway of this compound
The following diagram illustrates a plausible reaction pathway for the thermal decomposition of this compound based on the identified products. The decomposition likely proceeds through a combination of concerted and radical mechanisms.
Caption: Proposed reaction pathways for this compound thermal decomposition.
Experimental Workflow for Py-GC-MS Analysis
This diagram outlines the key steps in analyzing the thermal decomposition products of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry.
Caption: Workflow for Py-GC-MS analysis of this compound.
References
Technical Support Center: Purification of Technical Grade Dimethyl Sulfite
Welcome to the Technical Support Center for the purification of technical grade dimethyl sulfite. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on purifying this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound?
A1: Technical grade this compound is primarily synthesized through two main routes, each resulting in a different impurity profile.
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From Thionyl Chloride and Methanol: The reaction of thionyl chloride with methanol is a common laboratory and industrial synthesis method.[1] Impurities from this process can include:
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Unreacted Starting Materials: Residual thionyl chloride and methanol.
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Acidic Impurities: Hydrogen chloride (HCl) is a major byproduct.[2]
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Side-Reaction Products: Methyl chloride and sulfur dioxide can be formed, especially if hydrogen chloride is not efficiently removed from the reaction mixture.[2]
-
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From Transesterification of a Cyclic Alkylene Sulfite with Methanol: This method is often used in continuous industrial processes. The primary impurities are:
Q2: What is the most common method for purifying technical grade this compound?
A2: The most prevalent and effective method for purifying this compound is fractional distillation . This technique is particularly well-suited for separating this compound from impurities with different boiling points, such as residual methanol and other volatile byproducts.[2] For less volatile or acidic impurities, a pre-treatment step involving washing with a basic solution may be necessary.
Q3: Can I use other purification techniques besides distillation?
A3: While fractional distillation is the primary method, other techniques can be employed, often in conjunction with distillation:
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Washing: To remove acidic impurities like HCl, the crude this compound can be washed with a dilute basic solution (e.g., sodium carbonate or sodium bicarbonate solution), followed by washing with water to remove the base and any salts.
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Drying: After washing, it is crucial to dry the this compound to remove residual water, which can cause hydrolysis. Common drying agents include anhydrous magnesium sulfate or molecular sieves.
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Chromatography: For very high purity requirements, column chromatography could be explored, although it is less common for bulk purification of this compound.
Troubleshooting Guides
Troubleshooting Fractional Distillation of this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound and Methanol | 1. Inefficient column packing: The packing material is not providing enough surface area for effective separation. 2. Incorrect reflux ratio: Too low a reflux ratio will result in incomplete separation. 3. Fluctuations in heating or cooling: Unstable heating of the distillation flask or inconsistent cooling in the condenser can disrupt the vapor-liquid equilibrium. | 1. Use a more efficient packing material (e.g., Raschig rings, Vigreux column) and ensure the column is packed uniformly. 2. Increase the reflux ratio. A higher reflux ratio improves separation but increases the distillation time. Find the optimal balance for your setup. 3. Ensure stable heating using a heating mantle with a controller and maintain a consistent flow of coolant to the condenser. |
| Product is Contaminated with Acidic Impurities (e.g., HCl) | 1. Acidic impurities from synthesis were not removed prior to distillation. | 1. Pre-treat the crude this compound before distillation. Wash with a dilute solution of sodium carbonate or sodium bicarbonate, followed by a water wash, and then dry thoroughly with a suitable drying agent like anhydrous magnesium sulfate. |
| Decomposition of this compound During Distillation | 1. Overheating: this compound can decompose at elevated temperatures. 2. Presence of water: Hydrolysis can occur at higher temperatures. | 1. Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and reduce the risk of thermal decomposition. 2. Ensure the crude this compound is thoroughly dried before distillation. |
| Column Flooding | 1. Excessive boil-up rate: The rate of vapor generation is too high for the column diameter. 2. Blockage in the column or condenser. | 1. Reduce the heating rate to decrease the vapor flow up the column. 2. Check for any obstructions in the packing material or condenser. |
| Inconsistent Vapor Temperature at the Still Head | 1. Changing composition of the distillate, indicating the end of a fraction. 2. Unstable heating. | 1. Monitor the temperature closely. A sharp drop or rise in temperature can signal the transition to a different component. Collect fractions accordingly. 2. Ensure consistent and gentle heating of the distillation flask. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is based on the general principles of fractional distillation for purifying liquid organic compounds and is adapted for this compound based on its known properties.
Objective: To purify technical grade this compound by removing volatile impurities such as methanol.
Materials:
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Technical grade this compound
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Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
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Heating mantle with a stirrer
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Boiling chips or magnetic stir bar
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Thermometer
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Vacuum source and manometer (for vacuum distillation)
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Ice bath for the receiving flask
Procedure:
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Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed. If performing vacuum distillation, ensure all connections are vacuum-tight.
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Charging the Flask: Add the technical grade this compound to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiating Distillation:
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Begin circulating cold water through the condenser.
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Start heating the flask gently.
-
If using a vacuum, slowly reduce the pressure to the desired level.
-
-
Equilibration: Allow the vapor to rise slowly through the fractionating column. You should observe a ring of condensing vapor moving up the column. Allow the column to equilibrate by adjusting the heating rate so that the condensing vapor ring is maintained in the upper part of the column for a period before any distillate is collected.
-
Collecting Fractions:
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Foreshot: Collect the first fraction, which will contain the most volatile impurities (e.g., methanol). The temperature at the still head will be close to the boiling point of the primary impurity.
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Main Fraction: Once the temperature at the still head stabilizes at the boiling point of this compound (126 °C at atmospheric pressure, lower under vacuum), change the receiving flask to collect the purified product.
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Aftershot: If the temperature starts to rise again or becomes unstable, stop the distillation or collect this higher-boiling fraction separately.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool down before dismantling. If under vacuum, slowly return the system to atmospheric pressure.
Visualizations
References
Stability of dimethyl sulfite in aqueous and non-aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimethyl sulfite in aqueous and non-aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a stable ester of the unstable sulfurous acid.[1] It is generally stable at room temperature in a tightly closed container under normal storage and handling conditions. For prolonged storage, it is advisable to store it in a cool, dry, and well-ventilated area away from incompatible substances.
Q2: What are the known decomposition pathways for this compound?
A2: The primary decomposition pathway for this compound is hydrolysis, which is expected to be catalyzed by both acid and base. In aqueous solutions, it will likely hydrolyze to methanol and sulfurous acid, which exists in equilibrium with sulfur dioxide and water. Additionally, it can undergo oxidation, especially in the presence of strong oxidizing agents.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound stable in common organic solvents?
A4: this compound is used as a reagent in some organic reactions, suggesting it has a degree of stability in certain non-aqueous environments. For instance, it has been used in reactions involving aprotic solvents like dimethyl sulfoxide (DMSO), hexamethylphosphoramide (HMPA), and dimethylformamide (DMF) at elevated temperatures (e.g., 50°C), which indicates at least short-term stability under these conditions. However, its long-term stability in various organic solvents has not been extensively documented. Protic solvents, such as alcohols, may participate in transesterification reactions, especially in the presence of acid or base catalysts.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may be indicated by a change in color, the formation of a precipitate, or the evolution of a gas (sulfur dioxide from the decomposition of sulfurous acid in aqueous solutions). A pungent odor of sulfur dioxide may also be a sign of decomposition in the presence of water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts | Degradation of this compound due to incompatible reagents or conditions. | Ensure all reagents are compatible with this compound. Avoid strong acids, bases, and oxidizing agents unless they are intended reactants. Run a control experiment to assess the stability of this compound under your reaction conditions. |
| Inconsistent results in experiments | Instability of this compound stock solution. | Prepare fresh solutions of this compound before use, especially for aqueous applications. Store stock solutions in a cool, dark, and dry place. Periodically check the purity of the stock material using an appropriate analytical method (e.g., GC, NMR). |
| Precipitate formation in solution | Hydrolysis in aqueous solution leading to the formation of less soluble inorganic sulfites. | If working in an aqueous medium, consider using buffered solutions to maintain a neutral pH. For non-aqueous applications, ensure the solvent is dry. |
| Gas evolution from the reaction mixture | Decomposition of sulfurous acid (a hydrolysis product) to sulfur dioxide and water. | If working in an aqueous system, be aware of this potential off-gassing. Ensure adequate ventilation. This may also indicate a pH shift in the solution. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Stability by Gas Chromatography (GC)
This protocol provides a general method for monitoring the concentration of this compound over time to assess its stability in a given solvent.
1. Materials:
- This compound
- Solvent of interest (e.g., water, buffer solution, organic solvent)
- Internal standard (e.g., a stable compound with a similar boiling point and detector response, such as undecane)
- Gas chromatograph with a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD) for sulfur-specific detection.
- Appropriate GC column (e.g., a mid-polar capillary column like a DB-17 or equivalent)
- Volumetric flasks and syringes
2. Procedure:
- Preparation of Stock Solutions:
- Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1000 ppm).
- Prepare a stock solution of the internal standard in the same solvent at a known concentration.
- Sample Preparation:
- In a series of vials, mix the this compound stock solution and the internal standard stock solution.
- Store the vials under the desired experimental conditions (e.g., specific temperature, pH).
- GC Analysis:
- Set up the GC with an appropriate temperature program for the separation of this compound and the internal standard.
- Inject a sample from each vial at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Record the peak areas for this compound and the internal standard.
- Data Analysis:
- Calculate the response factor of this compound relative to the internal standard using a calibration curve.
- Determine the concentration of this compound at each time point.
- Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
References
Technical Support Center: Reactions Involving Dimethyl Sulfite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving dimethyl sulfite.
Frequently Asked Questions (FAQs)
Q1: What are the common thermal decomposition byproducts of this compound?
A1: When subjected to high temperatures, this compound can decompose into various byproducts. The primary products observed during pyrolysis at elevated temperatures (e.g., 340-550°C) include dimethyl sulfone, sulfur dioxide (SO₂), carbon monoxide (CO), hydrogen (H₂), and methane (CH₄).[1] Under normal storage conditions at room temperature in closed containers, this compound is generally stable.[2]
Q2: What byproducts can be expected from the combustion of this compound?
A2: During a fire or combustion, thermal decomposition can generate irritating and highly toxic gases.[2][3] The primary combustion products include carbon monoxide, carbon dioxide, and various oxides of sulfur.[2]
Q3: Can byproducts form during the synthesis of this compound itself?
A3: Yes. For instance, in the synthesis of this compound via the reaction of thionyl chloride with methanol, hydrogen chloride (HCl) is formed. If this HCl is not removed efficiently from the reaction mixture, it can react with the this compound product to yield byproducts such as alkyl chlorides, alcohols, and sulfur dioxide.[4]
Q4: Are there specific byproducts to watch for when this compound is used in electrochemical applications?
A4: Yes, when this compound is used as an electrolyte solvent, particularly in applications like Na-ion batteries at elevated temperatures, it can decompose. Gaseous decomposition products, including dimethyl sulfide (DMS) and sulfur dioxide (SO₂), have been identified in such cases.[5]
Q5: What are the primary safety concerns associated with this compound and its potential byproducts?
A5: this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[2][3] Its decomposition and combustion byproducts, such as sulfur dioxide and carbon monoxide, are toxic and irritating.[2] Direct contact can cause skin and eye irritation, and inhalation may lead to respiratory system irritation.[3][6] Safety data sheets recommend handling it in a well-ventilated area, away from ignition sources, and using appropriate personal protective equipment (PPE).[3]
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my GC-MS analysis after a reaction. How can I identify potential byproducts from this compound?
Answer:
Unexpected peaks can originate from the decomposition of this compound, side reactions with reagents, or contaminants. A systematic approach is crucial for identification.
Troubleshooting Workflow:
-
Analyze Reaction Conditions: High temperatures (>300°C) strongly suggest thermal decomposition.[1] The presence of strong acids or oxidizing agents can also lead to degradation.[2]
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Compare with Known Byproducts: Compare the mass spectra of your unknown peaks with the spectra of common byproducts listed in the table below.
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Control Experiments: Run a control experiment by heating this compound under the same reaction conditions (temperature, solvent, time) but without other reagents. Analyze the resulting mixture to isolate byproducts formed solely from this compound decomposition.
Table 1: Common Byproducts of this compound and Their Identification
| Byproduct | Chemical Formula | Common Formation Condition | Analytical Method | Key Identifier |
|---|---|---|---|---|
| Sulfur Dioxide | SO₂ | Thermal decomposition (>340°C)[1] | GC-MS, Headspace GC | Characteristic odor, Mass spectrum |
| Dimethyl Sulfone | (CH₃)₂SO₂ | Thermal decomposition[1] | GC-MS, NMR | Melting point ~109°C, Mass spectrum[1] |
| Dimethyl Sulfide | (CH₃)₂S | Gaseous decomposition[5] | GC-MS, GC-FPD[7] | Characteristic odor, Mass spectrum |
| Carbon Monoxide | CO | High-temp decomposition/combustion[1][2] | Gas Analyzer | N/A (requires specialized detection) |
| Methane | CH₄ | High-temp decomposition[1] | Gas Analyzer | N/A (requires specialized detection) |
Problem 2: My reaction is producing a strong, sharp odor characteristic of sulfur dioxide. What are the likely causes and how can I prevent it?
Answer:
The formation of sulfur dioxide (SO₂) indicates a decomposition or side reaction pathway is occurring.
Potential Causes & Solutions:
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Excessive Heat: this compound can decompose at temperatures above 340°C to release SO₂.[1]
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Solution: Lower the reaction temperature. If high temperature is required for the primary reaction, consider minimizing the reaction time or using a different solvent to allow for a lower reflux temperature.
-
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Acidic Contamination: The presence of strong acids can promote decomposition.[2] For example, residual HCl from the synthesis of this compound can lead to its breakdown.[4]
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Solution: Ensure the this compound is pure and free from acidic residues. If the reaction itself generates acid, consider adding a non-nucleophilic base to scavenge it as it forms.
-
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Oxidizing Agents: Strong oxidizing agents can react with this compound.[2]
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Solution: Avoid the use of strong oxidizers if possible. If one is required, use stoichiometric amounts and control the addition rate and temperature carefully.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound(616-42-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. CN1339033A - Method of producing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. DIMETHYL SULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions with Dimethyl Sulfite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethyl sulfite as a solvent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a solvent?
This compound ((CH₃O)₂SO) is a sulfite ester used in organic synthesis. It can function as a methylating agent, a surrogate for sulfur dioxide (SO₂), and a solvent for certain reactions.[1][2] Its utility has been noted in palladium-catalyzed methylsulfonylation and in specific methylation reactions.[1][3][4]
Q2: What are the key physical properties of this compound relevant to its use as a solvent?
Understanding the physical properties of this compound is crucial for reaction setup and purification.
| Property | Value |
| Boiling Point | 126-127 °C |
| Density | 1.294 g/cm³ (at 25 °C) |
| Flash Point | 30 °C |
| Appearance | Clear, colorless liquid |
(Source: Safety Data Sheet)[5]
Q3: What are the main safety precautions to consider when working with this compound?
This compound is a flammable liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[5]
Q4: How should I properly store this compound?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[5]
Q5: How do I remove this compound after a reaction?
Due to its relatively high boiling point, removing this compound can be challenging. Standard workup procedures for high-boiling polar solvents are often effective. This typically involves diluting the reaction mixture with a large volume of water and extracting the product with a less polar organic solvent. Multiple aqueous washes may be necessary to completely remove the this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as a solvent.
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Decomposition of this compound | This compound can decompose at elevated temperatures. The thermal decomposition can yield methane, carbon monoxide, sulfur dioxide, and dimethyl sulfone.[6] Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration. |
| Moisture in the Reaction | The presence of water can lead to hydrolysis of this compound and may interfere with moisture-sensitive reagents. Ensure all glassware is thoroughly dried and use anhydrous starting materials and an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to moisture. |
| Incompatibility with Reagents | Strong bases, such as organolithium reagents (e.g., phenyllithium), can react with this compound, leading to side products like biphenyl and diphenyl sulfide.[7] If using strong bases, consider alternative solvents. This compound is also incompatible with strong oxidizing agents and strong acids.[5] |
| Insufficient Reaction Time or Temperature | Some reactions may require more forcing conditions. Cautiously increase the reaction temperature or extend the reaction time while monitoring for decomposition. |
Problem 2: Formation of unexpected by-products.
| Possible Cause | Suggested Solution |
| Thermal Decomposition | As mentioned, heating this compound can lead to various gaseous and solid by-products.[6] Characterize your by-products to identify if they are consistent with solvent decomposition and adjust the reaction temperature accordingly. |
| Side Reactions with Reagents | This compound can act as a reactant. For instance, in the presence of certain catalysts, it can serve as a source of SO₂ and a methyl group in methylsulfonylation reactions.[1][2] Review the literature for similar reaction systems to anticipate and minimize these side reactions. |
| Reaction with Solvent Impurities | Ensure the purity of your this compound. If necessary, consider purification before use. |
Problem 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| High Boiling Point of this compound | Complete removal by rotary evaporation can be difficult. Perform an aqueous workup by diluting the reaction mixture with ample water and extracting your product with an appropriate organic solvent. Follow with several brine washes to remove residual this compound. |
| Co-elution with Product during Chromatography | If this compound co-elutes with your product, consider alternative chromatographic conditions (different solvent systems or stationary phases). An initial aqueous workup to remove the bulk of the this compound is highly recommended before chromatography. |
Experimental Protocols
Below are generalized experimental protocols for reactions where this compound has been used.
Protocol 1: General Procedure for Methylation of Phenols
This protocol is a generalized procedure based on the methylation of phenolic compounds.
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To a stirred suspension of the phenol and a suitable base (e.g., potassium carbonate) in this compound, heat the mixture to the desired temperature (e.g., 70-100 °C).
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Monitor the reaction progress by an appropriate technique (e.g., TLC or GC).
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Upon completion, cool the reaction mixture and quench with water.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Methylsulfonylation of Alkyl Halides
This protocol is based on the use of this compound as an SO₂ surrogate and methyl source.[1][3]
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To a reaction vessel, add the alkyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and this compound as the solvent.
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Heat the reaction mixture under an inert atmosphere to the specified temperature and for the required duration as determined by optimization.
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Monitor the reaction by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.
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Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.
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Purify the residue by column chromatography to obtain the desired methyl sulfone.
Data Presentation
Table 1: Comparative Yields in Methylation Reactions
| Substrate | Other Solvent System | Yield (%) | This compound System | Yield (%) |
| Phenol | CH₃I, K₂CO₃ in Acetone | ~95% | K₂CO₃ in (CH₃O)₂SO | Not specified |
| p-Hydroxybenzoic acid | Not specified | K₂CO₃ in (CH₃O)₂SO | 55% | |
| p-Acetamidophenol | Not specified | K₂CO₃ in (CH₃O)₂SO | 73% |
Note: Direct comparative studies are limited. Yields are highly substrate and reaction condition dependent.
Visualizations
Caption: Troubleshooting workflow for reactions in this compound.
Caption: General experimental workflow using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Quenching Unreacted Dimethyl Sulfite
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching unreacted dimethyl sulfite in a reaction mixture. This resource offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure the safe handling and disposal of residual this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, with the chemical formula (CH₃O)₂SO, is a sulfite ester. It is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation and central nervous system depression.[1][2] It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Q2: Why is it necessary to quench unreacted this compound?
Quenching unreacted this compound is a critical step for several reasons:
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Safety: To neutralize its irritating and potentially harmful properties before workup and disposal.[1][2]
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Reaction Control: To stop its potential interference with subsequent reaction steps or purification processes.
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Environmental Responsibility: To ensure that the chemical waste is properly neutralized before disposal, complying with institutional and regulatory guidelines.
Q3: What are the recommended quenching agents for this compound?
Based on its chemical properties as a sulfite ester and information from safety data sheets, the following types of reagents are recommended for quenching this compound:
-
Aqueous Base Solutions: Solutions of sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) can be used to hydrolyze this compound to methanol and sulfite salts.
-
Oxidizing Agents: A dilute solution of sodium hypochlorite (bleach) can oxidize this compound to the less reactive dimethyl sulfate, which is then hydrolyzed by water and base. Caution is advised as this reaction can be exothermic.
-
Amine Solutions: Aqueous solutions of amines, such as ammonia (NH₃) or other primary or secondary amines, can react with this compound.
The choice of quenching agent will depend on the specific reaction conditions, including the solvent used and the stability of the desired product to the quenchant.
Q4: How do I choose the appropriate quenching agent for my specific reaction?
The selection of a quenching agent should be based on the compatibility of your reaction mixture with the quenchant.
-
For reaction products sensitive to strong bases or nucleophiles: A milder base like sodium bicarbonate may be preferred.
-
For reaction products sensitive to oxidation: Avoid using sodium hypochlorite.
-
For reactions in aprotic solvents: It may be necessary to first remove the bulk of the solvent under reduced pressure before introducing an aqueous quenching solution.
It is always recommended to perform a small-scale trial quench to observe the reaction and ensure it proceeds safely and does not negatively impact your product.
Q5: What are the signs of an effective quench?
An effective quench of this compound should result in its complete consumption. This can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the this compound signal.
Q6: What should I do in case of a this compound spill?
In the event of a small spill within a fume hood, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[1][2] Then, place the material in a sealed container for proper disposal.[1][2] For larger spills, evacuate the area and follow your institution's emergency procedures. Always ensure adequate ventilation and use appropriate PPE during cleanup.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete Quench | Insufficient amount of quenching agent. | Add additional quenching agent portion-wise and monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC). |
| Poor mixing of biphasic reaction mixture. | Increase the stirring rate to ensure good mixing between the organic and aqueous layers. | |
| Quenching reaction is too slow at low temperature. | Allow the reaction mixture to warm to room temperature, or slightly warm it, while carefully monitoring for any signs of an exothermic reaction. | |
| Exothermic Reaction | The quenching reaction is highly exothermic. | Perform the quench at a lower temperature by cooling the reaction vessel in an ice bath. Add the quenching agent slowly and portion-wise. |
| Concentration of the quenching agent is too high. | Use a more dilute solution of the quenching agent. | |
| Product Degradation | The desired product is sensitive to the quenching agent (e.g., base-sensitive functional groups). | Use a milder quenching agent, such as a solution of sodium bicarbonate or ammonium chloride. Perform the quench at a lower temperature. |
| Formation of Emulsion during Workup | Vigorous stirring of a biphasic mixture. | Reduce the stirring speed. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocol: Quenching with Aqueous Sodium Hydroxide
This protocol describes a general procedure for quenching unreacted this compound in a reaction mixture using an aqueous solution of sodium hydroxide.
Materials:
-
Reaction mixture containing unreacted this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Stir plate and stir bar
-
Appropriate workup and extraction solvents (e.g., ethyl acetate, brine)
-
Personal Protective Equipment (safety goggles, lab coat, appropriate gloves)
Procedure:
-
Cool the Reaction Mixture: Place the flask containing the reaction mixture in an ice bath and cool to 0-5 °C with stirring.
-
Slow Addition of Quenching Agent: Slowly add the 1 M NaOH solution to the cooled reaction mixture dropwise via an addition funnel. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.
-
Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the quench is complete.
-
Confirm Complete Quench: Take an aliquot of the reaction mixture and analyze it by a suitable method (e.g., TLC, GC) to confirm the absence of this compound.
-
Workup: Proceed with the standard aqueous workup and extraction of your product. Separate the aqueous and organic layers. The aqueous layer will contain the neutralized sulfite salts.
-
Disposal: Dispose of the aqueous waste in accordance with your institution's guidelines for chemical waste.
Quenching Decision Workflow
Caption: A flowchart outlining the decision-making process for selecting a suitable quenching agent for unreacted this compound based on product stability.
References
Technical Support Center: Safe Handling of Dimethyl Sulfite
This guide provides essential safety information for researchers, scientists, and drug development professionals working with dimethyl sulfite. It outlines incompatible substances, provides troubleshooting for potential hazards, and details experimental protocols for compatibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong oxidizing agents and strong acids.[1][2] Contact with these substances can lead to vigorous, exothermic reactions, potentially causing fires or explosions.
Q2: What are the hazardous decomposition products of this compound?
A2: Upon decomposition, especially under thermal stress or in a fire, this compound can produce hazardous gases.[1][3][4] These include carbon monoxide, carbon dioxide, and sulfur oxides.[1][3][4]
Q3: What are the initial signs of an incompatibility reaction with this compound?
A3: Signs of an incompatibility reaction can include a rapid increase in temperature, gas evolution (fizzing or bubbling), a change in color, or the formation of a precipitate. In a closed system, a rapid pressure increase can also be a critical indicator.
Q4: What should I do in case of an accidental mixture of this compound with an incompatible substance?
A4: In the event of an accidental mixture, immediately evacuate the area and alert your facility's safety officer. If the reaction is contained and you are trained to do so, ensure adequate ventilation and cool the container externally if a significant temperature rise is observed. Do not attempt to neutralize the reaction without a pre-approved and tested procedure.
Q5: Are there any specific storage requirements to prevent contact with incompatible substances?
A5: Yes, this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1][2] It is crucial to store it separately from strong oxidizing agents and strong acids. Utilize secondary containment to prevent accidental mixing in case of a spill.
Incompatible Substances Data
| Incompatible Substance Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, Hydrogen peroxide, Potassium permanganate, Perchloric acid | Vigorous to violent exothermic reaction, potential for fire and explosion. |
| Strong Acids | Sulfuric acid, Hydrochloric acid, Phosphoric acid | Exothermic reaction, potential for release of toxic gases. |
Experimental Protocol: Chemical Incompatibility Assessment of this compound
This protocol outlines a methodology for assessing the chemical compatibility of this compound with other substances using Differential Scanning Calorimetry (DSC), based on the principles of ASTM E698. This method helps determine the thermal stability of mixtures and the potential for hazardous exothermic reactions.
Objective: To determine the thermal compatibility of this compound with a test substance by analyzing the thermal behavior of their mixture.
Materials:
-
This compound (analytical grade)
-
Test substance (e.g., a specific oxidizing agent or acid)
-
Differential Scanning Calorimeter (DSC) with appropriate sample pans (e.g., hermetically sealed aluminum or gold-plated stainless steel for corrosive materials)
-
Inert gas supply (e.g., nitrogen)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, flame-resistant lab coat, appropriate chemical-resistant gloves.
Procedure:
-
Sample Preparation (in a fume hood):
-
Tare a clean DSC sample pan.
-
Carefully add a small, precisely weighed amount of this compound (typically 1-5 mg) to the pan.
-
Add an equimolar or a predetermined ratio of the test substance to the same pan.
-
Hermetically seal the pan to prevent volatilization and reaction with the atmosphere.
-
Prepare a reference pan containing only an equivalent weight of the empty sealed pan.
-
Prepare control samples of this compound alone and the test substance alone for comparison.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a specified temperature range (e.g., from ambient to 300 °C). The upper-temperature limit should be chosen to be below the decomposition temperature of the individual substances if possible, unless the goal is to study decomposition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram for any exothermic or endothermic events.
-
Compare the thermogram of the mixture to the thermograms of the individual components.
-
An appearance of a new, significant exotherm at a lower temperature in the mixture's thermogram indicates a potential incompatibility.
-
Quantify the enthalpy of any exothermic event (in J/g) to assess the energy released.
-
Determine the onset temperature of any significant exotherm, as this can indicate the temperature at which a hazardous reaction may initiate.
-
Safety Precautions:
-
All handling of this compound and incompatible substances must be performed in a properly functioning fume hood.
-
Wear all required PPE.
-
Use small sample sizes to minimize the risk of a hazardous event.
-
Ensure the DSC instrument is located in a well-ventilated area and has appropriate safety features.
-
Be aware of the potential for the DSC pan to rupture in the case of a vigorous reaction.
Logical Relationship of this compound Incompatibilities
Caption: Incompatible substance classes for this compound.
References
Technical Support Center: Dimethyl Sulfite Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of dimethyl sulfite during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reaction of thionyl chloride (SOCl₂) with methanol (CH₃OH) in a 2:1 molar ratio of methanol to thionyl chloride.[1][2] This reaction is often catalyzed by a tertiary amine base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.[1][3]
Q2: What are the primary factors that lead to low yields in the thionyl chloride method?
Low yields are typically caused by side reactions involving the hydrogen chloride (HCl) byproduct and the thermal decomposition of intermediates.[1][4] If HCl is not effectively removed or neutralized, it can react with the this compound product, degrading it into methyl chloride, methanol, and sulfur dioxide.[4] Additionally, the intermediate methyl chlorosulfinate (CH₃OS(O)Cl) is thermally sensitive and can decompose into methyl chloride and sulfur dioxide.[1]
Q3: Is there an alternative synthesis method that avoids the issues with hydrogen chloride?
Yes, an alternative method is the transesterification of cyclic alkylene sulfites (like ethylene sulfite) with methanol.[5][6] This process avoids the formation of corrosive HCl and can be performed continuously in a reaction column, which helps to shift the reaction equilibrium towards the product, potentially leading to higher yields.[5][6]
Q4: How can the purity of the final this compound product be improved?
Purification is typically achieved through distillation.[4] For mixtures containing methanol and water, extractive distillation using water can be an effective technique for separating this compound.[7] Proper workup to remove any catalysts and byproducts before distillation is also critical.
Troubleshooting Guide
Problem 1: The final yield is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Inadequate HCl Removal | In the thionyl chloride method, ensure efficient removal or neutralization of the HCl byproduct. If not using a base, consider passing a stream of inert gas (like nitrogen or argon) through the reaction mixture to drive off the HCl gas. If using a base like pyridine or triethylamine, ensure it is added concurrently with the thionyl chloride to neutralize HCl as it forms.[3][4] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. For the thionyl chloride method, a 1:2 ratio of SOCl₂ to CH₃OH is standard.[1] For the transesterification method, a significant excess of methanol (e.g., 10:1) is recommended to drive the equilibrium towards the product.[6] |
| Poor Temperature Control | The reaction between thionyl chloride and methanol is exothermic. Maintain a low reaction temperature (typically 0 °C or below) during the addition of thionyl chloride to minimize the decomposition of the methyl chlorosulfinate intermediate and prevent the formation of methyl chloride.[1] |
| Moisture Contamination | Reactants and glassware must be thoroughly dried. Thionyl chloride reacts vigorously with water, which will consume the reagent and reduce the yield. |
Problem 2: The purified product is contaminated with methyl chloride.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures promote the decomposition of the methyl chlorosulfinate intermediate into methyl chloride and SO₂.[1] Strictly maintain low temperatures during the addition of reagents. |
| Presence of Acid (HCl) | Residual HCl can catalyze the decomposition of this compound into methyl chloride.[4] Ensure complete neutralization or removal of HCl before workup and distillation. |
Data on Synthesis Parameters
The following table summarizes key parameters and their impact on the synthesis of this compound.
| Method | Key Parameter | Recommended Condition | Impact on Yield | Reference |
| Thionyl Chloride | Reactant Ratio | 1:2 (SOCl₂ : CH₃OH) | Optimal for complete conversion. | [1] |
| Thionyl Chloride | Temperature | 0 °C or below during addition | Minimizes byproduct formation (methyl chloride). | [1] |
| Thionyl Chloride | Catalyst/Additive | Tertiary Amine (e.g., Pyridine) | Neutralizes HCl, preventing product degradation. | [1][3] |
| Transesterification | Reactant Ratio | 1:10 (Cyclic Sulfite : CH₃OH) | Excess methanol drives equilibrium towards product. | [6] |
| Transesterification | Process Type | Continuous (Countercurrent Column) | Efficiently removes product, shifting equilibrium. | [5] |
Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride and Methanol
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Methanol (anhydrous), 25.6 g (0.8 mol)
-
Thionyl chloride, 47.6 g (0.4 mol)
-
Pyridine (anhydrous), 63.2 g (0.8 mol)
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.
Procedure:
-
Set up the apparatus and ensure all glassware is flame-dried and under an inert atmosphere (nitrogen or argon).
-
To the three-neck flask, add anhydrous methanol and anhydrous pyridine, dissolved in 200 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel over a period of 1-2 hours while stirring vigorously. Maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the precipitated pyridine hydrochloride salt. Wash the salt with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and the ether washings.
-
Carefully remove the diethyl ether using a rotary evaporator.
-
Distill the remaining crude product under reduced pressure to obtain pure this compound (boiling point: 126 °C at atmospheric pressure).[1]
Visualized Workflows and Logic
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | chemical compound | Britannica [britannica.com]
- 3. CN101880270A - Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite - Google Patents [patents.google.com]
- 4. CN1339033A - Method of producing this compound - Google Patents [patents.google.com]
- 5. US6423861B1 - Method of producing this compound - Google Patents [patents.google.com]
- 6. CA2361404A1 - Preparation of this compound - Google Patents [patents.google.com]
- 7. US3474005A - Process for purification of dimethyl sulfide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Dimethyl Sulfite and Dimethyl Sulfoxide as Electrochemical Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical factor in the design and performance of electrochemical systems, including batteries, capacitors, and various electrochemical sensors. The solvent plays a pivotal role in dissolving salts to form an electrolyte, influencing ionic conductivity, electrochemical stability, and overall device safety. This guide provides an objective comparison of two organosulfur solvents, dimethyl sulfite (DMS) and dimethyl sulfoxide (DMSO), for use in electrochemical applications, supported by available experimental data and detailed methodologies.
Executive Summary
Dimethyl sulfoxide (DMSO) is a well-established, highly polar aprotic solvent widely utilized in electrochemistry due to its excellent solvating power for a broad range of salts, high dielectric constant, and relatively wide electrochemical window. It has been extensively studied as a component in electrolytes for lithium-ion, sodium-ion, and lithium-sulfur batteries.
This compound (DMS), a structural analog of dimethyl carbonate, has more recently been explored as a potential electrolyte solvent, particularly for sodium-ion batteries. While data on DMS is less abundant, initial studies suggest it possesses some favorable properties, although its overall performance and safety advantages compared to established solvents are still under investigation. This guide aims to consolidate the current understanding of both solvents to aid researchers in making informed decisions for their specific applications.
Data Presentation: Physicochemical and Electrochemical Properties
The following table summarizes the key quantitative data for this compound and dimethyl sulfoxide. It is important to note that the available data for this compound is significantly more limited than for dimethyl sulfoxide.
| Property | This compound (DMS) | Dimethyl Sulfoxide (DMSO) |
| Chemical Formula | C₂H₆O₃S | C₂H₆OS |
| Molecular Weight | 110.13 g/mol | 78.13 g/mol |
| Boiling Point | 126 °C[1][2] | 189 °C[3][4] |
| Melting Point | -141 °C[5] | 18.5 °C[4] |
| Density | 1.29 g/cm³ at 25 °C[2] | 1.1004 g/cm³ at 20 °C[3][4] |
| Viscosity | ~0.85 cP at 25 °C[5] | 2.24 cP at 20 °C[3][6] |
| Dielectric Constant | ~15.9 at 20 °C[7][8] | 46.7 at 25 °C[3] |
| Ionic Conductivity | Data with specific salts is limited. In Na-ion cells with NaFSI, performance is comparable to carbonate electrolytes.[5] | Up to 1.6 x 10⁻² S/cm with LiPF₆ in a mixed solvent system.[9] With NaCF₃SO₃, conductivity reaches up to 1.14 x 10⁻² S/cm.[10] |
| Electrochemical Window | Limited experimental data available. | Generally stable up to ~4.5 V vs. Li/Li⁺. |
| Safety | Flammable liquid and vapor, causes skin irritation.[11] Exothermic reactions with battery components observed at lower temperatures than carbonate solvents.[5] | Combustible liquid, readily absorbed through the skin, can carry other toxic substances with it.[12] Considered to have low systemic toxicity.[13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are standard protocols for evaluating the electrochemical performance of solvents like DMS and DMSO.
Electrolyte Preparation
Objective: To prepare a stable and ionically conductive electrolyte solution.
Materials:
-
This compound (DMS) or Dimethyl sulfoxide (DMSO), battery grade, low water content (<20 ppm).
-
Electrolyte salt (e.g., LiPF₆, NaFSI, LiTFSI), high purity.
-
Inert atmosphere glovebox (e.g., argon-filled) with O₂ and H₂O levels below 0.5 ppm.
-
Magnetic stirrer and stir bars.
-
Volumetric flasks and pipettes.
Procedure:
-
Transfer the desired volume of the solvent (DMS or DMSO) into a volumetric flask inside the glovebox.
-
Carefully weigh the required amount of electrolyte salt to achieve the target concentration (e.g., 1 M).
-
Slowly add the salt to the solvent while stirring continuously with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination
Objective: To determine the potential range over which the electrolyte is stable and does not undergo significant oxidation or reduction.
Materials:
-
Three-electrode electrochemical cell (e.g., Swagelok-type).
-
Working electrode (e.g., glassy carbon, platinum, or stainless steel).
-
Counter electrode (e.g., lithium or sodium metal foil).
-
Reference electrode (e.g., lithium or sodium metal foil).
-
Separator (e.g., glass fiber).
-
Potentiostat.
-
Prepared electrolyte solution.
Procedure:
-
Assemble the three-electrode cell inside the glovebox. The working electrode should be polished and cleaned before use.
-
Add a few drops of the electrolyte to the separator to ensure good ionic contact.
-
Connect the cell to the potentiostat.
-
Set the parameters for the CV scan:
-
Potential range: A wide range expected to encompass the stability window (e.g., 0 V to 6 V vs. Li/Li⁺ or Na/Na⁺).
-
Scan rate: A slow scan rate, typically 0.1 to 1 mV/s, is used to define the stability window.[14]
-
Number of cycles: Typically 1-3 cycles are sufficient.
-
-
Run the CV scan and record the current response as a function of the applied potential.
-
The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement
Objective: To measure the ionic conductivity of the electrolyte.
Materials:
-
Two-electrode conductivity cell with blocking electrodes (e.g., stainless steel or platinum).
-
Separator soaked in the electrolyte.
-
Potentiostat with a frequency response analyzer.
Procedure:
-
Assemble the conductivity cell inside the glovebox. The distance between the electrodes and the area of the electrodes must be known precisely.
-
Connect the cell to the potentiostat.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
Galvanostatic Cycling for Battery Performance Evaluation
Objective: To evaluate the performance of the electrolyte in a full-cell battery configuration.
Materials:
-
Two-electrode coin cell or pouch cell.
-
Cathode and anode materials relevant to the desired battery chemistry (e.g., hard carbon anode and a layered oxide cathode for Na-ion batteries).
-
Separator.
-
Prepared electrolyte solution.
-
Battery cycler.
Procedure:
-
Assemble the battery cell inside the glovebox.
-
Allow the cell to rest for several hours to ensure complete wetting of the electrodes with the electrolyte.
-
Perform formation cycles at a low current rate (e.g., C/20) for a few cycles to form a stable solid electrolyte interphase (SEI).[4]
-
Conduct galvanostatic cycling at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window.[6]
-
Record the charge and discharge capacities, coulombic efficiency, and voltage profiles over an extended number of cycles.
-
Analyze the data to determine the capacity retention, rate capability, and overall cycling stability of the battery with the given electrolyte.
Mandatory Visualization
Caption: Logical workflow for the comparison of electrochemical solvents.
Discussion and Conclusion
Dimethyl Sulfoxide (DMSO): The extensive body of research on DMSO highlights its utility as a versatile and effective solvent in electrochemistry. Its high dielectric constant and strong solvating ability allow for the dissolution of a wide range of lithium and sodium salts, leading to electrolytes with good ionic conductivity.[9][10] Its relatively high boiling point is advantageous for thermal stability. However, its higher viscosity compared to carbonate solvents can sometimes limit ion transport, and its reactivity with lithium metal can be a concern in certain battery systems. The ease with which it penetrates the skin necessitates careful handling procedures to avoid the transport of potentially toxic dissolved substances into the body.[12]
This compound (DMS): As a relatively new candidate for an electrolyte solvent, DMS presents an interesting alternative, particularly as a sulfur-containing molecule that could potentially influence the formation of a stable solid electrolyte interphase (SEI) on the anode.[5] The primary study available on DMS in Na-ion cells indicates that it can achieve cycling performance comparable to standard carbonate-based electrolytes when used with appropriate additives.[5] However, the same study also raises safety concerns, noting that exothermic reactions in cells with DMS electrolytes begin at lower temperatures and are more severe than in their carbonate-based counterparts.[5] Furthermore, its lower dielectric constant may limit its ability to dissolve a wide variety of salts at high concentrations.
Based on the currently available data, dimethyl sulfoxide remains a more established and better-characterized solvent for a broader range of electrochemical applications. Its performance characteristics are well-documented, and its limitations are understood. This compound shows some promise as a potential co-solvent or an alternative in specific systems like Na-ion batteries, but a conclusive recommendation for its widespread use is premature. Further research is critically needed to fully elucidate its electrochemical properties, including its stability window with various electrode materials, its salt solubility, and a more thorough assessment of its safety profile in different battery chemistries. Researchers considering DMS should proceed with caution, paying close attention to the potential for exothermic reactions. For applications requiring a well-understood, high-performance polar aprotic solvent, DMSO currently represents the more reliable choice.
References
- 1. Ionconductivity [fkf.mpg.de]
- 2. The safe use of dimethyl sulfoxide in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical formation protocols for maximising the life-time of a sodium ion battery - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05673A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. researchgate.net [researchgate.net]
- 14. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes | MDPI [mdpi.com]
A Comparative Guide to the Reactivity of Dimethyl Sulfite and Dimethyl Sulfate for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate methylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the plethora of available reagents, dimethyl sulfate (DMS) has long been a workhorse due to its high reactivity and low cost.[1] However, its extreme toxicity necessitates the exploration of safer and potentially more selective alternatives. Dimethyl sulfite, a structurally related sulfur-based methylating agent, presents an intriguing option. This guide provides an objective comparison of the reactivity of this compound and dimethyl sulfate, supported by theoretical principles and a detailed experimental protocol for their direct comparison.
Executive Summary
Dimethyl sulfate is a powerful and highly reactive methylating agent, favored in industrial applications for its efficiency and affordability.[1] It typically reacts via an SN2 mechanism.[1] Conversely, this compound is generally considered a less reactive methylating agent. While quantitative kinetic data for this compound is less abundant in the literature, its reactivity profile can be inferred from its chemical structure and the nature of its leaving group. One study suggests that this compound can offer different selectivity compared to other alkylating agents, potentially favoring O-alkylation over C-alkylation in ambident nucleophiles, a property attributed to the "hard" nature of the methyl sulfite anion leaving group.[2]
Data Presentation: A Comparative Overview
The following table summarizes the key properties and reactivity characteristics of this compound and dimethyl sulfate. It is important to note the limited availability of quantitative kinetic data for this compound in peer-reviewed literature.
| Property | This compound ((CH₃O)₂SO) | Dimethyl Sulfate ((CH₃O)₂SO₂) |
| Molar Mass | 110.13 g/mol [3] | 126.13 g/mol [1] |
| Boiling Point | 126 °C[3] | 188 °C (decomposes)[1] |
| Density | ~1.29 g/cm³[3] | ~1.33 g/mL[1] |
| Primary Use | Additive in polymers, potential battery electrolyte solvent, methylating agent.[3] | Methylating agent in organic synthesis.[1] |
| Toxicity | Data not widely available, but expected to be toxic. | Highly toxic, carcinogenic, and mutagenic.[1] |
| Reactivity | Generally considered less reactive than dimethyl sulfate. | Highly reactive methylating agent.[1] |
| Reaction Mechanism | Presumed to be primarily SN2. | Primarily SN2.[1] |
| Leaving Group | Methyl sulfite anion (CH₃OSO₂⁻) | Methyl sulfate anion (CH₃OSO₃⁻) |
| Leaving Group Nature | Considered a "harder" leaving group based on HSAB theory.[2] | Excellent, "soft" leaving group. |
| Hydrolysis Rate | Expected to be slower than dimethyl sulfate. | Rapid hydrolysis in water. |
| Selectivity | May favor O-alkylation with ambident nucleophiles.[2] | Generally a less selective, highly reactive methylating agent. |
Theoretical Comparison of Reactivity
The difference in reactivity between this compound and dimethyl sulfate can be rationalized by considering the stability of their respective leaving groups and the principles of Hard and Soft Acids and Bases (HSAB) theory.[4][5]
In a typical SN2 reaction with a nucleophile (Nu⁻), the methyl group is transferred, and a leaving group is displaced.
-
For Dimethyl Sulfate: (CH₃O)₂SO₂ + Nu⁻ → CH₃-Nu + CH₃OSO₃⁻ (Methyl sulfate anion)
-
For this compound: (CH₃O)₂SO + Nu⁻ → CH₃-Nu + CH₃OSO₂⁻ (Methyl sulfite anion)
The methyl sulfate anion is an excellent leaving group because its negative charge is highly delocalized over three oxygen atoms and the sulfur atom, making it a very stable, "soft" base. This inherent stability of the leaving group contributes to the high reactivity of dimethyl sulfate as a methylating agent.[6][7]
The methyl sulfite anion, on the other hand, has its negative charge delocalized over only two oxygen atoms and the sulfur atom. This makes it a "harder" and generally less stable leaving group compared to the methyl sulfate anion. A less stable leaving group leads to a higher activation energy for the SN2 reaction, thus rendering this compound less reactive than dimethyl sulfate.
According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[4][5] The methyl group (the electrophilic carbon) is a soft acid. Nucleophiles can be classified as hard (e.g., alkoxides, phenoxides) or soft (e.g., thiolates). The difference in the hardness of the leaving groups may influence the selectivity of these reagents with ambident nucleophiles, which possess both a hard and a soft nucleophilic center. The observation that this compound can favor O-alkylation (a reaction with a hard nucleophile) is consistent with the principle that a reaction involving a harder leaving group might proceed more favorably with a harder nucleophile.
Experimental Protocols
To empirically compare the reactivity of this compound and dimethyl sulfate, a standardized kinetic study is necessary. The following protocol outlines a general methodology using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of a methylation reaction in real-time. Gas Chromatography-Mass Spectrometry (GC-MS) can be used as an alternative or complementary technique for product identification and quantification.[8][9][10][11]
Objective:
To determine and compare the second-order rate constants for the methylation of a model nucleophile (e.g., sodium phenoxide) by this compound and dimethyl sulfate at a constant temperature.
Materials:
-
This compound
-
Dimethyl sulfate
-
Phenol
-
Sodium hydride (or another suitable base)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR spectrometer
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Procedure:
-
Preparation of Nucleophile Solution:
-
In a fume hood, carefully prepare a stock solution of sodium phenoxide in the chosen deuterated solvent. For example, react a known mass of phenol with an equimolar amount of sodium hydride in the solvent. Ensure the reaction is complete.
-
Add a known amount of the internal standard to this solution.
-
-
Reaction Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).
-
In an NMR tube, place a precise volume of the sodium phenoxide stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.
-
-
Initiation of the Reaction:
-
Carefully add a precise, equimolar amount of either this compound or dimethyl sulfate to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the reaction rate and should be adjusted to capture a sufficient number of data points throughout the course of the reaction.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the reactant (e.g., phenoxide) and the product (e.g., anisole) relative to the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time.
-
Assuming a second-order reaction, plot 1/[Reactant] versus time. The slope of this line will be equal to the second-order rate constant (k).
-
-
Comparison:
-
Repeat the experiment under identical conditions using the other methylating agent.
-
Compare the determined rate constants to quantitatively assess the relative reactivity of this compound and dimethyl sulfate.
-
Safety Precautions:
Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[1] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves, a lab coat, and chemical splash goggles. An emergency shower and eyewash station should be readily accessible. All glassware and equipment contaminated with dimethyl sulfate must be decontaminated with a solution of aqueous ammonia or sodium hydroxide. While the toxicity of this compound is not as well-documented, it should be handled with similar precautions.
Mandatory Visualizations
Conclusion
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Determination of low ppm levels of dimethyl sulfate in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of dimethyl sulfate in the air of workplace by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Efficacy of Sulfites: Dimethyl Sulfite in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant efficacy of dimethyl sulfite and other common sulfites, such as sodium sulfite. A notable scarcity of direct comparative studies in peer-reviewed literature necessitates a mechanism-focused comparison, supplemented by available data on individual sulfite compounds. This document aims to be a valuable resource by summarizing current knowledge, presenting detailed experimental protocols, and highlighting areas for future research.
Introduction to Sulfite Antioxidants
Sulfites are a class of sulfur-containing compounds widely recognized for their antioxidant and preservative properties. Their applications range from food and beverage preservation to pharmaceuticals and industrial processes.[1][2][3] The antioxidant capacity of sulfites is generally attributed to their ability to act as reducing agents and scavenge free radicals.[2][4] However, the specific mechanisms and comparative efficacy can differ between inorganic sulfites (e.g., sodium sulfite, potassium metabisulfite) and organic sulfites (e.g., this compound).
Mechanistic Differences in Antioxidant Action
The primary distinction in the antioxidant behavior between inorganic sulfites and organic sulfites like this compound lies in their principal mode of action.
Inorganic Sulfites as Primary Antioxidants: Inorganic sulfites, such as sodium sulfite, primarily function as "primary" antioxidants or radical scavengers. They readily donate an electron to neutralize highly reactive free radicals, thereby inhibiting oxidative chain reactions.[4] This direct scavenging of reactive oxygen species (ROS) is a key feature of their function in preventing oxidative degradation in food and beverages.[1][2][3]
Organic Sulfites as Secondary Antioxidants: In contrast, organic sulfites, including this compound, have been described as "secondary" antioxidants. Their main role is not direct radical scavenging but rather the decomposition of hydroperoxides into non-radical products. Hydroperoxides are initial, stable products of oxidation that can break down to form more damaging radical species. By decomposing hydroperoxides, organic sulfites prevent the propagation of oxidative processes.
Comparative Efficacy: A Knowledge Gap
Studies on wines containing sulfites (typically added as potassium metabisulfite, which forms bisulfite and sulfite ions in solution) have shown a positive correlation between sulfite concentration and the measured antioxidant capacity in ABTS and FRAP assays.[5][6] However, it is also noted that sulfites can interfere with these assays, potentially leading to an overestimation of the antioxidant activity of the sample.[5][6][8]
Quantitative Data on Sulfite Antioxidant Activity
Due to the lack of direct comparative data for this compound, this section presents available information on the antioxidant activity of other sulfites to provide a baseline for understanding their general efficacy. It is crucial to reiterate that these values are not directly comparable to this compound without further experimental investigation.
Table 1: Summary of Sulfite Antioxidant Activity Data
| Compound/Sample | Assay | Key Findings | Reference |
| Sodium Sulfite & Sodium Metabisulfite | ABTS & FRAP | Addition of sulfites to organic white wines (50-200 mg/L) resulted in a significant, dose-dependent increase in measured antioxidant activity. | [5] |
| Model Wine with increasing SO2 | ABTS, DPPH, FRAP | SO2 positively affected the antioxidant properties of the wines, and in some cases, its contribution was higher than that of naturally occurring antioxidants. | [9] |
| Sulfur-containing compounds (Cysteine, Glutathione) | Modified DPPH | Showed antioxidant capacity comparable to well-known phenolic compounds like catechin and caffeic acid. | [10] |
Note: The data presented for sulfites in wine reflects their activity within a complex matrix and is influenced by interactions with other wine components.
Experimental Protocols for Antioxidant Assays
To facilitate further research in this area, detailed methodologies for common antioxidant assays are provided below. These protocols can be adapted to directly compare the efficacy of this compound with other sulfites.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.[10]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Citrate-phosphate buffer (pH can be optimized, e.g., 3.6)
-
Test compounds (this compound, sodium sulfite, etc.)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 25 mg/L solution of DPPH in a mixture of methanol and citrate-phosphate buffer (e.g., 60% methanol, 40% buffer).
-
Sample Preparation: Prepare stock solutions of the test compounds in the same solvent mixture. Create a series of dilutions to determine the concentration-response curve.
-
Reaction: In a test tube or microplate well, mix a specific volume of the sample dilution with a specific volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 515-520 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow for Comparative Antioxidant Assay
Sulfites and Cellular Signaling in Oxidative Stress
The antioxidant action of sulfites is relevant in the broader context of cellular responses to oxidative stress. Reactive oxygen species (ROS) are not only damaging molecules but also act as second messengers in various signaling pathways.[11][12][13] An imbalance in ROS production and antioxidant defense leads to oxidative stress, which is implicated in numerous diseases.
Key signaling pathways modulated by oxidative stress include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[11][14] The Nrf2 pathway is a primary regulator of the endogenous antioxidant response, leading to the expression of numerous antioxidant and detoxification enzymes. By reducing the overall oxidative load, antioxidants like sulfites could indirectly influence these pathways, helping to maintain cellular redox homeostasis.
Oxidative Stress Signaling Pathway
Conclusion and Future Directions
While inorganic sulfites are well-established as effective primary antioxidants, the role and comparative efficacy of organic sulfites like this compound are less understood. The available evidence suggests a different, hydroperoxide-decomposing mechanism for organic sulfites, classifying them as secondary antioxidants.
There is a clear need for direct, quantitative studies comparing the antioxidant capacity of this compound with other inorganic and organic sulfites using standardized in vitro assays. Such research would provide valuable data for drug development professionals and scientists exploring novel antioxidant compounds. The experimental protocols and contextual information provided in this guide are intended to support and encourage these future investigations.
References
- 1. dryfarmwines.com [dryfarmwines.com]
- 2. alphachem.biz [alphachem.biz]
- 3. Sodium Sulfite: An All-Purpose Chemical with many applications [tzgroupusa.com]
- 4. What is the mechanism of Sodium Hydrogen Sulfite? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine | Semantic Scholar [semanticscholar.org]
- 8. Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itjfs.com [itjfs.com]
- 10. The Antioxidant Potential of White Wines Relies on the Chemistry of Sulfur-Containing Compounds: An Optimized DPPH Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyl Sulfite (DMS) vs. Carbonate-Based Electrolytes for Battery Applications
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher energy density, improved safety, and longer cycle life in rechargeable batteries has spurred intensive research into novel electrolyte formulations beyond the conventional carbonate-based systems. Among the alternatives, dimethyl sulfite (DMS), a sulfur-containing organic solvent, has emerged as a candidate with the potential to address some of the inherent limitations of its carbonate counterparts, particularly in next-generation battery chemistries.
This guide provides an objective comparison of the performance of this compound electrolytes against traditional carbonate-based electrolytes, supported by experimental data from recent literature. It delves into key performance metrics, outlines detailed experimental protocols for their evaluation, and visualizes fundamental concepts to aid in understanding their electrochemical behavior.
Data Presentation: A Quantitative Comparison
The performance of an electrolyte is a multifactorial equation. The following tables summarize key quantitative data for DMS and standard carbonate electrolytes. It is crucial to note that values can vary significantly based on the specific salt, concentration, additives, and cell chemistry used.
Table 1: Physicochemical Properties
| Property | This compound (DMS) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |
| Molecular Formula | C₂H₆O₃S | C₃H₄O₃ | C₃H₆O₃ |
| Molecular Weight | 110.13 g/mol | 88.06 g/mol | 90.08 g/mol |
| Density (at 25°C) | 1.294 g/mL | ~1.32 g/mL | 1.069 g/mL |
| Boiling Point | 126-127 °C | 248 °C | 90 °C |
| Viscosity (at 30°C) | 0.77 cP | 1.9 cP (at 40°C) | 0.59 cP (at 25°C) |
| Dielectric Constant | 22.5 | 89 (at 40°C) | 3.1 |
Note: Properties for EC and DMC are standard literature values. DMS data is compiled from various sources.
Table 2: Electrochemical Performance
| Performance Metric | This compound (DMS) Based Electrolyte | Carbonate-Based Electrolyte (Typical) | Experimental Conditions & Notes |
| Ionic Conductivity | Can be higher than carbonates when used as a co-solvent | 5 - 11 mS/cm | A LiODFB–PYR14TFSI/DMS (7:3 m/m) electrolyte was reported to elevate ionic conductivity by an order of magnitude. A standard 1M LiPF6 in EC:DMC (1:1) electrolyte typically has a conductivity in the range of 10-12 mS/cm. |
| Electrochemical Stability | Anodic stability >5.0 V vs. Li⁺/Li reported with specific formulations | ~4.5 V vs. Li⁺/Li for standard EC/DMC with LiPF₆ | Stability is highly dependent on the salt and additives. DMS can enable high-voltage cathode operation. |
| Cycling Stability | 85% capacity retention after 300 cycles (Li | NCM811 cell at 4.6 V)[1] | |
| Rate Capability | Moderate; specific data is limited | Generally good; enables high-rate applications | A study on a related sulfone-based electrolyte (EC/dimethyl sulfone) achieved C-rates up to 1.5C with >80% capacity retention.[2] Standard carbonate systems are well-optimized for high C-rates. |
Table 3: Safety Characteristics
| Safety Metric | This compound (DMS) Based Electrolyte | Carbonate-Based Electrolyte (Typical) | Experimental Conditions & Notes |
| Flash Point | 30 °C (Flammable Liquid) | EC: >140 °C, DMC: 18 °C, EMC: 29 °C | DMS is a flammable liquid, similar to linear carbonates like DMC and EMC. |
| Thermal Runaway | Onset of exothermic reactions at lower temperatures and more severe than carbonates (in Na-ion cells)[3] | Well-documented thermal runaway behavior, often triggered by overheating or short circuits | Accelerating Rate Calorimetry (ARC) on Na-ion cells showed DMS mixtures had a lower thermal stability onset compared to standard carbonate electrolytes.[3] |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Molecular structures of key electrolyte solvents.
Caption: Generalized experimental workflow for electrolyte evaluation.
Caption: Comparative SEI/CEI formation mechanisms.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data. Below are methodologies for key electrolyte evaluation experiments.
Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
-
Objective: To determine the ionic conductivity of the electrolyte at various temperatures.
-
Apparatus:
-
Conductivity cell with two parallel platinum or stainless steel electrodes of a known geometry.
-
Potentiostat with a frequency response analyzer (FRA) module.
-
Temperature-controlled chamber.
-
-
Methodology:
-
Cell Constant Calibration: Measure the impedance of a standard KCl solution of known conductivity at a set temperature (e.g., 25°C). The cell constant (K) is calculated from the measured resistance (R) and the known conductivity (σ_std): K = σ_std * R.
-
Sample Preparation: Fill the calibrated conductivity cell with the test electrolyte inside an argon-filled glovebox to prevent moisture contamination.
-
EIS Measurement: Place the cell in the temperature chamber and allow it to thermally equilibrate.
-
Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 100 mHz) with a small AC voltage amplitude (e.g., 10 mV) at open circuit potential.
-
Data Analysis: Fit the resulting Nyquist plot to an equivalent circuit. The bulk resistance (R_bulk) of the electrolyte is determined from the high-frequency intercept with the real axis.
-
Conductivity Calculation: Calculate the ionic conductivity (σ) using the measured resistance and the cell constant: σ = K / R_bulk.
-
Repeat steps 3-6 for each desired temperature to obtain a temperature-dependent conductivity profile.
-
Electrochemical Stability Window (ESW) Determination (Linear Sweep Voltammetry - LSV)
-
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
-
Apparatus:
-
Three-electrode cell setup (e.g., Swagelok-type or coin cell with a reference electrode).
-
Working Electrode (WE): Inert material like platinum, glassy carbon, or stainless steel.
-
Counter Electrode (CE) and Reference Electrode (RE): Lithium metal foil.
-
Potentiostat.
-
-
Methodology:
-
Cell Assembly: Assemble the three-electrode cell with the test electrolyte inside an argon-filled glovebox.
-
Anodic (Oxidative) Stability: Allow the cell to rest at open circuit voltage (OCV) for 1 hour to stabilize.
-
Perform an LSV scan from the OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 to 1.0 mV/s).
-
Cathodic (Reductive) Stability: Using a freshly assembled cell, perform an LSV scan from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.
-
Data Analysis: Plot the current response as a function of potential. The anodic and cathodic stability limits are defined as the potentials at which the current density begins to increase sharply, exceeding a predefined threshold (e.g., 0.01 mA/cm²). The ESW is the difference between these two potentials.
-
Thermal Stability Analysis (Accelerating Rate Calorimetry - ARC)
-
Objective: To evaluate the thermal stability of the electrolyte and its reactivity with electrode materials, identifying the onset temperature of exothermic reactions and the potential for thermal runaway.
-
Apparatus:
-
Accelerating Rate Calorimeter (ARC).
-
High-pressure sample bomb (e.g., titanium or stainless steel).
-
Fully charged battery cell (for full cell tests) or a mixture of electrolyte and electrode material.
-
-
Methodology (Heat-Wait-Seek Protocol):
-
Sample Preparation: Place the sample (e.g., a fully charged coin cell or a sealed bomb with electrolyte and active material) into the ARC calorimeter chamber.
-
Heat: The system heats the sample to a specified start temperature (e.g., 50°C) in a controlled step.
-
Wait: The system holds the temperature constant for a defined period (e.g., 15-30 minutes) to allow the sample to reach thermal equilibrium.
-
Seek: The system monitors the sample's temperature for any self-heating. It measures the rate of temperature change (dT/dt).
-
Exotherm Detection: If the self-heating rate exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the system identifies an exothermic reaction. It then switches to an adiabatic mode, where the surrounding heaters match the sample's temperature to prevent heat loss.
-
Tracking: The ARC records the temperature and pressure increase as a function of time throughout the exothermic reaction, providing data on the reaction kinetics and energy release.
-
No Exotherm: If no self-heating is detected, the system repeats the Heat-Wait-Seek cycle at a higher temperature (e.g., in 5°C increments) until an exotherm is detected or the test's maximum temperature is reached.
-
Conclusion
The comparison between this compound and conventional carbonate-based electrolytes reveals a classic trade-off in battery science.
This compound (DMS) shows promise primarily as an additive or co-solvent for high-voltage applications. Its ability to form a stable, sulfur-rich cathode electrolyte interphase (CEI) can suppress transition metal dissolution and side reactions, leading to significantly improved cycling stability in high-voltage systems like those with NCM811 cathodes.[1] However, its viability as a full replacement for carbonates is hampered by significant safety concerns. Experimental data indicates that DMS-based electrolytes can have a lower onset temperature for thermal runaway and generate more severe exothermic reactions compared to their carbonate counterparts, negating one of the primary motivations for their adoption.[3] Furthermore, its low flash point makes it a flammable liquid, similar to linear carbonates.
Carbonate-based electrolytes , typically mixtures of ethylene carbonate (EC) and linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), remain the industry standard for a reason. They offer a well-balanced profile of good ionic conductivity, adequate electrochemical stability for conventional lithium-ion batteries, and well-understood, albeit not perfect, safety characteristics. Their ability to form a stable solid electrolyte interphase (SEI) on graphite anodes is a cornerstone of modern lithium-ion technology.
For researchers and developers, the choice of electrolyte is highly application-specific. For standard 4V-class lithium-ion batteries, optimized carbonate systems continue to be the most practical choice. However, for pushing the boundaries of high-energy cathodes operating above 4.5V, DMS and other sulfur-containing compounds represent a compelling direction for research, provided the significant safety challenges can be mitigated through careful formulation with other solvents, salts, and flame-retardant additives.
References
A Comparative Analysis of the Structural Properties of Dimethyl Sulfite and Dimethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of dimethyl sulfite ((CH₃O)₂SO) and dimethyl sulfone ((CH₃)₂SO₂). The information presented is supported by experimental data to assist researchers in understanding the key differences between these two organosulfur compounds.
Physicochemical and Structural Data
The fundamental physicochemical and structural properties of this compound and dimethyl sulfone are summarized in the table below, highlighting their key differences.
| Property | This compound | Dimethyl Sulfone |
| Chemical Formula | C₂H₆O₃S[1][2] | C₂H₆O₂S[3][4] |
| Molar Mass | 110.13 g/mol [1][2] | 94.13 g/mol [3][4] |
| Appearance | Clear, colorless liquid[1][5] | White crystalline solid[6][7] |
| Density | 1.294 g/mL at 25 °C[8][9] | ~1.45 g/cm³[7] |
| Melting Point | 0 °C[9] | 107-109 °C[4][6] |
| Boiling Point | 126-127 °C[8][9] | 238 °C[3][6] |
| Solubility in Water | Very soluble[5] | Soluble[6][10] |
| S-O Bond Length | Not experimentally determined in searches | 1.44 Å[3] |
| S-C Bond Length | Not experimentally determined in searches | 1.78 Å[3] |
| C-S-C Bond Angle | Not experimentally determined in searches | 103.0°[3] |
| O-S-O Bond Angle | Not experimentally determined in searches | 117.9°[3] |
Molecular Structure and Conformation
The molecular geometries of this compound and dimethyl sulfone are fundamentally different, leading to distinct chemical properties.
This compound: The this compound molecule has a trigonal pyramidal geometry around the central sulfur atom. It can exist in several conformations, with the GG conformer being the most stable. In this conformation, each C-O bond is gauche to the S=O bond.[1][11] Theoretical calculations have been used to study its preferred conformations and vibrational spectra.[8][12]
Dimethyl Sulfone: In contrast, dimethyl sulfone possesses a tetrahedral geometry around the sulfur atom, which is bonded to two oxygen atoms and two methyl groups.[3] The molecule has a sulfonyl functional group and is chemically quite inert.[7] X-ray crystallography data reveals that the molecule is a distorted tetrahedron.[3]
Spectroscopic Comparison
Spectroscopic methods are crucial for the identification and structural elucidation of organic molecules.
Infrared (IR) Spectroscopy:
-
This compound: The IR spectrum of this compound would be expected to show characteristic S=O stretching vibrations.
-
Dimethyl Sulfone: The IR spectrum of dimethyl sulfone shows strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.[13] The gas-phase IR spectrum of dimethyl sulfone is available in the NIST Chemistry WebBook.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This compound: The ¹H NMR spectrum of this compound shows a singlet for the six equivalent protons of the two methyl groups.[15]
-
Dimethyl Sulfone: Similarly, the ¹H NMR spectrum of dimethyl sulfone exhibits a single peak for the six equivalent methyl protons, typically appearing around 3.1-3.2 ppm depending on the solvent.[2] The ¹³C NMR spectrum also shows a single resonance for the two equivalent methyl carbons.[5]
Experimental Protocols
The following are generalized protocols for the key experimental techniques used to characterize this compound and dimethyl sulfone.
Single-Crystal X-ray Diffraction
This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths and angles.
-
Crystal Growth: A suitable single crystal of the compound (typically >0.1 mm in all dimensions) is grown from a solution by slow evaporation of the solvent.[16][17]
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[16][17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be placed between two salt plates (e.g., KBr). For a solid sample like dimethyl sulfone, it can be prepared as a KBr pellet or dissolved in a suitable solvent.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. Then, the sample spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and the transmitted radiation is detected.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) and placed in an NMR tube.[6]
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that are used to elucidate the molecular structure.
Applications and Reactivity
This compound: It is used as an additive in some polymers to prevent oxidation and is a potentially useful high-energy battery electrolyte solvent.[1]
Dimethyl Sulfone: It is utilized as a high-temperature solvent for both inorganic and organic substances and acts as an intermediate in organic synthesis.[6] It is also marketed as a dietary supplement (MSM).[7] Chemically, it is relatively inert.[7]
References
- 1. Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. bipm.org [bipm.org]
- 3. The crystal structure of dimethyl sulfone [degruyterbrill.com]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfone in human cerebrospinal fluid and blood plasma confirmed by one-dimensional (1)H and two-dimensional (1)H-(13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix isolation FTIR spectroscopic and theoretical study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Dimethyl sulfone [webbook.nist.gov]
- 15. This compound(616-42-2) 1H NMR [m.chemicalbook.com]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Methylating Agents: Unveiling the Advantages of Dimethyl Sulfite
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and safety. While traditional agents like dimethyl sulfate and methyl iodide are widely used, emerging alternatives are gaining attention for their unique properties. This guide provides an objective comparison of dimethyl sulfite with other common methylating agents, supported by available experimental data and detailed methodologies, to aid in the selection of the optimal reagent for specific research and development needs.
Executive Summary
This compound presents itself as a promising methylating agent with a distinct advantage in specific applications. Its key strengths lie in its potential for higher O-selectivity in the methylation of substrates with multiple nucleophilic sites, a feature of paramount importance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). While it is generally less reactive than the highly potent dimethyl sulfate, this characteristic can be leveraged for greater control and selectivity. This guide will delve into a detailed comparison of this compound with dimethyl sulfate, methyl iodide, and dimethyl carbonate, focusing on their performance, safety profiles, and reaction protocols.
Comparative Analysis of Methylating Agents
The choice of a methylating agent is a trade-off between reactivity, selectivity, cost, and safety. The following tables summarize the key characteristics and available quantitative data for this compound and its common alternatives.
Physical and Chemical Properties
| Property | This compound | Dimethyl Sulfate | Methyl Iodide | Dimethyl Carbonate |
| Formula | (CH₃O)₂SO | (CH₃O)₂SO₂ | CH₃I | (CH₃O)₂CO |
| Molar Mass ( g/mol ) | 110.13 | 126.13 | 141.94 | 90.08 |
| Boiling Point (°C) | 126 | 188 (decomposes) | 42.4 | 90 |
| Density (g/mL) | 1.29 | 1.33 | 2.28 | 1.07 |
Reactivity and Selectivity
| Feature | This compound | Dimethyl Sulfate | Methyl Iodide | Dimethyl Carbonate |
| Reactivity | Moderate | Very High | High | Low |
| Selectivity | High O-selectivity | Moderate | Moderate | High (with catalyst) |
| Typical Substrates | Phenols, Alcohols, Benzothiazoles | Phenols, Amines, Thiols, Carboxylic Acids | Phenols, Enolates, Carboxylic Acids | Phenols, Amines, Carboxylic Acids |
| Byproducts | Methyl sulfite anion | Methyl sulfate anion | Iodide anion | Methoxide, CO₂ |
Safety Profile
| Hazard | This compound | Dimethyl Sulfate | Methyl Iodide | Dimethyl Carbonate |
| Toxicity | Irritant, potentially harmful | Highly toxic, corrosive, suspected carcinogen[1] | Toxic, potential carcinogen | Low toxicity, 'green' reagent[1] |
| Flammability | Flammable | Combustible | Non-flammable | Flammable |
| Handling Precautions | Requires well-ventilated area, protective gear | Stringent safety protocols, specialized equipment[1] | Handle in a fume hood, avoid inhalation | Standard laboratory precautions |
Experimental Data and Performance
Due to the emerging nature of this compound as a niche methylating agent, comprehensive quantitative data directly comparing it to other agents under identical conditions is limited in the readily available scientific literature. However, existing studies provide valuable insights into its performance.
O-Methylation of Phenols
One of the most cited advantages of this compound is its higher selectivity for O-methylation over C-methylation in ambident nucleophiles. A study on the alkylation of enolates of ethyl acetoacetate showed that this compound gives a higher O/(C+C,C)-alkylation ratio than methyl halides, which is attributed to the hard nature of the methyl sulfite leaving group[2].
Further research is required to provide a quantitative side-by-side comparison of yields for a range of phenolic substrates.
Methylation of Carboxylic Acids
While protocols for the esterification of carboxylic acids using strong methylating agents like dimethyl sulfate are well-established, data on the use of this compound for this purpose is scarce. The lower reactivity of this compound may necessitate the use of catalysts or more forcing conditions to achieve high yields.
N-Methylation of Amines
The N-methylation of amines is a crucial transformation in drug discovery. While dimethyl sulfate is a potent reagent for this purpose, it often leads to over-methylation. The moderate reactivity of this compound could potentially offer better control and higher selectivity for mono-methylation, although specific experimental data is not widely available.
Experimental Protocols
The following are representative experimental protocols for methylation reactions using various agents. It is important to note that a detailed, validated protocol for the general use of this compound is not as established as those for other agents.
General Workflow for Methylation Reactions
The following diagram illustrates a typical workflow for a laboratory-scale methylation reaction.
References
A Comparative Analysis of the Vibrational Spectra of Sulfite Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vibrational spectra of sulfite esters, offering insights into their structural characterization through Infrared (IR) and Raman spectroscopy. The data presented is intended to aid researchers in the identification and analysis of this important class of organic compounds.
Introduction to Vibrational Spectroscopy of Sulfite Esters
Sulfite esters, with the general structure (RO)(R'O)SO, are characterized by a pyramidal sulfur atom, which gives rise to distinct vibrational modes.[1] Infrared and Raman spectroscopy are powerful non-destructive techniques for probing these molecular vibrations, providing a unique fingerprint for each compound.[2][3] The key vibrational modes for sulfite esters include the S=O stretching, S-O stretching, and C-O stretching vibrations. The frequencies of these modes are sensitive to the nature of the alkyl or aryl substituents (R and R'), as well as the overall molecular geometry.
Comparative Vibrational Frequencies
The following table summarizes the characteristic vibrational frequencies for various sulfite esters, providing a basis for comparison. The data has been compiled from various spectroscopic studies.
| Sulfite Ester | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| Dimethyl Sulfite | S=O Stretch | ~1210 | ~1210 | |
| S-O Stretch | ~780 | ~780 | ||
| C-O Stretch | ~1000 | ~1000 | ||
| Diethyl Sulfite | S=O Stretch | ~1200 | Not Available | |
| S-O Stretch | ~840 | Not Available | ||
| C-O Stretch | ~1010 | Not Available | ||
| Ethylene Sulfite | S=O Stretch | ~1220 | Not Available | [4] |
| Ring Deformation | Not Available | Not Available | [4] | |
| Di-n-butyl Sulfite | S=O Stretch | Not Available | Not Available | [5] |
| C-O Stretch | Not Available | Not Available | [5] |
Note: The exact frequencies can vary depending on the physical state of the sample (gas, liquid, solid) and the solvent used.
Key Observations from Vibrational Spectra
-
S=O Stretching: This is typically a strong and sharp band in both IR and Raman spectra, appearing in the range of 1200-1220 cm⁻¹. Its position can be influenced by the electronegativity of the substituents.
-
S-O Stretching: These vibrations are also characteristic and are found in the 700-900 cm⁻¹ region.
-
C-O Stretching: The C-O stretching bands, usually observed between 1000 and 1100 cm⁻¹, can sometimes overlap with other vibrations, making their assignment complex.[1]
-
Conformational Isomers: For acyclic sulfite esters, the presence of different conformational isomers can lead to the splitting of vibrational bands. This is particularly evident in studies of dialkyl sulfites.
Experimental Protocols
A general methodology for the comparative analysis of the vibrational spectra of sulfite esters is outlined below.
Instrumentation
-
Infrared (IR) Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For routine analysis, a mid-IR range of 4000-400 cm⁻¹ is scanned.
-
Raman Spectroscopy: A dispersive or FT-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is employed.
Sample Preparation
-
Liquids: A thin film of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates for IR analysis. For Raman, the liquid can be analyzed directly in a glass vial or capillary tube.
-
Solids: Solid samples are typically prepared as a KBr pellet or a mull (e.g., with Nujol) for IR spectroscopy. For Raman, the solid powder can be analyzed directly.
-
Solutions: Samples can be dissolved in a suitable solvent that has minimal interference in the spectral regions of interest. Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are common solvents for IR, while water and alcohols are often used for Raman.
Data Acquisition
-
IR Spectra: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio. A background spectrum of the empty sample compartment (or the solvent) is recorded and subtracted from the sample spectrum.
-
Raman Spectra: The laser power and exposure time should be optimized to avoid sample degradation while achieving a good quality spectrum. Multiple accumulations may be necessary.
Data Analysis
-
The positions of the absorption bands (in cm⁻¹) are determined and their intensities (absorbance or % transmittance for IR, arbitrary units for Raman) are recorded.
-
The observed bands are assigned to specific vibrational modes based on established group frequencies and comparison with literature data for related compounds.
Experimental Workflow and Data Analysis Logic
The following diagram illustrates a typical workflow for the comparative vibrational spectroscopic analysis of sulfite esters.
Caption: Workflow for comparative vibrational analysis.
Conclusion
The vibrational spectra of sulfite esters provide valuable information for their structural characterization. The S=O stretching frequency is a particularly useful diagnostic tool. By comparing the IR and Raman spectra of different sulfite esters, researchers can gain insights into the influence of substituents on the vibrational properties and conformation of these molecules. This guide provides a foundational framework for such comparative analyses.
References
Navigating Potential Assay Interference: A Comparative Guide to Dimethyl Sulfite Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of chemical compounds in biological assays is paramount to ensuring data integrity. This guide provides a comparative analysis of dimethyl sulfite, a compound with limited direct cross-reactivity data, against other electrophilic agents known to interfere with common biological assays. The insights presented here are based on the chemical properties of this compound as a sulfite ester and an electrophile, supplemented with data from analogous compounds to infer potential interactions.
This compound ((CH₃O)₂SO) is a sulfite ester that, due to its chemical structure, possesses electrophilic characteristics. This property suggests a potential for non-specific interactions with nucleophilic components of biological assays, such as proteins containing cysteine residues. While direct experimental evidence for this compound's cross-reactivity is scarce, its reactivity can be inferred by comparing it to other well-characterized electrophilic and thiol-reactive compounds.
Comparison of this compound with Known Assay-Interfering Compounds
The following table summarizes the potential cross-reactivity profile of this compound in comparison to other compounds known to interfere with biological assays. It is critical to note that the data for this compound is largely predictive and based on its chemical nature rather than direct experimental evidence.
| Feature | This compound (Inferred) | Dimethyl Sulfate (Known) | N-Ethylmaleimide (NEM) (Known) |
| Primary Reactive Moiety | Sulfite Ester | Sulfate Ester | Maleimide |
| Primary Mechanism of Action | Electrophilic attack by nucleophiles | Methylating agent, strong electrophile | Michael addition with thiols |
| Known Biological Effects | Mutagenic agent, insect repellent. | Highly toxic, mutagenic, carcinogenic.[1][2] | Potent, irreversible inhibitor of enzymes with active site thiols. |
| Potential for Assay Interference | Moderate | High | High |
| Assays Likely Affected | Thiol-based assays (e.g., Ellman's reagent), enzyme assays with cysteine in the active site, assays using DTT or other reducing agents. | DNA-based assays (alkylation), enzyme inhibition assays, cytotoxicity assays. | Thiol quantification assays, enzyme inhibition assays, cell viability assays. |
| Mitigation Strategies | Inclusion of DTT or other reducing agents in the assay buffer as a control. Use of orthogonal assays that do not rely on thiol chemistry. | Use of non-nucleophilic buffers, careful control of pH. | Pre-incubation with a non-interfering thiol compound to quench reactivity. |
Inferred Reactivity Profile of this compound
Based on the principles of chemical reactivity, this compound is expected to be susceptible to nucleophilic attack, particularly from soft nucleophiles like thiols. This suggests potential interference in a variety of common laboratory assays.
Potential for Thiol Reactivity
The sulfur atom in this compound is electron-deficient and thus electrophilic. It can react with nucleophilic thiol groups present in proteins (cysteine residues) and common assay reagents like glutathione (GSH) and dithiothreitol (DTT). This reaction can lead to the modification of proteins, potentially altering their function and leading to false positives or negatives in enzyme inhibition or protein binding assays.
Experimental Workflow for Assessing Thiol Reactivity
Potential Interference with Enzyme Assays
Enzymes that rely on a cysteine residue in their active site for catalytic activity are particularly vulnerable to inhibition by electrophilic compounds. This compound could potentially react with the catalytic cysteine, leading to irreversible inhibition of the enzyme. This would manifest as a false-positive result in a drug discovery screen for enzyme inhibitors.
Signaling Pathway of Enzyme Inhibition by an Electrophile
Experimental Protocols
Due to the lack of direct studies on this compound, the following are generalized protocols for assessing the potential for cross-reactivity of a test compound in common biological assays.
Protocol 1: Thiol-Reactivity Counter-Screen
Objective: To determine if a test compound reacts with thiols.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Dithiothreitol (DTT)
-
A model enzyme known to be sensitive to thiol-reactive compounds (e.g., papain)
-
Substrate for the model enzyme
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare two sets of reactions.
-
Set 1 (Without DTT): Add assay buffer, the model enzyme, and the test compound at various concentrations.
-
Set 2 (With DTT): Add assay buffer containing a final concentration of 1 mM DTT, the model enzyme, and the test compound at the same concentrations as in Set 1.
-
Pre-incubate both sets for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress using a microplate reader.
-
Data Analysis: Compare the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) from both sets. A significant shift (typically >3-fold) in the IC₅₀ value in the presence of DTT suggests that the compound is thiol-reactive.
Protocol 2: Glutathione (GSH) Depletion Assay
Objective: To assess if the test compound reacts with and depletes intracellular glutathione.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound
-
Glutathione quantification kit (e.g., based on Ellman's reagent)
-
Lysis buffer
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-24 hours).
-
Include a positive control for GSH depletion (e.g., buthionine sulfoximine).
-
After treatment, wash the cells with PBS and lyse them using the provided lysis buffer.
-
Quantify the amount of GSH in the cell lysates using the glutathione quantification kit according to the manufacturer's instructions.
-
Data Analysis: A dose-dependent decrease in the cellular GSH levels indicates that the compound is reacting with and depleting glutathione.
Conclusion
While direct experimental data on the cross-reactivity of this compound in biological assays is limited, its chemical nature as a sulfite ester strongly suggests a potential for interference, particularly in assays involving nucleophilic components like thiols. Researchers using this compound or structurally similar compounds should be aware of these potential interactions and are encouraged to perform appropriate counter-screens to validate their results. The protocols and comparative data provided in this guide offer a framework for assessing and mitigating the risk of assay interference, thereby contributing to more robust and reliable scientific findings.
References
Validating Dimethyl Sulfite Concentration: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of dimethyl sulfite (DMS) is critical for process monitoring, quality control, and safety assessment. This guide provides an objective comparison of gas chromatography (GC) based methods for validating this compound concentration against other analytical techniques. Experimental data is presented to support the performance of each method, and detailed protocols for key experiments are provided.
Gas Chromatography: The Gold Standard for Volatile Analysis
Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Its high resolution, sensitivity, and robustness make it the primary choice for many applications. The performance of GC methods can be significantly influenced by the sample introduction system and the detector employed.
Sample Introduction Techniques:
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique involves the extraction and preconcentration of volatile analytes from the headspace of a sample onto a coated fiber. It is a simple, solvent-free, and sensitive method.
-
Purge-and-Trap (P&T): In this method, an inert gas is bubbled through a liquid sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system. This technique is excellent for trace-level analysis in liquid matrices.
Detectors:
-
Flame Photometric Detector (FPD): An FPD is highly selective for sulfur-containing compounds, making it an ideal choice for DMS analysis, offering excellent sensitivity.
-
Mass Spectrometry (MS): When coupled with GC, a mass spectrometer provides both quantitative data and structural information, enabling confident identification of the analyte. It offers high sensitivity and selectivity, especially when operating in selected ion monitoring (SIM) mode.
-
Flame Ionization Detector (FID): While a universal detector for organic compounds, the FID can be used for DMS analysis, particularly at higher concentrations. Its response is generally robust and linear over a wide range.
The following table summarizes the performance of various GC methods for the determination of this compound.
| Method | Sample Matrix | Linearity (R²) | LOD | LOQ | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| HS-SPME-GC-FPD | Freshwater | 0.9967 | 29 ng/L | 95 ng/L | 97.22 - 99.07 | 5.18 - 5.94 | [1] |
| Purge-and-Trap-GC-FID | Aqueous solutions | - | - | - | - | - | [2] |
| HS-GC-MS | Beer | - | - | - | - | - | [3] |
| Purge-and-Trap-GC-MS | Alcoholic Beverages | - | 8 x 10⁻⁹ mol/L | - | - | - | [4][5] |
| Purge-and-Trap-GC-MS | Seawater | - | 0.1 - 4.3 pM | - | - | <5 | [6] |
| HS-GC-MS | Surface Water | >0.9990 | - | - | - | - | [7] |
| Purge-and-Trap-GC-MS/MS | Drinking Water | >0.999 | 0.05 - 11.6 ng/L | - | 87.2 - 118.2 | 1.0 - 4.9 | [8] |
Alternative Analytical Techniques
While GC is the predominant technique, other methods can be employed for the analysis of sulfites, though their direct applicability and performance for this compound specifically may vary.
| Method | Principle | Advantages | Disadvantages | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile compounds; can be coupled with various detectors. | May require derivatization for volatile compounds like DMS; potentially lower resolution for small volatile molecules compared to GC. | [9][10] |
| Ion-Exchange Chromatography (IEC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Good for ionic sulfite species. | Not directly applicable to the neutral this compound molecule. | [10] |
| Optimised Monier-Williams Method | Acid distillation followed by titration. | Official method for total sulfites in some matrices. | Lacks specificity; can have false positives from other sulfur compounds. | [10] |
| Modified Rankine Method | Similar to Monier-Williams but with modifications to improve specificity. | Improved specificity over the Monier-Williams method. | Still an indirect method; less sensitive than chromatographic techniques. | [10] |
Experimental Protocols
Headspace SPME-GC-FPD for this compound in Aqueous Samples
This protocol is based on the method described for the analysis of dimethyl sulfides in freshwater lakes[1].
a. Sample Preparation:
-
Place a 10 mL water sample into a 20 mL headspace vial.
-
Add a suitable amount of salt (e.g., NaCl to reach 20% w/v) to increase the ionic strength and promote the partitioning of DMS into the headspace.
-
Seal the vial immediately with a PTFE/silicone septum.
b. HS-SPME Procedure:
-
Equilibrate the sample vial at a constant temperature (e.g., 50°C) with agitation for a defined period (e.g., 20 minutes) to allow the DMS to reach equilibrium between the liquid and gas phases.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for a specific extraction time (e.g., 87 minutes) at the same temperature.
-
Retract the fiber into the needle.
c. GC-FPD Analysis:
-
Injector: Insert the SPME fiber into the GC injector port, heated to a temperature sufficient for desorption (e.g., 240°C), in splitless mode for a defined time (e.g., 3 minutes).
-
Column: A suitable capillary column, such as a Gas Pro (60 m × 320 µm), is used for separation.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp: Increase to 250°C at a rate of 20°C/min.
-
Final hold: 250°C for 10 minutes.
-
-
Detector: A Flame Photometric Detector (FPD) operating in sulfur mode is used for detection.
Purge-and-Trap GC-MS for this compound in Liquid Samples
This protocol is a general representation based on methods for analyzing volatile organic compounds in beverages and water[5][6][8].
a. Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 5-10 mL) into a sparging vessel.
-
If necessary, add an internal standard.
b. Purge-and-Trap Procedure:
-
Purge the sample with a high-purity inert gas (e.g., helium or nitrogen) at a specific flow rate for a set time.
-
The volatile DMS is carried from the sample and concentrated on a trap containing one or more sorbent materials (e.g., Tenax).
-
After purging, the trap is rapidly heated to desorb the DMS.
-
The desorbed analytes are transferred to the GC column via a heated transfer line.
c. GC-MS Analysis:
-
Injector: The transfer line from the purge-and-trap system is directly connected to the GC column.
-
Column: A capillary column suitable for volatile organic compounds, such as an Rtx-624 (60 m x 0.32 mm i.d., 1.8 µm df), is used.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 110°C at 8°C/min, hold for 1 minute.
-
Ramp 2: Increase to 220°C at 10°C/min, hold for 10 minutes.
-
-
Detector: A Mass Spectrometer (MS) operating in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the logical relationship in method selection, the following diagrams are provided.
Caption: Experimental workflow for this compound validation using GC.
Caption: Decision tree for selecting an analytical method for sulfite analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. On-line purge-and-trap-gas chromatography with flame ionization detection as an alternative analytical method for dimethyl sulphide trace release from marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. iwaponline.com [iwaponline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Separation of Dimethyl sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Comparison of four different methods for the determination of sulfites in foods marketed in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Sulfite in Battery Cycling: A Side-by-Side Performance Review
For Researchers, Scientists, and Drug Development Professionals
The quest for safer, more efficient, and longer-lasting batteries is a cornerstone of modern energy research. A critical component in this endeavor is the electrolyte, and specifically, the additives used to enhance its performance. This guide provides a detailed, data-driven comparison of dimethyl sulfite (DMS) as an electrolyte additive against conventional alternatives, focusing on its impact on battery cycling performance.
Performance Overview
This compound ((CH₃O)₂SO) has been investigated as a co-solvent and additive in both sodium-ion (Na-ion) and lithium-ion (Li-ion) batteries. Its primary appeal lies in its potential to modify the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), crucial layers that govern battery longevity and safety. However, its performance presents a mixed profile, with benefits in some areas counteracted by drawbacks in others.
Quantitative Performance Data
The following tables summarize key performance metrics of electrolytes containing this compound compared to standard carbonate-based electrolytes.
Table 1: Performance in Na-ion Pouch Cells
| Electrolyte Composition | Additive(s) | Capacity Retention (after 900 cycles @ 40°C) | Coulombic Efficiency (Formation Cycle) | Post-Formation Gas Volume (mL) | Charge Transfer Resistance (Post-Formation) (Ω) | Reference |
| 1.4 M NaFSI in PC:EMC (15:85) | 2 wt% DTD | ~85% | ~88% | ~0.25 | ~15 | [1] |
| 1 M NaFSI in DMS | 1 wt% PES | >94% | ~85% | ~0.45 | ~35 | [1] |
| 1 M NaFSI in DMS | 1 wt% MMDS | >91% | ~83% | ~0.55 | ~40 | [1] |
| 1 M NaFSI in DMS | 1 wt% VC | ~80% | ~82% | ~0.70 | ~55 | [1] |
PC: Propylene Carbonate; EMC: Ethyl Methyl Carbonate; NaFSI: Sodium bis(fluorosulfonyl)imide; DTD: Ethylene Sulfate; PES: Prop-1-ene-1,3-sultone; MMDS: Methylene methane disulfonate; VC: Vinylene Carbonate.
Table 2: Performance in Li-ion Cells
| Cell Type | Electrolyte Composition | Additive(s) | Capacity Retention | Coulombic Efficiency | Cycles | Reference |
| Li/Graphite Half-Cell | 1 M LiPF₆ in EC:DEC (1:1) | - | Higher than DMS | - | Not Specified | [2] |
| Li/Graphite Half-Cell | 1 M LiPF₆ in EC:DMS (1:1) | - | Lower than DEC | - | Not Specified | [2] |
| Li/MCMB Half-Cell | LiODFB in PYR14TFSI | 7:3 (m/m) DMS | Discharge capacity of 273.2 mAh/g | 99% | 80 | [3] |
| LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) / Graphite Full Cell | Conventional Carbonate | Dimethyl Sulfide (thioether) | 75% | - | 1000 | [4][5] |
EC: Ethylene Carbonate; DEC: Diethyl Carbonate; LiPF₆: Lithium hexafluorophosphate; MCMB: Mesocarbon microbeads; LiODFB: Lithium difluoro(oxalato)borate; PYR14TFSI: N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide. Note: The data for the NCM811 cell refers to dimethyl sulfide (a thioether), a different compound from this compound. It is included to highlight the performance of a related sulfur-containing additive.
Experimental Protocols
The data presented above is derived from rigorous experimental procedures. Below are the methodologies for the key experiments cited.
Na-ion Pouch Cell Cycling (Reference[1])
-
Cell Configuration: Na-ion pouch cells.
-
Electrolyte Preparation: A standard carbonate electrolyte of 1.4 M NaFSI in propylene carbonate (PC) and ethyl methyl carbonate (EMC) (15:85 ratio) with 2 wt% dithieno[3,2-b:2',3'-d]thiophene (DTD) was used as a baseline. Test electrolytes consisted of 1 M NaFSI in this compound (DMS) with various additives such as 1 wt% prop-1-ene-1,3-sultone (PES), methylene methane disulfonate (MMDS), or vinylene carbonate (VC).
-
Formation Protocol: Cells were formed at 40°C with a C/20 rate.
-
Cycling Protocol: Cycling was performed at 40°C at a C/3 rate between 1.5 V and 3.9 V.
-
Analysis: Post-formation charge transfer resistance was measured. Gas volume was analyzed post-formation. Capacity retention and coulombic efficiency were tracked over 900 cycles. Accelerating rate calorimetry was used to assess thermal safety.[1]
Li-ion Half-Cell Cycling with LiBOB/GBL Electrolyte (Reference[3][6])
-
Cell Configuration: Li/MCMB (mesocarbon microbeads) half-cells.
-
Electrolyte Preparation: The electrolyte consisted of lithium bis(oxalate)borate (LiBOB) in γ-Butyrolactone (GBL) with the addition of this compound (DMS).
-
Analysis: The effect of DMS on the SEI formation on the MCMB anode was investigated using X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM). Thermal stability was evaluated using a C80 micro-calorimeter.
Mechanism of Action and Logical Relationships
The primary mechanism through which this compound influences battery performance is its participation in the formation of the SEI layer on the anode and the CEI on the cathode. An effective SEI layer is crucial for preventing the continuous decomposition of the electrolyte and ensuring stable cycling.
// Edge styles edge [color="#5F6368", arrowhead=normal]; } dot Caption: Experimental workflow for evaluating battery electrolyte additives.
// Relationships DMS -> Decomposition [label="participates in", color="#34A853", fontcolor="#34A853"]; Solvent -> Decomposition [color="#EA4335"]; Salt -> Decomposition [color="#EA4335"]; Decomposition -> SEI [label="forms", color="#FBBC05", fontcolor="#FBBC05"]; SEI -> Stability [color="#34A853"]; SEI -> Safety [color="#EA4335"]; SEI -> Degradation [color="#EA4335"];
// Edge styles edge [arrowhead=normal]; } dot Caption: Role of DMS in SEI formation and its impact on battery performance.
Discussion
The experimental evidence suggests that while this compound can enhance capacity retention in Na-ion batteries when paired with suitable additives like PES, this improvement comes at the cost of increased gas generation and potentially compromised safety.[1] In Na-ion cells, DMS-containing electrolytes exhibit more charge endpoint capacity slippage, indicating an underlying degradation mechanism.[1] Furthermore, accelerating rate calorimetry has shown that exothermic reactions in DMS-based electrolytes begin at lower temperatures, suggesting a lower thermal stability compared to conventional carbonate electrolytes.[1]
In the context of Li-ion batteries, early studies indicated that DMS as a co-solvent with ethylene carbonate resulted in poorer cycling performance compared to diethyl carbonate.[2] However, more recent research has shown that when used as an additive with specific electrolyte systems, such as LiBOB in γ-Butyrolactone, DMS can be beneficial. It appears to modify the SEI on the anode, reducing the decomposition of the LiBOB salt and thereby improving performance.[3][6]
It is also important to distinguish this compound from the similarly named dimethyl sulfide (a thioether). The latter has shown significant promise as an additive in high-voltage Li-ion batteries by forming a robust, sulfur-rich cathode electrolyte interphase that enhances cycling stability.[4][7]
Conclusion
This compound presents a complex profile as a battery electrolyte component. While it demonstrates the potential to improve cycling stability in specific battery chemistries through SEI modification, this benefit is often accompanied by trade-offs in terms of gas evolution and thermal safety. Its performance is highly dependent on the specific salt, co-solvents, and other additives used in the electrolyte formulation. For researchers and professionals in battery development, DMS may be a candidate for further investigation in targeted applications where its benefits in SEI formation can be maximized while mitigating its drawbacks through careful electrolyte engineering. However, based on current data, it does not present a clear, universal advantage over well-established carbonate-based electrolyte systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Dimethyl Sulfide Electrolyte Additive Enabled High-Voltage Lithium-Ion Battery - ACS Energy Letters - Figshare [acs.figshare.com]
- 6. This compound as an additive for lithium bis(oxalate)borate/γ-Butyrolacton electrolyte to improve the performance of Li-ion battery.-孔得朋 [polymer.cn]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Sulfite: A Procedural Guide
The proper disposal of dimethyl sulfite is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in established safety data.
This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1][2] Due to these hazardous properties, it is imperative that its disposal is managed in a controlled and informed manner.
Key Physical and Chemical Properties
A thorough understanding of the chemical's properties is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 616-42-2 |
| Molecular Formula | C₂H₆O₃S |
| Boiling Point | 126 - 127 °C (259 - 261 °F)[2][3] |
| Flash Point | 30 °C (86 °F)[1][3] |
| Density | 1.294 g/cm³ at 25 °C (77 °F)[2] |
| Appearance | Clear, colorless liquid[1] |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following safety measures are in place:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Personal Protective Equipment (PPE):
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2][4] Use spark-proof tools and explosion-proof equipment.[1][4]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be carried out in accordance with local, regional, and national regulations. This procedure provides a general framework for laboratory settings.
1. Waste Collection and Segregation:
- Designate a specific, clearly labeled, and compatible waste container for this compound.
- Do not mix this compound with other waste chemicals, particularly incompatible substances such as strong oxidizing agents and strong acids.[3][4]
2. Container and Labeling:
- Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.
- The container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable liquid).
3. Temporary Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste.[1][4]
- This storage area should be away from heat and sources of ignition.[2][4]
4. Professional Disposal:
- Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
- Provide the disposal company with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if required.
- Never dispose of this compound down the drain or in regular trash.[2][5]
Emergency Procedures for Spills
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1][3]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described above.
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Navigating the Safe Handling of Dimethyl Sulfite: A Guide for Laboratory Professionals
Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals
The proper handling of dimethyl sulfite is paramount to ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower laboratory professionals with the knowledge to handle this chemical responsibly.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a flammable liquid and an irritant to the eyes, skin, and respiratory system.[1] Adherence to strict safety protocols is mandatory. The following table summarizes the required personal protective equipment and exposure limits.
| Parameter | Recommendation | Source |
| Hand Protection | Nitrile or Butyl rubber gloves are recommended. For full contact, butyl rubber with a minimum layer thickness of 0.3 mm has a breakthrough time of over 480 minutes with related compounds. For incidental contact, nitrile gloves are suggested. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. | [2][3] |
| Eye and Face Protection | Chemical splash goggles are required. | [1] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure. In cases of potential significant exposure, flame-retardant antistatic protective clothing and a chemical-resistant apron are recommended. | [1][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used. | [1][5] |
| Occupational Exposure Limits (OELs) | Currently, there are no specific Permissible Exposure Limits (PEL) from OSHA or Recommended Exposure Limits (REL) from NIOSH established for this compound.[1][6] | N/A |
Operational Plan: From Handling to Disposal
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocol: Laboratory-Scale Disposal via Hydrolysis
For small quantities of this compound waste generated in a laboratory setting, hydrolysis to less harmful products can be considered. Dialkyl sulfites hydrolyze under aqueous conditions.[7] This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective: To hydrolyze this compound into methanol and sulfurous acid (which will exist as sulfite/bisulfite in solution) for safer disposal.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Place the beaker or flask containing a stir bar on a stir plate within a chemical fume hood.
-
For every 1 volume of this compound waste, slowly add at least 10 volumes of 1 M NaOH solution while stirring. The hydrolysis is faster under alkaline conditions.[7]
-
Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
After 24 hours, check the pH of the solution. It should be basic. If not, add more NaOH solution.
-
The resulting solution, containing methanol and sodium sulfite, should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines. While the primary reactant has been degraded, the products may still be subject to hazardous waste regulations.
Disposal and Spill Management
Waste Disposal: All waste containing this compound, including contaminated materials and the products of hydrolysis, must be treated as hazardous waste.[4] Waste should be collected in clearly labeled, sealed containers and disposed of through a licensed professional waste disposal service.[2][4] For larger quantities, an alternative is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[1] With appropriate PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[1][5] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][5] Ensure the area is well-ventilated.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. moltox.com [moltox.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound(616-42-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. softbeam.net:8080 [softbeam.net:8080]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
